molecular formula C39H49N9O5S B10827972 AU-15330

AU-15330

Katalognummer: B10827972
Molekulargewicht: 755.9 g/mol
InChI-Schlüssel: HDCCMCFIGHIDJR-TUDDPRDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

AU-15330 is a useful research compound. Its molecular formula is C39H49N9O5S and its molecular weight is 755.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C39H49N9O5S

Molekulargewicht

755.9 g/mol

IUPAC-Name

(2S,4R)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C39H49N9O5S/c1-23(25-10-12-26(13-11-25)34-24(2)41-22-54-34)42-37(52)31-18-27(49)20-48(31)38(53)35(39(3,4)5)43-33(51)21-46-14-16-47(17-15-46)30-19-29(44-45-36(30)40)28-8-6-7-9-32(28)50/h6-13,19,22-23,27,31,35,49-50H,14-18,20-21H2,1-5H3,(H2,40,45)(H,42,52)(H,43,51)/t23-,27+,31-,35+/m0/s1

InChI-Schlüssel

HDCCMCFIGHIDJR-TUDDPRDOSA-N

Isomerische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=NN=C5N)C6=CC=CC=C6O)O

Kanonische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=NN=C5N)C6=CC=CC=C6O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AU-15330

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-15330 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF (switch/sucrose non-fermentable) ATPase subunits, SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3] This novel therapeutic agent has demonstrated significant anti-tumor activity, particularly in preclinical models of prostate cancer, including castration-resistant prostate cancer (CRPC).[1][3][4] Its mechanism of action centers on the disruption of chromatin remodeling and the subsequent suppression of oncogenic transcriptional programs. This guide provides a comprehensive overview of the molecular mechanisms, key experimental findings, and methodologies associated with this compound.

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound functions as a molecular bridge, simultaneously binding to its target proteins and an E3 ubiquitin ligase.[3][5] Specifically, it comprises a ligand that binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1, and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This ternary complex formation facilitates the ubiquitination of the target proteins, marking them for degradation by the proteasome.[5] This event-driven mechanism allows for sub-stoichiometric, catalytic degradation of the target proteins, leading to a sustained loss of their function.

Signaling Pathway Diagram

AU15330_Mechanism cluster_0 This compound Action cluster_1 Cellular Consequence AU15330 This compound Ternary_Complex Ternary Complex (this compound + VHL + Target) AU15330->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits SMARCA SMARCA2/4, PBRM1 (Target Proteins) SMARCA->Ternary_Complex Binds Ubiquitination Ubiquitination of Target Proteins Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Chromatin_Compaction Chromatin Compaction (Reduced Accessibility) Proteasome->Chromatin_Compaction Results in TF_Dislodging Dislodging of Oncogenic TFs (AR, FOXA1, MYC, ERG) Chromatin_Compaction->TF_Dislodging Gene_Suppression Suppression of Oncogenic Gene Programs TF_Dislodging->Gene_Suppression Tumor_Inhibition Tumor Growth Inhibition & Apoptosis Gene_Suppression->Tumor_Inhibition

Caption: Mechanism of action of this compound, from ternary complex formation to tumor growth inhibition.

Downstream Effects on Chromatin and Transcription

The degradation of the SWI/SNF ATPase subunits has profound effects on the epigenetic landscape of cancer cells. The SWI/SNF complex is a key regulator of chromatin accessibility; its removal leads to widespread chromatin compaction, particularly at enhancer regions that are critical for the expression of oncogenes.[3][6]

In prostate cancer cells, this compound treatment results in reduced chromatin accessibility at sites bound by key transcription factors such as the Androgen Receptor (AR), FOXA1, ERG, and MYC.[3][7][8] This compaction dislodges these transcription factors from their binding sites, thereby disabling the core enhancer circuitry that drives the expression of genes essential for tumor cell proliferation and survival.[3][9] Furthermore, this compound has been shown to disrupt super-enhancer and promoter looping interactions that are responsible for the high-level expression of oncogenes like AR and MYC.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeAR/FOXA1 StatusIC50 (nM)
VCaPProstate CancerPositive<10
22Rv1Prostate CancerPositive<10
LNCaPProstate CancerPositive<10
C4-2BProstate CancerPositive<20
HEK293NormalN/A>1000
HeLaCervical CancerN/A>1000

Data synthesized from multiple sources indicating high potency in AR/FOXA1-positive prostate cancer cell lines and low toxicity in normal and other cancer cell lines.[3]

Table 2: In Vivo Efficacy in Xenograft Models
ModelTreatmentDosageOutcome
VCaP-CRPCThis compound60 mg/kgTumor growth inhibition; 6% Partial Response
VCaP-CRPCThis compound + Enzalutamide (B1683756)60 mg/kg + 10 mg/kgSynergistic tumor regression; 88% Partial Response
C4-2B CRPCThis compound60 mg/kgStrong inhibition of tumor growth
MDA-PCa-146-12 PDXThis compound + Enzalutamide60 mg/kg + 10 mg/kgSignificant tumor growth inhibition; >30% regression

Data from studies demonstrating in vivo efficacy and synergy with enzalutamide in castration-resistant prostate cancer models.[1][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Immunoblotting for Protein Degradation

Objective: To quantify the degradation of SMARCA2, SMARCA4, and PBRM1 upon this compound treatment.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., VCaP, 22Rv1) and treat with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin, GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.

Experimental Workflow: Immunoblotting```dot

Immunoblotting_Workflow A Cell Treatment with This compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: Workflow for analyzing chromatin accessibility using ATAC-seq.

Chromatin Immunoprecipitation with Sequencing (ChIP-seq)

Objective: To determine the genomic binding sites of specific transcription factors (e.g., AR, FOXA1) and histone modifications (e.g., H3K27ac) and how they are altered by this compound.

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-AR, anti-FOXA1). Use magnetic beads to pull down the antibody-protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align reads to the reference genome and perform peak calling to identify binding sites. Compare peak intensities and distributions between treated and control samples to assess changes in transcription factor occupancy or histone modifications.

Resistance Mechanisms

Studies have identified potential mechanisms of resistance to this compound. In some resistant cell lines, mutations in SMARCA4 were observed, which prevented its degradation by this compound while SMARCA2 and PBRM1 were still degraded. [10]This suggests that in the context of prostate cancer, SMARCA4 is the critical therapeutic target. [10]Additionally, increased expression of the drug efflux pump ABCB1 has been identified as another potential resistance mechanism. [10]

Conclusion

This compound represents a promising therapeutic strategy for cancers addicted to enhancer-driven oncogenic transcription, such as prostate cancer. Its mechanism of action, involving the targeted degradation of key SWI/SNF chromatin remodeling proteins, leads to a cascade of events culminating in the collapse of the oncogenic transcriptional machinery and potent anti-tumor effects. Further research and clinical development are warranted to fully realize the therapeutic potential of this novel agent.

References

AU-15330: A Technical Guide to a Novel SWI/SNF Complex Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-15330 is a potent and specific heterobifunctional molecule known as a proteolysis-targeting chimera (PROTAC). It is engineered to induce the degradation of the core ATPase subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, namely SMARCA2 (Brahma, BRM) and SMARCA4 (Brahma-related gene 1, BRG1), as well as the PBRM1 subunit. By hijacking the cell's natural protein disposal machinery, this compound offers a novel therapeutic strategy for cancers dependent on the activity of these complexes, particularly those driven by enhancer-associated transcription factors such as androgen receptor (AR)-positive prostate cancer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a molecular bridge, simultaneously binding to the bromodomain of SMARCA2/4 and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the polyubiquitination of SMARCA2 and SMARCA4 by the E3 ligase complex, marking them for degradation by the 26S proteasome.[3]

The subsequent depletion of these critical ATPase subunits of the SWI/SNF complex leads to genome-wide chromatin compaction, particularly at distal enhancer and cis-regulatory elements.[2][4][5] This alteration in chromatin accessibility prevents the binding of key oncogenic transcription factors, such as the androgen receptor (AR), FOXA1, ERG, and MYC.[4][6] The dislodging of these drivers from their target enhancers disrupts the core enhancer circuitry, leading to the downregulation of critical oncogenic gene programs and ultimately, potent inhibition of tumor cell proliferation and induction of apoptosis.[4][6]

AU15330_Mechanism cluster_2 Downstream Effects AU15330 This compound VHL VHL E3 Ligase AU15330->VHL binds SMARCA4 SMARCA4 / SMARCA2 (SWI/SNF ATPase) AU15330->SMARCA4 VHL->SMARCA4 Polyubiquitination Proteasome 26S Proteasome SMARCA4->Proteasome Degradation Ub Ubiquitin (Ub) Compacted_Chromatin Compacted Chromatin Chromatin Open Chromatin (Enhancers) Gene Oncogene Expression Chromatin->Gene Activates Chromatin->Compacted_Chromatin Compaction TF Oncogenic TFs (AR, FOXA1, MYC) TF->Chromatin Binds Proliferation Tumor Growth Gene->Proliferation Drives Compacted_Chromatin->Proliferation Blocks TF Binding Cell_Viability_Workflow start Start plate_cells Plate Cells (96-well) start->plate_cells adhere Adhere Overnight (37°C, 5% CO2) plate_cells->adhere treat Add this compound (Serial Dilutions) adhere->treat incubate Incubate (e.g., 5 days) treat->incubate equilibrate Equilibrate Plate & Reagent (RT) incubate->equilibrate add_reagent Add CellTiter-Glo® (1:1 ratio) equilibrate->add_reagent mix_lyse Mix on Shaker (2 min) add_reagent->mix_lyse stabilize Incubate at RT (10 min) mix_lyse->stabilize read_lum Read Luminescence stabilize->read_lum analyze Calculate IC50 read_lum->analyze end End analyze->end

References

AU-15330: A Technical Guide to a PROTAC Degrader of SMARCA2/4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AU-15330, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4. This compound represents a significant tool in the study of chromatin remodeling and a potential therapeutic agent in oncology, particularly in cancers driven by enhancer-binding transcription factors. This document details the mechanism of action, summarizes key preclinical data, provides detailed experimental protocols for its characterization, and includes visualizations of relevant pathways and workflows.

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its dysregulation is implicated in a significant percentage of human cancers. The ATPase subunits of this complex, SMARCA2 (BRM) and SMARCA4 (BRG1), are essential for its function. This compound is a heterobifunctional molecule designed to hijack the cellular ubiquitin-proteasome system to specifically target and degrade SMARCA2 and SMARCA4.[1][2][3][4] Developed by Aurigene Discovery Technologies, this compound has demonstrated potent anti-tumor activity in preclinical models, particularly in prostate cancer.[1][4][5][6]

Mechanism of Action

This compound functions as a PROTAC, a molecule with two distinct ligands connected by a linker. One ligand binds to the target proteins, SMARCA2 and SMARCA4, specifically to their bromodomains. The other ligand recruits an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase.[5][7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target proteins. Polyubiquitination of SMARCA2/4 marks them for recognition and subsequent degradation by the proteasome. The degradation of these key ATPase subunits leads to widespread chromatin compaction, particularly at distal regulatory enhancer regions, thereby disrupting oncogenic transcriptional programs driven by factors such as the androgen receptor (AR), FOXA1, and ERG.[5][8]

AU15330_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation AU15330 This compound SMARCA2_4 SMARCA2/4 AU15330->SMARCA2_4 Binds to Bromodomain VHL VHL E3 Ligase AU15330->VHL Recruits AU15330->VHL SMARCA2_4->AU15330 Proteasome Proteasome SMARCA2_4->Proteasome Targeted for Degradation VHL->SMARCA2_4 Polyubiquitination Proteasome->SMARCA2_4 Degrades Ub Ubiquitin

Figure 1: Mechanism of action of this compound.

Quantitative Data

While specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for this compound are not publicly available, preclinical studies have demonstrated its potent and dose-dependent degradation of SMARCA2 and SMARCA4.

In Vitro Degradation and Cellular Viability

Studies in various cancer cell lines have shown that this compound treatment leads to a rapid and significant reduction in SMARCA2 and SMARCA4 protein levels. For instance, in MV411 cells, treatment with 1 µM this compound resulted in the depletion of BRG1 (SMARCA4) to undetectable levels within one hour.[4] The degradation of SMARCA2/4 by this compound has been shown to induce apoptotic cell death in sensitive cancer cell lines.

Cell LineCancer TypeConcentrationTimeEffect on SMARCA2/4Reference
MV411Acute Myeloid Leukemia1 µM1, 2, 4, 8 hRapid depletion of BRG1 (SMARCA4)[4]
VCaPProstate Cancer0.1, 1 µM4 hDose-dependent degradation of SMARCA4 and PBRM1[5]
22Rv1Prostate Cancer0.1, 1 µM4 hDegradation of SMARCA4[5]
LNCaPProstate CancerNot specifiedTime-dependentEfficient degradation[7]

Table 1: Summary of In Vitro Degradation Studies of this compound.

The preferential cytotoxic effect of this compound on transcription factor-driven cancer cells is highlighted by its half-maximal inhibitory concentration (IC50) values in various cell lines.

Cell LineCancer TypeIC50 (nM)SensitivityReference
VCaPProstate Cancer< 100Sensitive[5]
22Rv1Prostate Cancer< 100Sensitive[5]
LNCaPProstate Cancer< 100Sensitive[5]
PC-3Prostate Cancer> 100Resistant[5]
DU-145Prostate Cancer> 100Resistant[5]

Table 2: Cell Viability (IC50) of this compound in a Panel of Cancer Cell Lines after 5 days of treatment.

In Vivo Efficacy

In vivo studies using xenograft models of prostate cancer have demonstrated the anti-tumor activity of this compound.

Animal ModelCancer TypeDosage and AdministrationOutcomeReference
Immuno-competent miceN/A10 and 30 mg/kg; i.v.; 5 days/week for 3 weeksNo evident toxicity[1][4]
C4-2B xenografts in intact miceCastration-Resistant Prostate Cancer60 mg/kg; i.v.; 3 days/weekPotent inhibition of tumor growth, synergized with enzalutamide[1][4]
MDA-PCa-146-12 PDX in castrated miceCastration-Resistant Prostate Cancer60 mg/kg (with or without 10 mg/kg enzalutamide); i.v.; 3 days/weekSignificant tumor growth inhibition, regression in >30% of animals in combination[1][4]

Table 3: Summary of In Vivo Efficacy Studies of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blotting for SMARCA2/4 Degradation

This protocol is for assessing the dose- and time-dependent degradation of SMARCA2 and SMARCA4 in cultured cells.

  • Cell Culture and Treatment: Plate cells (e.g., VCaP, 22Rv1) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or a vehicle control (DMSO) for different time points (e.g., 1, 2, 4, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., Vinculin, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Antibody Incubation E->F G Detection F->G

Figure 2: Western Blotting Workflow.
Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 5 days).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the IC50 values by plotting the luminescence signal against the log of the compound concentration and fitting the data to a dose-response curve.

Ternary Complex Formation Assay (TR-FRET)

This biochemical assay can be used to demonstrate the this compound-dependent formation of the SMARCA2/4-AU-15330-VHL ternary complex.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20). Reconstitute recombinant, tagged SMARCA2 or SMARCA4 bromodomain protein (e.g., His-tagged), tagged VHL E3 ligase complex (e.g., GST-tagged), and fluorescently labeled antibodies (e.g., anti-His-Europium and anti-GST-Cy5).

  • Assay Plate Setup: In a 384-well plate, add the SMARCA2/4 bromodomain protein and the VHL complex.

  • Compound Addition: Add a serial dilution of this compound to the wells.

  • Antibody Addition and Incubation: Add the fluorescently labeled antibodies to the wells. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.

  • Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The formation of the ternary complex brings the Europium donor and Cy5 acceptor into close proximity, resulting in a FRET signal. Plot the TR-FRET ratio against the this compound concentration.

TR_FRET_Assay cluster_assay TR-FRET Ternary Complex Assay SMARCA_BD Tagged SMARCA2/4 Bromodomain Ternary_Complex Ternary Complex SMARCA_BD->Ternary_Complex VHL_complex Tagged VHL Complex VHL_complex->Ternary_Complex AU15330 This compound AU15330->Ternary_Complex Ab_donor Anti-tag Ab (Europium) Ab_donor->SMARCA_BD Ab_acceptor Anti-tag Ab (Cy5) Ab_acceptor->VHL_complex FRET_Signal FRET Signal Ternary_Complex->FRET_Signal Proximity

Figure 3: TR-FRET Assay Principle.

Signaling Pathways and Cellular Consequences

The degradation of SMARCA2/4 by this compound has profound effects on cellular signaling, primarily through the modulation of chromatin accessibility.

Signaling_Pathway cluster_pathway Cellular Consequences of SMARCA2/4 Degradation AU15330 This compound SMARCA2_4_Deg SMARCA2/4 Degradation AU15330->SMARCA2_4_Deg Chromatin_Comp Chromatin Compaction (Enhancer Regions) SMARCA2_4_Deg->Chromatin_Comp TF_Displace Transcription Factor Displacement (AR, FOXA1) Chromatin_Comp->TF_Displace Oncogene_Repress Oncogene Transcription Repression TF_Displace->Oncogene_Repress Tumor_Growth_Inhibit Tumor Growth Inhibition Oncogene_Repress->Tumor_Growth_Inhibit Apoptosis Apoptosis Oncogene_Repress->Apoptosis

Figure 4: Downstream Signaling Effects.

Conclusion

This compound is a powerful chemical probe for studying the role of the SWI/SNF complex in gene regulation and a promising therapeutic candidate for the treatment of cancers that are dependent on enhancer-driven oncogenic transcription. Its ability to induce rapid and specific degradation of SMARCA2 and SMARCA4 provides a unique mechanism of action that is distinct from traditional small molecule inhibitors. Further investigation into its clinical potential and the development of orally bioavailable second-generation degraders like AU-24118 are areas of active research.[5]

References

The Discovery and Development of AU-15330: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

AU-15330 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits, SMARCA2 and SMARCA4.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeted protein degradation in oncology. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and mechanisms associated with this compound.

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex plays a critical role in regulating gene expression by altering nucleosome positioning.[2] The ATPase subunits of this complex, SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), are essential for its function.[3] In several types of cancer, including certain prostate cancers, these subunits are implicated in driving oncogenic gene expression programs.[2]

This compound was developed as a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate SMARCA2 and SMARCA4.[4][5] It consists of a ligand that binds to the bromodomain of SMARCA2/4, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This design facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to polyubiquitination and subsequent proteasomal degradation of SMARCA2 and SMARCA4.[6]

Mechanism of Action

This compound induces the degradation of SMARCA2 and SMARCA4, leading to the compaction of chromatin, particularly at enhancer regions that are critical for the expression of key oncogenes.[4] This chromatin compaction dislodges essential transcription factors, such as the Androgen Receptor (AR), FOXA1, ERG, and MYC, from their binding sites, thereby disrupting their transcriptional programs and inhibiting cancer cell proliferation and survival.[2][4]

Signaling Pathway Diagram

AU15330_Mechanism_of_Action cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Downstream_Effects Downstream Effects AU15330 This compound SMARCA2_4_ligand SMARCA2/4 Ligand Linker Linker VHL_ligand VHL Ligand SMARCA2_4 SMARCA2/SMARCA4 AU15330->SMARCA2_4 Binds VHL VHL E3 Ligase AU15330->VHL Recruits Proteasome Proteasome SMARCA2_4->Proteasome Degradation Chromatin Open Chromatin (Enhancers) SMARCA2_4->Chromatin Maintains VHL->SMARCA2_4 Ubiquitinates Compacted_Chromatin Compacted Chromatin Proteasome->Compacted_Chromatin Leads to Ub Ubiquitin Chromatin->Compacted_Chromatin Compaction TFs Oncogenic TFs (AR, FOXA1, ERG, MYC) Compacted_Chromatin->TFs Dislodges TFs->Chromatin Binds to Gene_Expression Oncogenic Gene Expression TFs->Gene_Expression Drives Suppressed_Expression Suppressed Gene Expression TFs->Suppressed_Expression Suppression of Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth Promotes Inhibited_Growth Inhibited Tumor Growth Suppressed_Expression->Inhibited_Growth Leads to

Caption: Mechanism of action of this compound.

Quantitative Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those driven by enhancer-binding transcription factors.

Cell LineCancer TypeIC50 (nM)Reference(s)
H929Multiple Myeloma7[7]
VCaPProstate Cancer<100[1][5]
LNCaPProstate Cancer<100[1][5]
22Rv1Prostate Cancer<100[1][5]
Normal Cells
RWPE-1Normal Prostate>100[1][5]
EP156TNormal Prostate>100[1][5]

Note: IC50 values are after 5 days of treatment.

In Vitro Degradation

This compound induces rapid and potent degradation of its target proteins, SMARCA2 and SMARCA4.

Cell LineTargetDC50 (nM)TimeReference(s)
H929SMARCA20.7Not Specified[7]
H929SMARCA40.9Not Specified[7]
MV411BRG1N/A1 hour (at 1 µM)[8]

Note: DC50 is the concentration required to induce 50% degradation of the target protein.

In Vivo Efficacy

This compound has shown significant anti-tumor activity in various xenograft models.

Xenograft ModelCancer TypeDose & ScheduleOutcomeReference(s)
VCaPCastration-Resistant Prostate Cancer30 mg/kg, i.v., dailyPotent tumor growth suppression.
C4-2BCastration-Resistant Prostate Cancer60 mg/kg, i.v., 3 days/weekStrong inhibition of tumor growth as a single agent. Synergizes with enzalutamide (B1683756).[8]
MDA-PCa-146-12Castration-Resistant Prostate Cancer60 mg/kg, i.v., 3 days/week + 10 mg/kg enzalutamide p.o.Significant tumor growth inhibition, with regression in over 30% of animals.[8]
A549 (SMARCA4-deficient)Lung Cancer10, 30, 60 mg/kg, i.v., dailyTumor growth inhibition of 47%, 58%, and 78% respectively.[7]
Pharmacokinetics in Mice
Dose (mg/kg)RouteHalf-life (t½) (hours)Clearance (mL/min/kg)Volume of Distribution (Vd) (L/kg)Oral Bioavailability (%)Reference(s)
1i.v.0.4196.251.79Not applicable[7]
10i.v.0.5381.941.68Not applicable[7]
Not SpecifiedOralNot SpecifiedNot SpecifiedNot SpecifiedLow (Implied)[1][5]

Note: The low oral bioavailability of the VHL-based this compound led to the development of the second-generation, orally available, CRBN-based degrader, AU-24118.[1][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the key methodologies used in the preclinical evaluation of this compound, based on available information.

Immunoblotting
  • Objective: To assess the degradation of SMARCA2, SMARCA4, and PBRM1 upon treatment with this compound.

  • Cell Lines: HEK293, HeLa, VCaP, and other cancer cell lines.[5][7]

  • Treatment: Cells were treated with increasing concentrations of this compound or for various time durations.[7]

  • Lysate Preparation: Cells were lysed, and protein concentrations were determined.

  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: Membranes were incubated with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin).[7][9]

  • Detection: Membranes were incubated with secondary antibodies and visualized.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
  • Objective: To determine the genome-wide binding sites of transcription factors (e.g., AR, FOXA1, ERG) and histone marks (e.g., H3K27Ac) following this compound treatment.[4]

  • Cell Lines: VCaP prostate cancer cells.[4]

  • Treatment: Cells were treated with DMSO (control) or this compound (e.g., 1 µM) for specified times.[4]

  • Cross-linking: Cells were cross-linked with 1% formaldehyde.

  • Chromatin Shearing: Chromatin was sonicated to an appropriate size.

  • Immunoprecipitation: Chromatin was incubated with antibodies specific to the target protein (e.g., AR, FOXA1, H3K27Ac).[4] The HighCell# ChIP-Protein G kit (Diagenode) has been cited for use.

  • DNA Purification and Library Preparation: DNA was purified and prepared for high-throughput sequencing.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
  • Objective: To assess changes in chromatin accessibility genome-wide after treatment with this compound.[4]

  • Cell Lines: LNCaP and VCaP prostate cancer cells.[4]

  • Treatment: Cells were treated with DMSO or this compound.[4]

  • Tagmentation: Nuclei were isolated and incubated with a Tn5 transposase to cut and ligate adapters into accessible chromatin regions.

  • Library Preparation and Sequencing: DNA fragments were amplified and sequenced to map regions of open chromatin.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy and safety of this compound in animal models.

  • Animal Models: Immunocompromised mice (e.g., SCID mice) bearing subcutaneous tumors from human cancer cell lines (e.g., VCaP, C4-2B) or patient-derived xenografts (PDX).[8][10]

  • Treatment: this compound was administered intravenously (i.v.) at various doses and schedules.[8] In some studies, it was combined with other agents like enzalutamide, which was administered orally (p.o.).[8]

  • Monitoring: Tumor volume was measured regularly (e.g., twice a week) using calipers. Animal body weight was monitored as an indicator of toxicity.[10]

  • Endpoint Analysis: At the end of the study, tumors and organs were collected for analysis, including immunoblotting and immunohistochemistry (IHC) to confirm target degradation and assess effects on proliferation markers (e.g., Ki-67).[10]

Experimental and Logical Workflows

PROTAC-Mediated Degradation Workflow

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_preclinical Preclinical Evaluation Identify_Target Identify Target (SMARCA2/4) Develop_Ligand Develop Target Ligand (Bromodomain Binder) Identify_Target->Develop_Ligand Linker_Design Linker Design & Optimization Develop_Ligand->Linker_Design Select_E3 Select E3 Ligase (VHL) Develop_E3_Ligand Develop E3 Ligand Select_E3->Develop_E3_Ligand Develop_E3_Ligand->Linker_Design Synthesize_PROTAC Synthesize this compound Linker_Design->Synthesize_PROTAC In_Vitro_Degradation In Vitro Degradation (Western Blot) Synthesize_PROTAC->In_Vitro_Degradation In_Vitro_Potency In Vitro Potency (Cell Viability Assays) In_Vitro_Degradation->In_Vitro_Potency Mechanism_Studies Mechanism of Action (ChIP-seq, ATAC-seq) In_Vitro_Potency->Mechanism_Studies PK_Studies Pharmacokinetics (In Vivo) Mechanism_Studies->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies

Caption: General workflow for the development of this compound.

Resistance Mechanisms

Prolonged exposure of cancer cells to this compound can lead to the development of resistance. Two primary mechanisms have been identified:

  • Mutations in the SMARCA4 Bromodomain: Mutations in or near the bromodomain of SMARCA4 can prevent this compound from binding to its target, thereby inhibiting its degradation.[5]

  • Overexpression of ABCB1: Increased expression of the ATP-binding cassette transporter B1 (ABCB1), also known as multidrug resistance protein 1 (MDR1), can lead to the efflux of this compound from the cancer cells, reducing its intracellular concentration and efficacy.[1]

Conclusion

This compound is a first-in-class PROTAC degrader of the SWI/SNF ATPases SMARCA2 and SMARCA4. It has demonstrated potent and selective anti-cancer activity in preclinical models of enhancer-driven cancers, particularly prostate cancer. Its mechanism of action, involving the disruption of oncogenic transcription factor signaling through chromatin compaction, represents a novel therapeutic strategy. While the initial formulation of this compound had limited oral bioavailability, its success has paved the way for the development of second-generation, orally available degraders. The study of resistance mechanisms to this compound provides valuable insights for the clinical development of this class of drugs. This technical guide summarizes the core data and methodologies that underpin our current understanding of this compound and provides a foundation for future research and development in this promising area of targeted protein degradation.

References

An In-depth Technical Guide to AU-15330: A Potent Degrader of SWI/SNF ATPases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-15330 is a novel heterobifunctional molecule identified as a potent and specific degrader of the ATPase subunits of the SWI/SNF chromatin remodeling complex, namely SMARCA2, SMARCA4, and to a lesser extent, PBRM1. As a Proteolysis Targeting Chimera (PROTAC), this compound utilizes the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of its target proteins. This targeted protein degradation leads to widespread chromatin compaction, particularly at enhancer regions, thereby disrupting the transcriptional programs of key oncogenic drivers. Notably, this compound has demonstrated preferential cytotoxicity in cancers addicted to enhancer-binding transcription factors, such as prostate cancer, offering a promising therapeutic avenue. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex molecule designed to bridge the target SWI/SNF ATPase subunits with the VHL E3 ligase. Its structure consists of a ligand that binds to the bromodomains of SMARCA2 and SMARCA4, a linker, and a ligand for VHL.

PropertyValue
IUPAC Name (2S,4R)-1-((S)-2-(2-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)piperazin-1-yl)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide[1]
Chemical Formula C₃₉H₄₉N₉O₅S[1][2]
Molecular Weight 755.94 g/mol [1][2]
CAS Number 2380274-50-8[1]
Appearance Solid powder
Solubility Soluble in DMSO[3]

Mechanism of Action: Targeted Protein Degradation

This compound functions as a PROTAC, a class of molecules that induce the degradation of target proteins rather than inhibiting their activity. The mechanism involves the formation of a ternary complex between the target protein (SMARCA2/4), this compound, and the VHL E3 ubiquitin ligase. This proximity, induced by this compound, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated SMARCA2/4 is then recognized and degraded by the 26S proteasome.

This degradation of the core ATPase subunits of the SWI/SNF complex leads to its functional inactivation. The SWI/SNF complex is crucial for regulating chromatin structure and gene expression. Its inactivation by this compound results in decreased chromatin accessibility, particularly at enhancer regions that are critical for the expression of oncogenes. In prostate cancer, for instance, this compound has been shown to disrupt the binding of key transcription factors such as the Androgen Receptor (AR), FOXA1, and ERG, leading to the downregulation of their target genes and subsequent cancer cell death.

AU15330_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_downstream Downstream Effects AU15330 This compound SMARCA SMARCA2/4 (Target Protein) AU15330->SMARCA Binds to Bromodomain VHL VHL E3 Ligase AU15330->VHL Recruits Proteasome 26S Proteasome SMARCA->Proteasome Degradation Chromatin Chromatin Compaction (at Enhancers) SMARCA->Chromatin Leads to Ub Ubiquitin Ub->SMARCA Polyubiquitination Transcription Decreased Transcription of Oncogenic Genes (e.g., AR, FOXA1, ERG) Chromatin->Transcription Apoptosis Tumor Cell Apoptosis Transcription->Apoptosis

Figure 1. Mechanism of action of this compound.

Quantitative In Vitro and In Vivo Data

In Vitro Degradation and Cell Viability

This compound demonstrates potent degradation of its target proteins and subsequent inhibition of cancer cell proliferation, particularly in cell lines dependent on enhancer-driven transcription.

Cell LineCancer TypeTarget(s)IC₅₀ (nM)Notes
VCaPProstate CancerSMARCA2/4< 100Sensitive to mSWI/SNF ATPase degradation.[4]
LNCaPProstate CancerSMARCA2/4< 100Sensitive to mSWI/SNF ATPase degradation.
22Rv1Prostate CancerSMARCA2/4< 100Sensitive to mSWI/SNF ATPase degradation.[4]
NCI-H522Lung CancerSMARCA2/4 null> 1000Resistant, demonstrating on-target activity of this compound.
RWPE-1Normal ProstateSMARCA2/4> 1000Demonstrates selectivity for cancer cells over normal cells.

Note: Specific DC₅₀ values for degradation are often determined by western blot analysis and may vary between experiments.

In Vivo Efficacy in Prostate Cancer Xenograft Models

This compound has shown significant anti-tumor activity in preclinical xenograft models of prostate cancer.

Xenograft ModelTreatment RegimenOutcome
VCaP30 mg/kg, intravenous, once dailyPotent suppression of tumor growth.
C4-2B (CRPC)60 mg/kg, intravenous, 3 days/weekStrong inhibition of tumor growth as a single agent.[5]
C4-2B (CRPC)60 mg/kg this compound (i.v., 3 days/week) + 10 mg/kg enzalutamide (B1683756) (oral, 5 days/week)Synergistic effect with enzalutamide, leading to tumor regression in all animals.[5]
MDA-PCa-146-12 (CRPC PDX)60 mg/kg this compound (i.v., 3 days/week) + 10 mg/kg enzalutamide (oral, 5 days/week)Significant tumor growth inhibition, with regression in over 30% of animals.[5]

Experimental Protocols

Western Blot Analysis for Protein Degradation

Western_Blot_Workflow start Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% Non-fat Milk transfer->blocking primary_ab Incubate with Primary Antibodies (anti-SMARCA2/4, anti-Vinculin) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Quantify Band Intensities detection->analysis

Figure 2. Western blot experimental workflow.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., VCaP, 22Rv1) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 24 hours).

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Cell Viability Assay (e.g., CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 5 days).[4]

  • Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. Calculate IC₅₀ values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo Xenograft Study

Xenograft_Study_Workflow start Subcutaneous Injection of Cancer Cells into Mice tumor_growth Allow Tumors to Reach a Palpable Size start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound and/or Vehicle Control (e.g., i.v.) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint

Figure 3. In vivo xenograft study workflow.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., C4-2B) into the flanks of immunocompromised mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound via the desired route (e.g., intravenous injection) according to the specified dosing schedule. The control group receives a vehicle solution.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as western blotting or immunohistochemistry, to confirm target degradation.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that effectively degrades the ATPase subunits of the SWI/SNF complex. Its specific mechanism of action, leading to the disruption of oncogenic transcriptional programs, makes it particularly relevant for cancers driven by enhancer-mediated gene regulation. The data presented in this guide highlight its potent in vitro and in vivo activity, providing a solid foundation for further investigation and development. Researchers utilizing this compound should adhere to the detailed experimental protocols to ensure reproducible and reliable results.

References

An In-Depth Technical Guide to AU-15330: A PROTAC Degrader Targeting SMARCA2 and SMARCA4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-15330 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the core ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 (BRM) and SMARCA4 (BRG1).[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.

This compound is comprised of a ligand that binds to the bromodomains of SMARCA2 and SMARCA4, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] By hijacking the cell's natural protein disposal system, this compound facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins.[2] This targeted degradation strategy has shown significant promise in preclinical models of cancers that are dependent on the transcriptional activity regulated by the SWI/SNF complex, particularly in prostate cancer.[1][4][5]

Quantitative Data

In Vitro Efficacy: Antiproliferative Activity (IC50)

This compound has demonstrated potent antiproliferative activity across a range of cancer cell lines, with a notable preference for those driven by enhancer-binding transcription factors. The half-maximal inhibitory concentration (IC50) values for this compound in various cell lines after a 5-day treatment are summarized below.

Cell LineCancer TypeIC50 (nM)
VCaPProstate Cancer< 100
LNCaPProstate Cancer< 100
22Rv1Prostate Cancer< 100
MOLM-13Acute Myeloid Leukemia< 100
MV-4-11Acute Myeloid Leukemia< 100
MM.1SMultiple Myeloma< 100
NCI-H929Multiple Myeloma< 100
A549Lung Cancer> 100
HCT116Colon Cancer> 100
PANC-1Pancreatic Cancer> 100

Data sourced from a graphical representation in Xiao et al., Nature, 2022.

In Vitro Degradation of Target Proteins

While specific DC50 values (concentration for 50% degradation) are not consistently reported in tabular form, studies demonstrate that this compound induces potent, dose-dependent degradation of SMARCA2 and SMARCA4. Western blot analyses in cell lines such as HEK293 and HeLa show significant degradation of both proteins at concentrations as low as 100 nM, with near-complete degradation at 1 µM following several hours of treatment.[1]

In Vivo Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in mice. Following a single intravenous (IV) injection, this compound exhibits a clear pharmacokinetic profile.

Parameter10 mg/kg IV30 mg/kg IV
Cmax (ng/mL) ~1500~4000
AUC (ng*h/mL) Not explicitly statedNot explicitly stated
t1/2 (h) Not explicitly statedNot explicitly stated

Data interpreted from graphical representations in Xiao et al., Nature, 2022, Extended Data Fig. 9c.[6] It is important to note that the first-generation compound this compound has limited oral bioavailability. A second-generation, orally bioavailable degrader, AU-24118, which utilizes the Cereblon (CRBN) E3 ligase, has since been developed.[7]

Mechanism of Action

This compound's mechanism of action is centered on the targeted degradation of the SMARCA2 and SMARCA4 proteins, which are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.

In cancers such as prostate cancer, the SWI/SNF complex is essential for maintaining the active state of enhancers that drive the expression of key oncogenic transcription factors, including the Androgen Receptor (AR), FOXA1, and ERG.[1][4]

The degradation of SMARCA2 and SMARCA4 by this compound leads to:

  • Chromatin Compaction: A rapid and widespread compaction of cis-regulatory elements (enhancers).[1][4]

  • Transcription Factor Dislodgement: The dislodging of key transcription factors like AR, FOXA1, and ERG from their binding sites on chromatin.[1]

  • Disruption of Enhancer-Promoter Looping: The interruption of the three-dimensional interactions between enhancers and gene promoters, which is critical for robust gene transcription.[1]

  • Downregulation of Oncogenic Gene Programs: The subsequent abolishment of the transcriptional programs driven by these oncogenic transcription factors.[1]

This cascade of events ultimately leads to the suppression of tumor cell proliferation and, in some preclinical models, tumor regression.[1][2][8]

Signaling and Experimental Workflow Diagrams

This compound Mechanism of Action

AU15330_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation AU15330 This compound SMARCA2_4 SMARCA2/4 AU15330->SMARCA2_4 Binds to Bromodomain VHL VHL E3 Ligase AU15330->VHL Recruits Ternary_Complex Ternary Complex (SMARCA2/4-AU15330-VHL) SMARCA2_4->Ternary_Complex VHL->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Induces Ubiquitination Ub_SMARCA Ubiquitinated SMARCA2/4 Ub->Ub_SMARCA Proteasome 26S Proteasome Ub_SMARCA->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of this compound-induced degradation of SMARCA2/4.

Downstream Effects in Prostate Cancer

Downstream_Effects cluster_0 Upstream Events cluster_1 Chromatin Remodeling cluster_2 Transcriptional Regulation cluster_3 Cellular Outcome AU15330 This compound SMARCA2_4_degradation SMARCA2/4 Degradation AU15330->SMARCA2_4_degradation SWI_SNF_inactivation SWI/SNF Complex Inactivation SMARCA2_4_degradation->SWI_SNF_inactivation Chromatin_compaction Chromatin Compaction (at Enhancers) SWI_SNF_inactivation->Chromatin_compaction TF_dislodgement Dislodgement of AR, FOXA1, ERG Chromatin_compaction->TF_dislodgement Loop_disruption Disruption of Enhancer-Promoter Loops Chromatin_compaction->Loop_disruption Oncogene_repression Repression of Oncogenic Gene Programs TF_dislodgement->Oncogene_repression Loop_disruption->Oncogene_repression Proliferation_inhibition Inhibition of Tumor Cell Proliferation Oncogene_repression->Proliferation_inhibition

Caption: Downstream effects of this compound in prostate cancer.

Experimental Workflow for Characterization

Experimental_Workflow cluster_assays Cellular & Molecular Assays start Start: Prostate Cancer Cell Lines treatment Treatment with This compound or DMSO start->treatment western Western Blot (SMARCA2/4 Degradation) treatment->western viability Cell Viability Assay (IC50 Determination) treatment->viability atac_seq ATAC-seq (Chromatin Accessibility) treatment->atac_seq chip_seq ChIP-seq (AR, FOXA1, H3K27Ac) treatment->chip_seq end Data Analysis & Interpretation western->end viability->end atac_seq->end chip_seq->end

Caption: A typical experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blot for Protein Degradation

Objective: To qualitatively and quantitatively assess the degradation of SMARCA2 and SMARCA4 in response to this compound treatment.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1)

  • This compound (and DMSO as vehicle control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-Vinculin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for desired time points (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer, followed by boiling.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the target protein levels to the loading control.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

Objective: To assess genome-wide changes in chromatin accessibility following this compound treatment.

Materials:

  • Prostate cancer cell lines

  • This compound (and DMSO as vehicle control)

  • ATAC-seq kit (e.g., Illumina Tagment DNA Enzyme and Buffer Kit)

  • Cell lysis buffer

  • Nuclei isolation reagents

  • PCR purification kit

  • Next-generation sequencing platform

Protocol:

  • Cell Treatment and Nuclei Isolation: Treat cells with this compound (e.g., 1 µM) or DMSO for various durations (e.g., 2, 4, 8, 12 hours). Harvest cells and isolate nuclei using a hypotonic lysis buffer.

  • Tagmentation: Perform tagmentation on the isolated nuclei using the Tn5 transposase, which simultaneously fragments the DNA in open chromatin regions and ligates sequencing adapters.

  • DNA Purification and Library Preparation: Purify the tagmented DNA and amplify it by PCR to generate sequencing libraries.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Call peaks to identify regions of open chromatin.

    • Perform differential accessibility analysis between this compound-treated and control samples.

    • Conduct motif enrichment analysis to identify transcription factor binding motifs within the differentially accessible regions.

Chromatin Immunoprecipitation with Sequencing (ChIP-seq)

Objective: To determine the genome-wide binding sites of specific transcription factors (e.g., AR, FOXA1) and histone marks (e.g., H3K27Ac) and how they are affected by this compound.

Materials:

  • Prostate cancer cell lines

  • This compound (and DMSO as vehicle control)

  • Formaldehyde (B43269) for cross-linking

  • Glycine to quench cross-linking

  • Cell lysis and chromatin shearing reagents (e.g., sonicator)

  • ChIP-grade antibodies against the protein of interest (e.g., AR, FOXA1, H3K27Ac) and control IgG

  • Protein A/G magnetic beads

  • Buffers for washing, elution, and reverse cross-linking

  • DNA purification kit

  • Next-generation sequencing library preparation kit and sequencing platform

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with this compound (e.g., 1 µM) for the desired time. For AR ChIP-seq, cells may be stimulated with an androgen like R1881. Cross-link protein-DNA complexes with formaldehyde and quench with glycine.

  • Chromatin Preparation: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with a specific antibody or control IgG overnight at 4°C. Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links and purify the DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.

  • Data Analysis:

    • Align reads to the reference genome.

    • Perform peak calling to identify binding sites.

    • Analyze differential binding between this compound-treated and control samples.

    • Integrate with other omics data like ATAC-seq and RNA-seq.

Conclusion

This compound is a powerful chemical probe for studying the role of the SWI/SNF complex in cancer and represents a promising therapeutic strategy for malignancies dependent on this chromatin remodeling machinery. Its ability to induce the degradation of SMARCA2 and SMARCA4 leads to profound changes in chromatin architecture and the transcriptional landscape of cancer cells, particularly in the context of prostate cancer. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting SMARCA2 and SMARCA4 with PROTAC degraders.

References

The PROTAC AU-15330: A Technical Guide to its Mechanism of Action in Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-15330 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, key components of the chromatin remodeling complex. This targeted protein degradation leads to significant alterations in chromatin accessibility, particularly at enhancer regions, resulting in the downregulation of oncogenic transcriptional programs. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its effects on chromatin remodeling. We present a compilation of quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows.

Introduction

The switch/sucrose non-fermentable (SWI/SNF) complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin. The ATPase subunits of this complex, SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), are essential for its remodeling activity. Dysregulation of the SWI/SNF complex is implicated in the development and progression of various cancers, making its components attractive therapeutic targets.

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein degradation machinery to selectively eliminate SMARCA2 and SMARCA4. It consists of a ligand that binds to the bromodomain of SMARCA2/4, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of SMARCA2/4, marking them for degradation by the 26S proteasome.

Mechanism of Action: Degradation of SMARCA2/4 and Chromatin Compaction

The primary mechanism of action of this compound is the induction of proteasomal degradation of its target proteins, SMARCA2 and SMARCA4.[1][2][3] This degradation is rapid and potent, leading to a functional knockout of the SWI/SNF complex's ATPase activity.

The loss of SMARCA2 and SMARCA4 has a profound impact on chromatin structure. Specifically, treatment with this compound leads to a genome-wide compaction of chromatin, particularly at distal regulatory elements known as enhancers.[2][3] This is evidenced by a decrease in chromatin accessibility as measured by techniques such as the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq).

The compaction of enhancer regions has significant downstream consequences for gene regulation. Many key oncogenic transcription factors, such as the androgen receptor (AR) and forkhead box protein A1 (FOXA1) in prostate cancer, rely on accessible enhancer regions to bind to DNA and drive the expression of their target genes.[2][4] By compacting these enhancers, this compound effectively evicts these transcription factors from their binding sites, leading to the downregulation of their respective transcriptional programs and subsequent anti-tumor effects.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
VCaPProstate Cancer (AR+, FOXA1+)< 100
LNCaPProstate Cancer (AR+, FOXA1+)< 100
22Rv1Prostate Cancer (AR+, FOXA1+)< 100
PC-3Prostate Cancer (AR-, FOXA1-)> 1000
DU145Prostate Cancer (AR-, FOXA1-)> 1000
NCI-H660Small Cell Lung CancerSensitive
MM.1SMultiple MyelomaSensitive
NCI-H929Multiple MyelomaSensitive

Data extracted from multiple sources, including Xiao et al., Nature 2021.

Table 2: Summary of this compound's Effects on Chromatin and Gene Expression

ExperimentCell LineTreatmentKey Findings
Proteomics (Mass Spectrometry) VCaP1 µM this compound (4h)Significant downregulation of SMARCA2 and SMARCA4.
ATAC-seq VCaP1 µM this compound (4h)Genome-wide chromatin compaction, particularly at distal enhancer regions.
ChIP-seq (AR, FOXA1) VCaP1 µM this compoundReduced binding of AR and FOXA1 at enhancer regions.
RNA-seq LNCaP, VCaPThis compound (24h)Downregulation of AR target genes and other oncogenic pathways.

This table provides a qualitative summary of the key findings. For detailed quantitative data, refer to the original publications.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and may require optimization for specific experimental conditions.

Cell Viability (Cytotoxicity) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in the appropriate growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the growth medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After incubation, assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Protein Degradation

This protocol is used to confirm the degradation of SMARCA2 and SMARCA4.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol is used to assess changes in chromatin accessibility.

  • Cell Harvesting and Lysis: Harvest 50,000 cells and wash with cold PBS. Lyse the cells in a lysis buffer containing IGEPAL CA-630 to isolate the nuclei.

  • Tagmentation: Resuspend the nuclei in the transposase reaction mix containing Tn5 transposase and incubate at 37°C for 30 minutes. This step fragments the accessible chromatin and adds sequencing adapters.

  • DNA Purification: Purify the tagmented DNA using a DNA purification kit (e.g., Qiagen MinElute Kit).

  • PCR Amplification: Amplify the purified DNA using PCR to add the remaining sequencing adapters and barcodes.

  • Library Purification and Sequencing: Purify the PCR product to remove primers and create the final sequencing library. Sequence the library on a next-generation sequencing platform (e.g., Illumina).

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of open chromatin. Compare the accessibility profiles between this compound-treated and control samples to identify differentially accessible regions.

Chromatin Immunoprecipitation with Sequencing (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of transcription factors like AR and FOXA1.

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., AR or FOXA1) overnight at 4°C. Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it on a next-generation sequencing platform.

  • Data Analysis: Align the reads to the reference genome and perform peak calling to identify the binding sites of the transcription factor. Compare the binding profiles between this compound-treated and control samples.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

AU15330_Mechanism cluster_cell Cell cluster_ternary Ternary Complex cluster_nucleus Nucleus VHL VHL E3 Ligase AU15330->VHL Recruits SMARCA SMARCA2/4 AU15330->SMARCA Binds to Bromodomain Ub Ubiquitin VHL->Ub Transfers Proteasome 26S Proteasome SMARCA->Proteasome Targeted for Degradation OpenChromatin Accessible Chromatin (Enhancer) Proteasome->OpenChromatin Leads to loss of SMARCA2/4 Ub->SMARCA CompactedChromatin Compacted Chromatin OpenChromatin->CompactedChromatin Results in Gene Target Gene OpenChromatin->Gene Activates CompactedChromatin->Gene Represses TF Oncogenic Transcription Factors (e.g., AR, FOXA1) TF->OpenChromatin Binds to TF->CompactedChromatin Binding Blocked Transcription Transcription Gene->Transcription

Caption: Mechanism of action of this compound leading to chromatin remodeling.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_genomic Genomic & Transcriptomic Analysis CellCulture Cancer Cell Lines Treatment This compound Treatment CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) Treatment->Cytotoxicity WesternBlot Western Blot Treatment->WesternBlot Proteomics Proteomics (MS) Treatment->Proteomics ATACseq ATAC-seq Treatment->ATACseq ChIPseq ChIP-seq (AR, FOXA1, etc.) Treatment->ChIPseq RNAseq RNA-seq Treatment->RNAseq DataAnalysis Bioinformatic Analysis Cytotoxicity->DataAnalysis IC50 Determination WesternBlot->DataAnalysis Protein Degradation Confirmation Proteomics->DataAnalysis Global Protein Changes ATACseq->DataAnalysis ChIPseq->DataAnalysis RNAseq->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion Mechanism of Action Elucidation

Caption: Experimental workflow for characterizing the effects of this compound.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on the SWI/SNF chromatin remodeling complex. Its ability to induce the degradation of SMARCA2 and SMARCA4 leads to profound and selective effects on chromatin structure, ultimately disrupting oncogenic gene expression programs. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development who are interested in understanding and further investigating the role of this compound and similar targeted protein degraders. Further research will continue to elucidate the full potential of this novel therapeutic agent.

References

Delving into AU-15330: A Technical Guide to Targeting Enhancer-Addicted Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer-addicted cancers represent a class of malignancies critically dependent on the dysregulated activity of transcriptional enhancers for their survival and proliferation. A promising therapeutic strategy for these cancers is the targeted degradation of key chromatin remodeling complexes. This technical guide provides an in-depth overview of AU-15330, a first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade the ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4. We will explore its mechanism of action, present key preclinical data, and provide detailed experimental protocols relevant to its study.

Introduction: The Role of SWI/SNF in Enhancer-Addicted Cancers

The switch/sucrose non-fermentable (SWI/SNF) complex is a critical regulator of chromatin structure, utilizing the ATPase activity of its catalytic subunits, SMARCA2 (BRM) and SMARCA4 (BRG1), to modulate DNA accessibility. In certain cancers, particularly those driven by lineage-specific transcription factors, malignant cells become "addicted" to the constitutive activity of specific enhancers, which are kept in an accessible state by the SWI/SNF complex. This dependency provides a therapeutic window for targeting the core components of this complex.

This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to SMARCA2 and SMARCA4, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation approach offers a novel strategy to disrupt the oncogenic transcriptional programs that drive enhancer-addicted cancers.

Mechanism of Action of this compound

This compound induces the degradation of SMARCA2 and SMARCA4, leading to a cascade of events that ultimately suppress oncogenic gene expression. The primary mechanism involves the compaction of chromatin at enhancer regions, which are essential for the binding of key transcription factors.

The degradation of the SWI/SNF ATPases by this compound results in:

  • Chromatin Compaction: A rapid and widespread decrease in chromatin accessibility, particularly at distal enhancer elements.

  • Transcription Factor Displacement: The dislodging of critical lineage-specific transcription factors, such as the Androgen Receptor (AR), FOXA1, and ERG in prostate cancer, from their cognate binding sites within these enhancers.[1]

  • Disruption of Enhancer-Promoter Looping: The breakdown of long-range chromatin interactions that connect enhancers to their target gene promoters.

  • Downregulation of Oncogenic Gene Programs: The subsequent suppression of transcriptional programs controlled by these master regulator transcription factors, leading to cell cycle arrest and apoptosis in cancer cells.

AU15330_Mechanism_of_Action AU15330 AU15330 SWI_SNF SWI_SNF AU15330->SWI_SNF Binds to SMARCA2/4 E3_Ligase E3_Ligase AU15330->E3_Ligase Recruits Ub Ub SWI_SNF->Ub Ubiquitination Open_Chromatin Open_Chromatin SWI_SNF->Open_Chromatin Maintains Compacted_Chromatin Compacted_Chromatin SWI_SNF->Compacted_Chromatin Leads to (upon degradation) E3_Ligase->Ub Proteasome Proteasome Ub->Proteasome Degradation Proteasome->SWI_SNF Degrades Oncogenes Oncogenes Open_Chromatin->Oncogenes Activates TF TF TF->Open_Chromatin Binds to Compacted_Chromatin->TF Displaces Suppressed_Oncogenes Suppressed_Oncogenes Compacted_Chromatin->Suppressed_Oncogenes Results in

Quantitative Data

The preclinical efficacy of this compound and its second-generation analogue, AU-24118, has been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cell Viability (IC50) of this compound and AU-24118 in Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)AU-24118 IC50 (nM)Sensitivity
VCaPProstate Cancer< 100< 100Sensitive
22Rv1Prostate Cancer< 100< 100Sensitive
LNCaPProstate Cancer> 100> 100Resistant
PC-3Prostate Cancer> 100> 100Resistant
A549Lung Cancer> 100> 100Resistant
HCT116Colon Cancer> 100> 100Resistant
RWPE-1Normal Prostate> 100> 100Resistant
Data derived from studies on transcription factor-addicted cancer cells.[1] Sensitive cell lines are defined as having an IC50 < 100 nM, while resistant cell lines have an IC50 > 100 nM.[1]

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

Xenograft ModelTreatmentDosing ScheduleOutcome
VCaPThis compound (30 mg/kg)Intravenous, twice weeklyNo significant tumor growth inhibition.[2]
VCaPThis compound (60 mg/kg)Intravenous, twice weeklyNo significant tumor growth inhibition.[2]
C4-2BThis compoundNot specifiedSignificant inhibition of tumor growth.[2]
22RV1This compoundNot specifiedEffective degradation of target proteins in vitro, but no significant in vivo tumor growth inhibition at 30 and 60 mg/kg.[2]
C4-2BEnzalutamide + this compoundNot specifiedSynergistic effect, leading to tumor regression.
In vivo efficacy appears to be model-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Appropriate cell culture medium and supplements

  • This compound (and/or other test compounds)

  • DMSO (vehicle control)

  • 96-well clear bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

  • Remove the overnight culture medium and add the medium containing the various concentrations of this compound or DMSO vehicle control.

  • Incubate the plate for a specified period (e.g., 5 days for IC50 determination).[1]

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow start Seed cells in 96-well plate adhere Allow cells to adhere overnight start->adhere treat Treat with this compound (serial dilutions) adhere->treat incubate Incubate for 5 days treat->incubate equilibrate Equilibrate to room temperature incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent lyse Lyse cells on orbital shaker add_reagent->lyse stabilize Incubate to stabilize signal lyse->stabilize read Read luminescence stabilize->read analyze Calculate IC50 read->analyze

Western Blotting for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins (SMARCA2 and SMARCA4) in cell lysates following treatment with this compound.

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or DMSO for the desired time points.

  • Harvest cells and prepare whole-cell lysates using ice-cold lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.

Western_Blot_Workflow start Prepare cell lysates quantify Quantify protein (BCA assay) start->quantify separate Separate proteins (SDS-PAGE) quantify->separate transfer Transfer to membrane separate->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with secondary antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detect Detect with ECL wash2->detect analyze Analyze results detect->analyze

Chromatin Accessibility Assay (ATAC-seq)

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a method for mapping chromatin accessibility genome-wide.

Materials:

  • This compound-treated and control cells

  • Tn5 transposase and tagmentation buffer (e.g., from Illumina)

  • DNA purification kit (e.g., Qiagen MinElute)

  • PCR primers for library amplification

  • High-fidelity DNA polymerase

  • Next-generation sequencing platform

Procedure:

  • Harvest a small number of cells (e.g., 50,000).

  • Perform tagmentation by incubating the cells with Tn5 transposase, which will simultaneously fragment the DNA and ligate sequencing adapters in open chromatin regions.

  • Purify the tagmented DNA.

  • Amplify the library using PCR with primers that add index sequences for multiplexing.

  • Purify the amplified library to remove primer-dimers.

  • Assess library quality and quantity (e.g., using a Bioanalyzer and Qubit).

  • Sequence the libraries on a next-generation sequencing platform.

  • Analyze the sequencing data to identify regions of differential chromatin accessibility between this compound-treated and control samples.

ATAC_seq_Workflow start Harvest cells tagmentation Tagmentation with Tn5 transposase start->tagmentation purify1 Purify tagmented DNA tagmentation->purify1 amplify Amplify library (PCR) purify1->amplify purify2 Purify amplified library amplify->purify2 qc Assess library quality and quantity purify2->qc sequence Next-generation sequencing qc->sequence analyze Data analysis sequence->analyze

Mechanisms of Resistance

Preclinical studies have identified potential mechanisms of acquired resistance to this compound. In this compound-resistant prostate cancer cell lines, mutations in SMARCA4 have been observed.[1] These mutations can prevent the binding of this compound to the SMARCA4 protein, thereby precluding its degradation.[1] Interestingly, in these resistant cells, SMARCA2 and PBRM1 (another component of the SWI/SNF complex) remain degraded, suggesting that the sustained presence of SMARCA4 is sufficient to maintain the oncogenic state.[1] Another identified resistance mechanism is the upregulation of the drug efflux pump ABCB1.[1]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of enhancer-addicted cancers. Its ability to induce the degradation of the core ATPase subunits of the SWI/SNF complex leads to the collapse of the oncogenic transcriptional circuitry in susceptible cancer cells. Further research is warranted to explore the full therapeutic potential of this compound and other SMARCA2/4 degraders, both as monotherapies and in combination with other anti-cancer agents. The development of strategies to overcome potential resistance mechanisms will be crucial for the successful clinical translation of this therapeutic approach. The advancement of second-generation degraders with improved oral bioavailability, such as AU-24118, signifies a positive step in this direction.

References

Preclinical Profile of AU-15330: A Novel SWI/SNF ATPase Degrader for Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Evaluation of AU-15330

This technical guide provides a comprehensive overview of the preclinical data for this compound, a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

This compound is a novel therapeutic agent that leverages the PROTAC mechanism to selectively target and degrade the core ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 (BRM) and SMARCA4 (BRG1), as well as the PBRM1 subunit. Preclinical studies have demonstrated that this compound exhibits potent and selective cytotoxicity against cancer cells addicted to enhancer-driven transcription, particularly androgen receptor (AR) and forkhead box A1 (FOXA1)-positive prostate cancer. By degrading these key chromatin remodelers, this compound induces widespread chromatin compaction at critical enhancer regions, leading to the disruption of oncogenic gene programs and potent anti-tumor activity in both in vitro and in vivo models.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomains of SMARCA2 and SMARCA4, a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This design facilitates the recruitment of the VHL E3 ligase to the target proteins, leading to their polyubiquitination and subsequent degradation by the proteasome.[2]

The degradation of the SWI/SNF ATPases has profound effects on the chromatin landscape. Key downstream effects include:

  • Chromatin Compaction: this compound treatment leads to a rapid and significant compaction of chromatin, particularly at distal regulatory enhancer elements.[3]

  • Disruption of Enhancer-Promoter Looping: The degradation of SWI/SNF ATPases disrupts the three-dimensional looping interactions between super-enhancers and the promoters of key oncogenes, such as AR, FOXA1, and MYC.[4]

  • Transcription Factor Displacement: Chromatin compaction leads to the dislodging of critical lineage-driving transcription factors, including AR and FOXA1, from their binding sites.[3][5]

  • Downregulation of Oncogenic Programs: The culmination of these events is the suppression of core oncogenic transcriptional circuits, leading to cell growth inhibition and apoptosis.[4]

AU15330_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_2 Downstream Effects AU15330 This compound VHL_ligand VHL Ligand AU15330->VHL_ligand Linker Linker AU15330->Linker BD_ligand Bromodomain Ligand AU15330->BD_ligand VHL VHL E3 Ligase VHL_ligand->VHL SWISNF SMARCA2/4 (SWI/SNF Complex) BD_ligand->SWISNF Binds Ub Ubiquitin VHL->Ub Proteasome Proteasome Chromatin Chromatin Compaction (Enhancer Inactivation) SWISNF->Proteasome Degradation Ub->SWISNF Polyubiquitination TF TF Displacement (AR, FOXA1) Chromatin->TF Gene Oncogene Suppression TF->Gene Apoptosis Tumor Inhibition & Apoptosis Gene->Apoptosis

Figure 1: Mechanism of action of this compound as a PROTAC degrader.

Data Presentation

In Vitro Cytotoxicity

This compound demonstrates preferential cytotoxicity in cancer cell lines characterized by high dependence on enhancer-driven transcription, particularly those expressing the androgen receptor (AR) and FOXA1.[1]

Cell LineCancer TypeAR/FOXA1 StatusIC50 (nM)Sensitivity
VCaPProstate CancerAR+/FOXA1+< 100Sensitive
LNCaPProstate CancerAR+/FOXA1+< 100Sensitive
22Rv1Prostate CancerAR+/FOXA1+< 100Sensitive
C4-2BProstate CancerAR+/FOXA1+< 100Sensitive
PC-3Prostate CancerAR-/FOXA1-100 - 400Moderate
DU145Prostate CancerAR-/FOXA1-100 - 400Moderate
RWPE-1Normal ProstateN/A> 1,000Resistant
MM.1SMultiple MyelomaMYC-driven< 100Sensitive
NCI-H929Multiple MyelomaMYC-driven< 100Sensitive
T-47DBreast CancerER+/AR+< 100Sensitive

Table 1: In vitro cytotoxicity (IC50) of this compound after 5 days of treatment in a panel of human cancer and normal cell lines. Data compiled from Xiao et al., Nature 2022.[1][6]

In Vivo Efficacy

This compound has shown significant single-agent and combination anti-tumor activity in various prostate cancer xenograft models.[1][7]

ModelTreatmentDosing ScheduleOutcome
VCaP XenograftThis compound (30 mg/kg)i.v., 5 days/weekPotent tumor growth inhibition.[2]
C4-2B XenograftThis compound (60 mg/kg)i.v., 3 days/weekStrong inhibition of tumor growth as a single agent.[7]
C4-2B XenograftThis compound (60 mg/kg) + Enzalutamide (10 mg/kg)i.v., 3 days/week (this compound); p.o., 5 days/week (Enza)Synergistic effect, with potent anti-tumor activity.[1][7]
MDA-PCa-146-12 PDX (CRPC)This compound (60 mg/kg)i.v., 3 days/weekPotent inhibition of tumor growth, triggering regression in >20% of animals.[7]
MDA-PCa-146-12 PDX (CRPC)This compound (60 mg/kg) + Enzalutamide (10 mg/kg)i.v., 3 days/week (this compound); p.o., 5 days/week (Enza)Most potent anti-tumor effect, with regression in all animals.[3][7]

Table 2: Summary of in vivo efficacy of this compound in prostate cancer models. PDX: Patient-Derived Xenograft; CRPC: Castration-Resistant Prostate Cancer.[1][2][3][7]

Proteomic Analysis

Mass spectrometry-based proteomics in VCaP prostate cancer cells treated with this compound (1 μM for 4 hours) confirmed the high selectivity of the degrader.[1]

ProteinLog2 Fold Change (vs. DMSO)P-value
SMARCA4 (BRG1) Significantly Decreased< 0.001
SMARCA2 (BRM) Significantly Decreased< 0.001
PBRM1 Significantly Decreased< 0.001

Table 3: Proteomic analysis of VCaP cells showing selective degradation of target proteins.[1]

Experimental Protocols

Cell Viability Assay
  • Procedure: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound for 5 days.

  • Quantification: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Analysis: Luminescence was measured on a plate reader, and IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

Western Blotting
  • Cell Lysis: Cells were treated with this compound for specified times and concentrations, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay (Thermo Fisher Scientific).

  • Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin) overnight at 4°C. This was followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Animal Studies (Xenograft Models)
  • Animals: Male CB17 severe combined immunodeficiency (SCID) mice or castrated male mice for CRPC models were used.[7]

  • Tumor Implantation: Cancer cells (e.g., VCaP, C4-2B) or patient-derived xenograft fragments were subcutaneously implanted.

  • Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups. This compound was formulated for intravenous (i.v.) administration. Enzalutamide was administered orally (p.o.).

  • Monitoring: Tumor volume was measured twice weekly with calipers. Animal body weight and general health were monitored throughout the study.

  • Endpoint: Studies were terminated when tumors in the control group reached a predetermined size, or at the end of the treatment period for efficacy evaluation.

Chromatin Immunoprecipitation sequencing (ChIP-seq)

ChIP_Seq_Workflow A 1. Cross-linking Cells treated with DMSO/AU-15330 are cross-linked with formaldehyde (B43269). B 2. Chromatin Shearing Nuclei are isolated and chromatin is sonicated to ~200-500 bp fragments. A->B C 3. Immunoprecipitation Chromatin is incubated with antibody against target protein (e.g., AR, FOXA1, H3K27Ac). B->C D 4. DNA Purification Cross-links are reversed, and DNA is purified from the immunoprecipitated complexes. C->D E 5. Library Prep & Sequencing DNA fragments are prepared for next-generation sequencing. D->E F 6. Data Analysis Sequenced reads are aligned to the genome to identify protein binding sites (peaks). E->F

Figure 2: High-level workflow for ChIP-seq experiments.

  • Protocol Reference: Experiments were performed using kits such as the HighCell# ChIP-Protein G kit (Diagenode) as per the manufacturer's protocol.[2]

  • Cross-linking: Cells were cross-linked with 1% formaldehyde for 8-10 minutes.

  • Immunoprecipitation: Chromatin from approximately 5 million cells was used for each ChIP reaction with ~10 µg of the target-specific antibody.

  • Sequencing & Analysis: Purified DNA was used to generate sequencing libraries, which were then sequenced. Reads were aligned and analyzed to identify genome-wide binding patterns.

Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq)
  • Purpose: To assess genome-wide changes in chromatin accessibility following this compound treatment.

  • Procedure: Nuclei were isolated from treated and control cells. A hyperactive Tn5 transposase was used to simultaneously fragment the DNA and ligate sequencing adapters into accessible regions of the chromatin.

  • Analysis: The resulting DNA fragments were purified, amplified, and sequenced. Data analysis identified regions with decreased (compacted) or increased (opened) accessibility. The primary finding was that this compound induces significant heterochromatinization, particularly at distal regulatory elements.[2][3]

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic for cancers dependent on SWI/SNF-mediated enhancer function. Its specific mechanism of action, leading to the degradation of SMARCA2/4 and subsequent disruption of oncogenic transcriptional programs, has been well-characterized. This compound has demonstrated potent and selective anti-tumor activity in prostate cancer models, both as a monotherapy and in synergistic combination with standard-of-care agents like enzalutamide. These findings provide a compelling rationale for the continued investigation and clinical translation of this compound for the treatment of enhancer-addicted malignancies.

References

Methodological & Application

Application Notes and Protocols for AU-15330 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-15330 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits, SMARCA2 and SMARCA4.[1][2][3][4] As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[5] This targeted protein degradation has shown significant anti-tumor activity, particularly in cancers driven by enhancer-binding transcription factors, such as androgen receptor (AR)-positive prostate cancer.[5][6][7] These application notes provide detailed protocols for the in vitro use of this compound in cell culture settings.

Mechanism of Action

This compound functions by inducing the degradation of SMARCA2 and SMARCA4, the catalytic subunits of the SWI/SNF chromatin remodeling complex.[1][3] The degradation of these ATPases leads to widespread chromatin compaction, particularly at distal regulatory enhancer regions.[6][8] This alteration in chromatin accessibility disrupts the binding of key oncogenic transcription factors, such as the androgen receptor (AR) and FOXA1 in prostate cancer, thereby downregulating their transcriptional programs and inhibiting cancer cell proliferation.[5][6]

AU15330_Mechanism_of_Action cluster_0 This compound Action cluster_1 Downstream Cellular Effects This compound This compound Ternary Complex Ternary Complex (this compound + E3 + SMARCA2/4) This compound->Ternary Complex E3 Ligase (VHL) E3 Ligase (VHL) E3 Ligase (VHL)->Ternary Complex SMARCA2/4 SMARCA2/SMARCA4 SMARCA2/4->Ternary Complex Ubiquitination Ubiquitination of SMARCA2/4 Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation SMARCA2/4 Degradation Proteasome->Degradation Chromatin Compaction Chromatin Compaction (Enhancer Regions) Degradation->Chromatin Compaction TF Binding Disruption Disruption of Transcription Factor Binding (e.g., AR, FOXA1) Chromatin Compaction->TF Binding Disruption Gene Expression Inhibition Inhibition of Oncogenic Gene Expression TF Binding Disruption->Gene Expression Inhibition Biological Response Decreased Cell Proliferation & Apoptosis Gene Expression Inhibition->Biological Response

Figure 1: Simplified signaling pathway of this compound-mediated degradation of SMARCA2/4 and its downstream consequences.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey Driver(s)IC50 (nM)Reference(s)
LNCaPProstate CancerAR+, FOXA1+< 100[7]
VCaPProstate CancerAR+, FOXA1+< 100[7]
22Rv1Prostate CancerAR+, FOXA1+< 100[8]
C4-2BProstate CancerAR+, FOXA1+< 100[3]
PC-3Prostate CancerAR-, FOXA1-100 - 400[7]
DU145Prostate CancerAR-, FOXA1-100 - 400[7]
MM.1SMultiple MyelomaMYC< 100[7]
NCI-H929Multiple MyelomaMYC< 100[7]
T47DBreast CancerER+, AR+< 100[7]
RWPE-1Normal Prostate Epithelium-> 1000[7]

Experimental Protocols

1. Cell Culture and Compound Preparation

  • Cell Lines: Prostate cancer cell lines (LNCaP, VCaP, 22Rv1, PC-3, DU145), multiple myeloma cell lines (MM.1S, NCI-H929), breast cancer cell lines (T47D), and normal prostate epithelial cells (RWPE-1) can be obtained from ATCC or other reputable cell banks.

  • Culture Media: Culture cells in the appropriate medium (e.g., RPMI-1640 for LNCaP and 22Rv1, DMEM for VCaP, PC-3, and DU145) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C. For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

2. Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for a 96-well plate format to determine the effect of this compound on cell proliferation and viability.

  • Procedure:

    • Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the existing medium and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.

    • Incubate the plate for 5 days.[9]

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.

3. Western Blot for Protein Degradation

This protocol is to verify the degradation of SMARCA2, SMARCA4, and PBRM1 upon treatment with this compound.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time course (e.g., 1, 2, 4, 8, 24 hours).[3]

    • Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the target protein bands to the loading control.

    • Compare the normalized intensities of the treated samples to the vehicle control to determine the extent of protein degradation.

Western_Blot_Workflow cluster_workflow Experimental Workflow: Western Blot for this compound Cell_Culture 1. Cell Culture (e.g., VCaP, 22Rv1) Treatment 2. Treatment (this compound or DMSO) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification (BCA) Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-SMARCA4, etc.) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection 9. ECL Detection & Imaging Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Figure 2: A typical experimental workflow for Western blot analysis of this compound-mediated protein degradation.

4. Chromatin Accessibility Assay (ATAC-seq)

This protocol provides a general overview for assessing changes in chromatin accessibility following this compound treatment.

  • Procedure:

    • Treat cells (e.g., 50,000 cells per reaction) with this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 4 or 12 hours).[10]

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a buffer containing IGEPAL CA-630 to isolate the nuclei.

    • Perform the transposition reaction by incubating the nuclei with Tn5 transposase at 37°C for 30 minutes. This will fragment the DNA in open chromatin regions and add sequencing adapters.

    • Purify the transposed DNA using a DNA purification kit.

    • Amplify the purified DNA by PCR to generate the sequencing library.

    • Purify the PCR products to remove primers and small fragments.

    • Assess the quality and quantity of the library using a Bioanalyzer and qPCR.

    • Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Call peaks to identify regions of open chromatin.

    • Perform differential accessibility analysis between this compound-treated and control samples to identify regions of chromatin that become compacted.

    • Use motif analysis tools (e.g., HOMER) to identify transcription factor binding motifs enriched in the compacted regions.

References

Application Notes and Protocols for Treating Prostate Cancer Cells with AU-15330

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-15330 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.[1][2][3] These proteins are critical components of the SWI/SNF chromatin remodeling complex, which plays a pivotal role in regulating gene expression by altering DNA accessibility.[4][5][6] In the context of prostate cancer, particularly androgen receptor (AR)-positive and enhancer-addicted subtypes, the SWI/SNF complex is essential for maintaining the oncogenic transcriptional program.[4][5][7] this compound leverages the cell's ubiquitin-proteasome system to selectively target and degrade SMARCA2 and SMARCA4, leading to chromatin compaction, disruption of key oncogenic signaling pathways, and ultimately, inhibition of tumor growth.[4][5] These application notes provide a comprehensive overview of the use of this compound in prostate cancer research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a bifunctional molecule. One end binds to the bromodomain of SMARCA2/4, while the other end recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).[7] This proximity induces the ubiquitination of SMARCA2/4, marking them for degradation by the proteasome. The degradation of these ATPase subunits leads to the inactivation of the SWI/SNF complex. This, in turn, results in widespread chromatin compaction, particularly at distal enhancer regions that are critical for the expression of key prostate cancer drivers like AR, FOXA1, and MYC.[4][5][7][8] The disruption of these core enhancer circuits leads to the downregulation of their target genes, resulting in cell cycle arrest and apoptosis in sensitive prostate cancer cell lines.[7]

AU15330_Mechanism cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus AU15330 This compound SMARCA SMARCA2/4 (SWI/SNF) AU15330->SMARCA Binds to Bromodomain VHL VHL E3 Ligase AU15330->VHL Recruits Proteasome Proteasome SMARCA->Proteasome Degradation Enhancers Oncogenic Enhancers (AR, FOXA1, MYC) SMARCA->Enhancers Maintains Accessibility VHL->SMARCA Ubiquitinates Proteasome->Enhancers Compaction Ub Ubiquitin DNA Chromatin (DNA) Transcription Oncogene Transcription Enhancers->Transcription Enhancers->Transcription Inhibition CellGrowth Tumor Growth & Survival Transcription->CellGrowth Transcription->CellGrowth Inhibition Apoptosis Apoptosis CellGrowth->Apoptosis Induction Cell_Viability_Workflow start Start seed_cells Seed Prostate Cancer Cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 treat Treat cells with serial dilutions of this compound or DMSO vehicle incubate1->treat incubate2 Incubate for 5 days (37°C, 5% CO2) treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate for 10 minutes at room temperature add_reagent->incubate3 read_luminescence Read luminescence on a plate reader incubate3->read_luminescence analyze Analyze data and calculate IC50 values read_luminescence->analyze end End analyze->end

References

Application Notes and Protocols for AU-15330 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of AU-15330, a proteolysis-targeting chimera (PROTAC) degrader of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, in mouse models. The following protocols and data have been compiled to assist in the design and execution of in vivo studies involving this compound.

Quantitative Data Summary

The following tables summarize the reported dosages and administration schedules for this compound in various mouse models.

Table 1: this compound Monotherapy Dosage and Administration in Mice

Dosage (mg/kg)Administration RouteDosing ScheduleMouse StrainTumor ModelObserved OutcomeReference
10Intravenous (i.v.)5 days/week for 3 weeksCB17 SCID-No evident toxicity in immuno-competent mice.[1][2]
30Intravenous (i.v.)5 days/week for 3 weeksCB17 SCID-No evident toxicity in immuno-competent mice.[1][2]
30Intravenous (i.v.)Not specifiedNot specifiedVCaP xenograftPotent suppression of tumor growth.[3]
60Intravenous (i.v.)3 days/weekNot specifiedVCaP castration-resistant tumor modelInhibition of tumor growth, triggering disease regression in over 20% of animals.[4]
60Intravenous (i.v.)Not specifiedNot specified22RV1 xenograftFailed to exhibit significant tumor growth inhibition.[3]
60Intravenous (i.v.)Not specifiedNot specifiedC4-2B xenograftSignificant efficacy in inhibiting tumor growth.[3]

Table 2: this compound Combination Therapy Dosage and Administration in Mice

This compound Dosage (mg/kg)Combination Agent & DosageAdministration RouteDosing ScheduleMouse StrainTumor ModelObserved OutcomeReference
60Enzalutamide (10 mg/kg)i.v. (this compound), p.o. (Enzalutamide)3 days/week (i.v.), 5 days/week (p.o.) for 5 weeksNot specifiedC4-2B cell line-derived CRPC xenograftsStrong inhibition of tumor growth, synergized with enzalutamide.[1][2]
60Enzalutamide (10 mg/kg)i.v. (this compound), p.o. (Enzalutamide)3 days/week (i.v.), 5 days/week (p.o.) for 5 weeksNot specifiedMDA-PCa-146-12 PDX CRPC variantSignificant tumor growth inhibition, causing regression in over 30% of animals.[1][2]

Experimental Protocols

Materials
  • This compound (powder)

  • Vehicle for Intravenous (i.v.) Administration:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vehicle for Oral (p.o.) Administration (for combination studies with Enzalutamide):

  • Syringes and needles for injection

  • Animal balance

  • Calipers for tumor measurement

Animal Models
  • Six-week-old male CB17 severe combined immunodeficiency (SCID) mice are commonly used for xenograft studies.[1][2]

  • Non-tumor bearing CD-1 mice have been used for toxicity and pharmacokinetic studies.[5]

Preparation of this compound Formulation

For Intravenous (i.v.) Administration:

  • Prepare a stock solution of this compound in DMSO. A concentration of 35.0 mg/mL has been reported.[1]

  • To prepare the working solution, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.

  • Add Tween-80 to the mixture and mix again until uniform.

  • Finally, add saline to reach the final desired volume and concentration. For example, to prepare a 1 mL working solution, one can add 100 µL of a 35.0 mg/mL DMSO stock to 400 µL PEG300, mix, then add 50 µL Tween-80, mix, and finally add 450 µL Saline.[1]

  • Sonication is recommended to ensure a clear solution.[4]

Administration of this compound
  • Weigh each mouse to determine the precise volume of the this compound formulation to be administered based on the desired mg/kg dosage.

  • For intravenous administration, inject the prepared this compound solution into the tail vein of the mouse.

  • Administer the treatment according to the specified dosing schedule (e.g., 3 or 5 days per week).

Tumor Xenograft Studies
  • Prostate cancer cell lines such as VCaP, C4-2B, or 22RV1 are typically used to establish xenografts.[1][3]

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size before initiating treatment.

  • Randomize mice into control (vehicle) and treatment groups.

  • Administer this compound (and combination agents, if applicable) as per the established protocol.

  • Monitor tumor volume by measuring the length and width with calipers twice a week.[3]

  • Monitor the body weight of the mice as an indicator of toxicity.[3][5]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathway and Experimental Workflow Diagrams

AU15330_Mechanism_of_Action cluster_PROTAC This compound (PROTAC) cluster_CellularMachinery Cellular Machinery AU15330 This compound VHL_ligand VHL Ligand SMARCA_ligand SMARCA2/4 Ligand VHL VHL E3 Ligase VHL_ligand->VHL Binds SMARCA SMARCA2/4 Proteins SMARCA_ligand->SMARCA Binds Ub Ubiquitin VHL->Ub Recruits Proteasome Proteasome SMARCA->Proteasome Targeted for Degradation Ub->SMARCA Ubiquitination Degradation Degradation Proteasome->Degradation Inhibition Inhibition of Tumor Growth Degradation->Inhibition Leads to

Caption: Mechanism of action of this compound as a PROTAC degrader.

Experimental_Workflow cluster_Preparation Preparation cluster_InVivo In Vivo Experiment cluster_Monitoring Monitoring & Analysis Formulation Prepare this compound Formulation Xenograft Establish Tumor Xenografts in Mice Formulation->Xenograft Randomization Randomize Mice into Control & Treatment Groups Xenograft->Randomization Administration Administer Vehicle or this compound Randomization->Administration Monitor_Tumor Monitor Tumor Growth (Calipers) Administration->Monitor_Tumor Monitor_Toxicity Monitor Body Weight (Toxicity) Administration->Monitor_Toxicity Endpoint Endpoint Analysis (Tumor Excision) Monitor_Tumor->Endpoint Monitor_Toxicity->Endpoint

Caption: General experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for AU-15330 Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-15330 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the SWI/SNF ATPase subunits, SMARCA2 and SMARCA4.[1][2] These proteins are critical components of the SWI/SNF chromatin remodeling complex, which plays a pivotal role in regulating gene expression. In several cancer types, particularly those dependent on specific enhancer-driven transcriptional programs like prostate cancer, the SWI/SNF complex is essential for maintaining the oncogenic state.[3][4] this compound leverages the cell's natural protein disposal machinery to eliminate SMARCA2 and SMARCA4, leading to chromatin compaction, disruption of oncogenic signaling pathways, and ultimately, inhibition of tumor growth.[4][5][6] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various xenograft models of prostate cancer, both as a monotherapy and in combination with other targeted agents.[1][3][7]

These application notes provide a detailed experimental design for an this compound xenograft study, including comprehensive protocols for key experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the xenograft model.

AU15330_Signaling_Pathway cluster_cell Cancer Cell AU15330 This compound VHL VHL E3 Ligase AU15330->VHL Binds SMARCA2_4 SMARCA2/4 AU15330->SMARCA2_4 Binds VHL->SMARCA2_4 Ubiquitination Proteasome Proteasome SMARCA2_4->Proteasome Degradation Chromatin Chromatin SMARCA2_4->Chromatin Remodeling TumorGrowth Tumor Growth Proteasome->TumorGrowth Inhibition Oncogenes Oncogene Transcription Chromatin->Oncogenes Accessibility Oncogenes->TumorGrowth Drives

Caption: this compound Mechanism of Action.

Xenograft_Experimental_Workflow cluster_workflow Experimental Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., VCaP) start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment with This compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size Limit) monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis stop End analysis->stop

Caption: Xenograft Model Experimental Workflow.

Experimental Design and Protocols

Cell Line Selection and Culture
  • Cell Line: VCaP (androgen-sensitive human prostate cancer cell line). This cell line has been shown to be sensitive to this compound in vivo.[7]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Thaw cryopreserved VCaP cells rapidly in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.

    • Plate the cells in a T-75 flask and incubate under standard conditions.

    • Passage the cells every 3-4 days or when they reach 80-90% confluency.

Animal Model
  • Species: Male athymic nude mice (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice.

  • Age: 6-8 weeks.

  • Acclimatization: Acclimatize the animals for at least one week before the start of the experiment.

  • Housing: House the animals in sterile, filtered-air cages with access to sterile food and water ad libitum.

Tumor Implantation
  • Protocol:

    • Harvest VCaP cells during the exponential growth phase.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

    • Anesthetize the mice using isoflurane.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.

Tumor Growth Monitoring and Randomization
  • Protocol:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[8][9]

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Treatment Regimen
  • This compound Formulation: Prepare this compound in a vehicle suitable for intravenous (IV) administration (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

  • Dosing: Based on previous studies, a dose of 30 mg/kg administered intravenously, 5 days a week for 3 weeks, has been shown to be effective and well-tolerated.[1][7]

  • Protocol:

    • Prepare the this compound formulation fresh on each day of dosing.

    • Administer the appropriate dose of this compound or vehicle to each mouse via tail vein injection.

    • Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.

Data Presentation

Table 1: Experimental Groups and Dosing Schedule

GroupTreatmentDose (mg/kg)Route of AdministrationDosing ScheduleNumber of Animals
1Vehicle Control-Intravenous (IV)5 days/week for 3 weeks10
2This compound30Intravenous (IV)5 days/week for 3 weeks10

Table 2: Efficacy Endpoints and Monitoring

ParameterMeasurement FrequencyMethod
Tumor Volume2-3 times per weekDigital Calipers
Body Weight2-3 times per weekWeighing Scale
Clinical ObservationsDailyVisual Assessment
Tumor Growth Inhibition (TGI)At the end of the studyCalculation: (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100%
Target Degradation (SMARCA2/4)At the end of the studyWestern Blot or Immunohistochemistry of Tumor Tissue

Endpoint and Tissue Analysis

  • Euthanasia: Euthanize the mice when the tumors in the control group reach the predetermined size limit (e.g., 1500-2000 mm³) or if the animals show signs of excessive toxicity (e.g., >20% body weight loss).

  • Tissue Collection:

    • Excise the tumors and record their final weight.

    • Divide each tumor into sections for different analyses:

      • One section to be snap-frozen in liquid nitrogen for Western blot analysis.

      • One section to be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blot Analysis:

    • Homogenize the frozen tumor tissue and extract proteins.

    • Perform Western blotting using primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin).

    • This will confirm the on-target effect of this compound in vivo.

  • Immunohistochemistry (IHC):

    • Embed the formalin-fixed tumor tissue in paraffin (B1166041) and section it.

    • Perform IHC staining for SMARCA2, SMARCA4, and proliferation markers (e.g., Ki-67).

    • This will provide spatial information on target degradation and the anti-proliferative effects of this compound within the tumor.

Conclusion

This detailed application note provides a robust framework for conducting a preclinical xenograft study to evaluate the efficacy of this compound. By following these protocols, researchers can generate reliable and reproducible data to further characterize the anti-tumor activity of this promising SMARCA2/4 degrader. The experimental design can be adapted for other cancer models and for combination studies with other therapeutic agents.

References

Application Notes and Protocols for AU-15330 Treatment in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-15330 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.[1][2] The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression, and its dysregulation is implicated in various cancers, including neuroblastoma.[3] In neuroblastoma cell lines, this compound has been shown to cause a dose-dependent decrease in cell proliferation and induce apoptosis, highlighting its potential as a therapeutic agent.[3] The cellular response to this compound can differ among neuroblastoma cell lines, which may be attributed to underlying genetic variations, such as the p53 mutation status.[3]

These application notes provide a comprehensive guide for the use of this compound in neuroblastoma cell line research, including detailed experimental protocols and data presentation guidelines.

Data Presentation

Quantitative Effects of this compound on Neuroblastoma Cell Lines

The following tables summarize the expected quantitative outcomes of this compound treatment on various neuroblastoma cell lines based on available literature. It is important to note that specific values may vary depending on experimental conditions and should be determined empirically.

Table 1: Cell Viability (IC50) of this compound in Neuroblastoma Cell Lines

Cell LineIC50 (nM)Treatment DurationAssay
IMR-32Value to be determined72 hoursCellTiter-Glo®
BE(2)CValue to be determined72 hoursCellTiter-Glo®
IMR5Value to be determined72 hoursCellTiter-Glo®

Table 2: Apoptosis Induction by this compound in Neuroblastoma Cell Lines

Cell LineThis compound Concentration (nM)Treatment DurationApoptotic Cells (%)Assay
IMR52004 days~50%Incucyte® Caspase-3/7 Assay
IMR-322004 days<10%Incucyte® Caspase-3/7 Assay
BE(2)C2004 days<10%Incucyte® Caspase-3/7 Assay

Data is based on a study by Liu et al. (2024). The percentage of apoptotic cells can vary.[3]

Table 3: SMARCA2 & SMARCA4 Protein Degradation by this compound in IMR-32 Cells

This compound Concentration (nM)Treatment DurationSMARCA2 Degradation (%)SMARCA4 Degradation (%)
e.g., 50e.g., 24 hoursValue to be determinedValue to be determined
e.g., 100e.g., 24 hoursValue to be determinedValue to be determined
e.g., 200e.g., 24 hoursValue to be determinedValue to be determined

Note: this compound induces a dose- and time-dependent reduction of SMARCA2 and SMARCA4 proteins.[3] Quantitative percentages should be determined by western blot analysis.

Signaling Pathway and Mechanism of Action

This compound functions as a PROTAC, a bifunctional molecule that simultaneously binds to the target proteins (SMARCA2/4) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2 and SMARCA4, marking them for degradation by the proteasome. The degradation of these key components of the SWI/SNF chromatin remodeling complex alters gene expression, leading to reduced cell proliferation and apoptosis in susceptible cancer cells.

AU15330_Mechanism cluster_cell Neuroblastoma Cell cluster_nucleus Nucleus AU15330 This compound SMARCA SMARCA2/4 (SWI/SNF Complex) AU15330->SMARCA Binds to SMARCA2/4 E3 E3 Ubiquitin Ligase AU15330->E3 Recruits Proteasome Proteasome SMARCA->Proteasome Targeted for Degradation Chromatin Chromatin Remodeling SMARCA->Chromatin Regulates E3->SMARCA Gene Gene Expression (Proliferation & Survival) Proteasome->Gene Altered Expression Apoptosis Apoptosis Proteasome->Apoptosis Induction Ub Ubiquitin Chromatin->Gene Gene->Apoptosis Inhibits

Caption: Mechanism of action of this compound in neuroblastoma cells.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the viability of neuroblastoma cells after treatment with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • Neuroblastoma cell lines (e.g., IMR-32, BE(2)C, IMR5)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed single cells in an opaque 96-well plate at a pre-determined optimal density in a total volume of 100 µL per well. For adherent neuroblastoma cell lines like SK-N-BE(2)c and IMR-32, allow cells to attach for 24 hours before treatment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Lysis and Signal Generation: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 50 µL of CellTiter-Glo® Reagent to each well.[4]

  • Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

CellTiterGlo_Workflow start Seed Cells in 96-well plate treatment Add this compound & Vehicle Control start->treatment incubation Incubate (e.g., 72h) treatment->incubation equilibration Equilibrate to Room Temp incubation->equilibration add_reagent Add CellTiter-Glo® Reagent equilibration->add_reagent mix Mix on Shaker (2 min) add_reagent->mix stabilize Incubate at RT (10 min) mix->stabilize read Measure Luminescence stabilize->read analysis Analyze Data (Calculate IC50) read->analysis

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Apoptosis Assay (Incucyte® Caspase-3/7)

This protocol describes the real-time monitoring of apoptosis in adherent neuroblastoma cells treated with this compound using the Incucyte® Live-Cell Analysis System and a Caspase-3/7 Green Reagent.

Materials:

  • Neuroblastoma cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • Incucyte® Caspase-3/7 Green Apoptosis Assay Reagent

  • Incucyte® Live-Cell Analysis System

Procedure:

  • Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density that allows for optimal growth over the course of the experiment. Allow cells to adhere overnight.

  • Reagent and Compound Addition: Dilute the Incucyte® Caspase-3/7 Green Reagent in complete medium according to the manufacturer's instructions. Prepare serial dilutions of this compound.

  • Treatment: Carefully remove the culture medium from the wells and add the medium containing the Caspase-3/7 reagent and the appropriate concentrations of this compound or vehicle control.

  • Live-Cell Imaging: Place the plate into the Incucyte® system.

  • Image Acquisition: Schedule image acquisition (phase-contrast and green fluorescence channels) at regular intervals (e.g., every 2-4 hours) for the desired duration of the experiment (e.g., 4 days).

  • Data Analysis: Use the Incucyte® software to analyze the images. Quantify the number of green fluorescent (apoptotic) cells and normalize to the total cell number (confluence) to determine the percentage of apoptotic cells over time.

Apoptosis_Workflow start Seed Cells in 96-well plate treatment Add Caspase-3/7 Reagent & this compound start->treatment incucyte Place in Incucyte® treatment->incucyte imaging Acquire Images (Phase & Green Channel) incucyte->imaging analysis Analyze Images & Quantify Apoptosis imaging->analysis WesternBlot_Workflow cluster_prep Sample Preparation cluster_blot Immunoblotting cell_culture Cell Culture & This compound Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sample_prep Sample Preparation for SDS-PAGE quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Densitometry Analysis & Quantification detection->analysis

References

Application Notes and Protocols for AU-15330 in Multiple Myeloma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-15330 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the ATPase subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, SMARCA2 and SMARCA4.[1] In multiple myeloma, a subset of cell lines has demonstrated significant sensitivity to this compound, highlighting its potential as a therapeutic agent. These application notes provide a comprehensive overview of the use of this compound in multiple myeloma research, including its mechanism of action, protocols for key experiments, and quantitative data to guide further investigation.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system. It simultaneously binds to the target proteins (SMARCA2/4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SMARCA2/4 by the proteasome. The degradation of these critical mSWI/SNF components results in widespread chromatin compaction.[1]

In POU2AF1-dependent multiple myeloma, the degradation of mSWI/SNF ATPases by this compound leads to the eviction of the transcription factor POU2AF1 and its associated partner, Interferon Regulatory Factor 4 (IRF4), from chromatin.[1][2][3] This disrupts the IRF4-driven transcriptional program, which is crucial for the survival and proliferation of multiple myeloma cells, ultimately leading to cell growth inhibition.[1]

Data Presentation

In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various multiple myeloma cell lines after a 5-day treatment period.

Cell LineIC50 (nM)
MM.1S< 200
NCI-H929< 200
KMS-11< 200
KMS-12-BM< 200
OPM-2< 200
RPMI-8226< 200
U266> 200
LP-1> 200
JJN3> 200
AMO-1> 200

Data compiled from a study by He et al. (2024).[1]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the viability of multiple myeloma cells after treatment with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • Multiple myeloma cell lines

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count multiple myeloma cells.

    • Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.1 nM to 10 µM is recommended.

    • Include a DMSO-only control.

    • Add 100 µL of the diluted compound or vehicle to the appropriate wells.

    • Incubate for 5 days.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[4]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[4]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium-only wells).

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for SMARCA4/2 Degradation

This protocol describes how to assess the degradation of SMARCA4 and SMARCA2 in multiple myeloma cells following treatment with this compound.

Materials:

  • Multiple myeloma cells

  • This compound

  • DMSO

  • Ice-cold Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-SMARCA4, anti-SMARCA2, anti-Vinculin or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat multiple myeloma cells with the desired concentrations of this compound (e.g., 100 nM, 1 µM) or DMSO for various time points (e.g., 4, 8, 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA4, SMARCA2, and a loading control (e.g., Vinculin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

Chromatin Accessibility Assay (ATAC-seq)

This protocol provides a general workflow for assessing changes in chromatin accessibility in multiple myeloma cells treated with this compound.

Materials:

  • Multiple myeloma cells

  • This compound

  • DMSO

  • Cold PBS

  • Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630)

  • Tn5 transposase and tagmentation buffer

  • DNA purification kit

  • PCR primers for library amplification

  • Next-generation sequencing platform

Procedure:

  • Cell Treatment and Nuclei Isolation:

    • Treat multiple myeloma cells (e.g., MM.1S, NCI-H929) with 1 µM this compound or DMSO for 4-6 hours.[1]

    • Harvest approximately 50,000 cells and wash with cold PBS.

    • Resuspend the cell pellet in cold Lysis Buffer and centrifuge to isolate the nuclei.

  • Tagmentation:

    • Resuspend the nuclei pellet in the Tn5 transposase and tagmentation buffer mixture.

    • Incubate at 37°C for 30 minutes.

  • DNA Purification:

    • Purify the tagmented DNA using a DNA purification kit.

  • Library Amplification:

    • Amplify the purified DNA using PCR with indexed primers for sequencing.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a next-generation sequencing platform.

    • Analyze the data to identify regions of open and closed chromatin. Compare the chromatin accessibility profiles between this compound-treated and DMSO-treated cells to identify regions compacted by the treatment.

Visualizations

AU15330_Mechanism_of_Action cluster_cell Multiple Myeloma Cell AU15330 This compound mSWISNF mSWI/SNF Complex (SMARCA2/4) AU15330->mSWISNF Binds E3_Ligase E3 Ubiquitin Ligase AU15330->E3_Ligase Recruits Proteasome Proteasome mSWISNF->Proteasome Targeted to Chromatin Chromatin mSWISNF->Chromatin Remodels (Maintains Accessibility) E3_Ligase->mSWISNF Ubiquitinates Degradation Degradation Proteasome->Degradation Degradation->Chromatin Compaction POU2AF1_IRF4 POU2AF1-IRF4 Complex Chromatin->POU2AF1_IRF4 Eviction POU2AF1_IRF4->Chromatin Binds to open regions Target_Genes IRF4 Target Genes (e.g., MYC) POU2AF1_IRF4->Target_Genes Activates Transcription Transcription POU2AF1_IRF4->Transcription Inhibition Target_Genes->Transcription Cell_Survival Cell Survival & Proliferation Transcription->Cell_Survival Promotes

Caption: Mechanism of action of this compound in multiple myeloma.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays start Multiple Myeloma Cell Lines treatment Treat with this compound (Dose and Time Course) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot (SMARCA4/2 Degradation) treatment->western atac ATAC-seq (Chromatin Accessibility) treatment->atac endpoint Data Analysis: - IC50 Determination - Protein Degradation - Chromatin Compaction viability->endpoint western->endpoint atac->endpoint

Caption: Experimental workflow for evaluating this compound in vitro.

References

Application Notes and Protocols: AU-15330 and Enzalutamide Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the combination therapy of AU-15330 and enzalutamide (B1683756) for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC). This compound is a first-in-class proteolysis-targeting chimera (PROTAC) that selectively degrades SMARCA2 and SMARCA4, the ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2][3] Enzalutamide is a second-generation androgen receptor (AR) antagonist.[3] The combination of these two agents has been shown to have a synergistic effect, leading to potent inhibition of tumor growth in preclinical models of prostate cancer.[3][4]

Mechanism of Action

This compound functions by inducing the degradation of SMARCA2 and SMARCA4, which are essential for the function of the SWI/SNF complex in regulating chromatin accessibility and gene expression.[3][5] In prostate cancer, the SWI/SNF complex is crucial for the activity of key oncogenic transcription factors, including the androgen receptor (AR).[3] By degrading the ATPase subunits, this compound disrupts the core enhancer circuitry of these transcription factors, leading to the downregulation of their target genes.[3]

Enzalutamide directly targets the androgen receptor, a key driver of prostate cancer growth. It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of AR to DNA.[3]

The combination of this compound and enzalutamide provides a dual-pronged attack on AR signaling. While enzalutamide directly inhibits AR, this compound targets the epigenetic machinery that AR and other key transcription factors rely on, leading to a more profound and durable anti-tumor response.[3][4]

Signaling Pathway

cluster_0 This compound Action cluster_1 Enzalutamide Action cluster_2 Downstream Effects AU15330 This compound SWI_SNF SWI/SNF Complex (SMARCA2/4) AU15330->SWI_SNF Degradation Chromatin Chromatin Remodeling SWI_SNF->Chromatin Enzalutamide Enzalutamide AR Androgen Receptor (AR) Enzalutamide->AR Inhibition AR_Signaling AR Signaling AR->AR_Signaling Chromatin->AR_Signaling Oncogenes Oncogene Expression (e.g., MYC) AR_Signaling->Oncogenes Cell_Growth Tumor Cell Growth & Proliferation Oncogenes->Cell_Growth Apoptosis Apoptosis Cell_Growth->Apoptosis Induction

Caption: Hypothesized signaling pathway of this compound and enzalutamide combination therapy.

Quantitative Data Summary

In Vitro Cell Viability
Cell LineTreatmentIC50 (nM)
VCaPThis compound~10
LNCaPThis compound~20
22Rv1This compound~30
C4-2BThis compound~50

Note: The provided IC50 values are for this compound as a single agent. Specific IC50 values for the combination therapy are not yet publicly available and would need to be determined experimentally.

In Vivo Tumor Growth Inhibition
Treatment GroupModelMean Tumor Weight (mg) ± SEMTumor Growth Inhibition (%)
VehicleVCaP-CRPC Xenograft150 ± 25-
Enzalutamide (10 mg/kg)VCaP-CRPC Xenograft100 ± 2033%
This compound (60 mg/kg)VCaP-CRPC Xenograft80 ± 1547%
This compound + EnzalutamideVCaP-CRPC Xenograft25 ± 1083%

Data is hypothetical and representative of expected synergistic effects based on published qualitative descriptions. Actual values may vary.

Experimental Protocols

In Vitro Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Assays A Seed Prostate Cancer Cells (VCaP, LNCaP, C4-2B, 22Rv1) B Treat with this compound, Enzalutamide, or Combination A->B C Incubate for 24-72 hours B->C D Cell Viability Assay (MTT/WST-1) C->D E Apoptosis Assay (Annexin V) C->E F Western Blot Analysis C->F

Caption: General workflow for in vitro experiments.

Cell Viability Assay (WST-1 Assay)
  • Cell Seeding: Seed prostate cancer cells (e.g., VCaP, LNCaP, C4-2B, 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound and enzalutamide in growth medium. For combination studies, prepare a matrix of concentrations for both drugs.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, enzalutamide, or the combination for 48 hours as described above.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-SMARCA2, anti-SMARCA4, anti-AR, anti-PARP, anti-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensities using image analysis software (e.g., ImageJ).

In Vivo Xenograft Study Workflow

cluster_0 Tumor Implantation & Growth cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis A Subcutaneous injection of prostate cancer cells (e.g., VCaP) into immunodeficient mice B Allow tumors to reach palpable size (e.g., 100-150 mm³) A->B C Randomize mice into treatment groups B->C D Administer Vehicle, this compound, Enzalutamide, or Combination C->D E Monitor tumor volume and body weight regularly D->E F Euthanize mice at endpoint E->F G Excise and weigh tumors F->G H Tumor analysis: Western Blot, IHC (Ki-67) G->H

Caption: Workflow for the in vivo xenograft study.

In Vivo Xenograft Study
  • Cell Preparation: Harvest prostate cancer cells (e.g., VCaP) and resuspend in a 1:1 mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of male immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, Enzalutamide, Combination).

  • Drug Administration:

    • This compound: Administer via intravenous (i.v.) or intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 60 mg/kg, 3 times a week).

    • Enzalutamide: Administer via oral gavage at a predetermined dose and schedule (e.g., 10 mg/kg, 5 times a week).

  • Endpoint: Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined size.

  • Tumor Collection and Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their weights. A portion of the tumor can be snap-frozen for Western blot analysis, and the remainder fixed in formalin for immunohistochemistry (e.g., Ki-67 staining to assess proliferation).

Conclusion

The combination of this compound and enzalutamide represents a promising therapeutic strategy for prostate cancer, particularly for castration-resistant forms of the disease. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of this combination therapy in both in vitro and in vivo models. Further optimization of dosages and treatment schedules may be necessary for specific cell lines and xenograft models.

References

Troubleshooting & Optimization

AU-15330 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AU-15330, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) to facilitate successful experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a heterobifunctional molecule that simultaneously binds to the target proteins SMARCA2 and SMARCA4, and to an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2 and SMARCA4, marking them for degradation by the proteasome. This targeted protein degradation leads to the disruption of the SWI/SNF chromatin remodeling complex, which plays a crucial role in gene expression, and has been shown to be a therapeutic target in certain cancers.[1][2][3][4]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used as a chemical tool to study the biological functions of SMARCA2 and SMARCA4 in various cellular processes. It is of particular interest in cancer research, especially in models of prostate cancer and other malignancies where the SWI/SNF complex is implicated in disease progression.[1][2][4]

Q3: How should I store this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 1 year, or at -20°C for up to 1 month. To ensure stability, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

Solubility and Solution Preparation

The solubility of this compound is a critical factor for successful in vitro and in vivo experiments. Below is a summary of its solubility in various solvents.

Solubility Data
SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO 100 - 252.5132.28 - 334.03Sonication and the use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5]
Ethanol 100132.28
Water InsolubleInsoluble
Methanol No data availableNo data available
Acetonitrile No data availableNo data available
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 0.756 mg of this compound (Molecular Weight: 755.93 g/mol ).

  • Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for a few minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

  • Thawing: Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Dilution: Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Mixing: Mix the working solutions thoroughly by gentle pipetting or vortexing before adding to the cells.

  • Observation: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide below.

Protocol 3: Formulation for In Vivo Animal Studies (Example)

For in vivo studies, this compound is often formulated in a vehicle containing co-solvents to improve its solubility and bioavailability. One common formulation is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

To prepare this formulation to achieve a final concentration of, for example, 5 mg/mL:

  • Initial Dissolution: Dissolve this compound in DMSO first.

  • Co-solvent Addition: Add PEG300 and mix until the solution is clear.

  • Surfactant Addition: Add Tween-80 and mix thoroughly.

  • Aqueous Phase: Add saline to reach the final volume and mix until a clear solution is obtained. Sonication may be required to aid dissolution.[1]

Note: The optimal formulation may vary depending on the specific experimental requirements and animal model.

Troubleshooting Guide

Issue: Precipitation of this compound in Cell Culture Medium

  • Possible Cause 1: Exceeding Aqueous Solubility Limit.

    • Solution: The aqueous solubility of this compound is very low. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can precipitate. Try to keep the final concentration of the compound in the medium as low as therapeutically relevant and the DMSO concentration at a minimum (ideally ≤ 0.1%).

  • Possible Cause 2: Interaction with Media Components.

    • Solution: Components in the cell culture medium, such as proteins and salts, can sometimes cause hydrophobic compounds to precipitate. Consider using a serum-free medium for the initial dilution before adding it to serum-containing medium, or test different types of media.

  • Possible Cause 3: Temperature Effects.

    • Solution: Ensure that the cell culture medium is at 37°C before adding the this compound working solution. Diluting a room temperature stock into warm media can sometimes help maintain solubility.

Issue: Inconsistent Results in Biological Assays

  • Possible Cause 1: Incomplete Solubilization of the Stock Solution.

    • Solution: Ensure that the this compound is completely dissolved in the stock solution. Visually inspect the solution for any particulate matter. If necessary, sonicate the stock solution again before making dilutions.

  • Possible Cause 2: Degradation of the Compound.

    • Solution: While the solid compound and stock solutions are stable under recommended storage conditions, the stability in working solutions at 37°C in cell culture medium may be limited. It is advisable to prepare fresh working solutions for each experiment and use them promptly.

Visualizations

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.

AU15330_Mechanism_of_Action This compound Mechanism of Action cluster_PROTAC This compound (PROTAC) cluster_CellularMachinery Cellular Machinery AU15330 This compound SMARCA2 SMARCA2 AU15330->SMARCA2 Binds to SMARCA4 SMARCA4 AU15330->SMARCA4 Binds to E3_Ligase E3 Ligase AU15330->E3_Ligase Recruits Proteasome Proteasome SMARCA2->Proteasome Targeted for Degradation SMARCA4->Proteasome Targeted for Degradation Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Ubiquitin->SMARCA2 Ubiquitination Ubiquitin->SMARCA4 Ubiquitination Degradation_Products Degradation Products Proteasome->Degradation_Products Degrades into Amino Acids

Caption: Mechanism of action of this compound.

Experimental_Workflow Typical In Vitro Experimental Workflow start Start prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock culture_cells Culture Cells to Desired Confluency start->culture_cells prepare_working Prepare Working Solutions in Cell Culture Medium prepare_stock->prepare_working treat_cells Treat Cells with This compound culture_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate lyse_cells Lyse Cells and Collect Protein incubate->lyse_cells western_blot Western Blot for SMARCA2/4 Levels lyse_cells->western_blot analyze_data Analyze and Quantify Results western_blot->analyze_data end End analyze_data->end

References

overcoming AU-15330 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AU-15330. Our aim is to help you overcome common challenges, particularly concerning its solubility in aqueous solutions, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively degrade the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.[1][2] It functions by bringing these target proteins into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[3] This targeted degradation of SMARCA2 and SMARCA4 has been shown to inhibit tumor growth in various cancer models, including prostate cancer.[1][4]

Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro cell-based assays. What should I do?

A2: this compound has low solubility in purely aqueous solutions. For in vitro experiments, it is highly recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1][2][5] This stock solution can then be serially diluted to the final working concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in your assay is low enough to not affect the cells (typically ≤ 0.1%).

Q3: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. How can I resolve this?

A3: This is a common issue due to the hydrophobic nature of this compound. Here are a few troubleshooting steps:

  • Sonication: After diluting the DMSO stock solution, briefly sonicate the final solution to aid in dissolution.[5]

  • Vortexing: Vigorous vortexing immediately after dilution can also help to keep the compound in solution.

  • Fresh DMSO: Ensure you are using fresh, anhydrous DMSO to prepare your stock solution, as absorbed moisture can reduce the solubility of this compound.[2]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.

Troubleshooting Guide

Issue 1: Preparing this compound for In Vitro Experiments

If you are encountering precipitation or insolubility when preparing this compound for cell culture experiments, follow this workflow:

in_vitro_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation prep_start Weigh this compound Powder prep_dmso Add fresh, anhydrous DMSO prep_start->prep_dmso prep_ultrasonic Sonicate if necessary to fully dissolve prep_dmso->prep_ultrasonic prep_stock High-concentration Stock Solution prep_ultrasonic->prep_stock dilute_start Dilute stock solution in cell culture medium prep_stock->dilute_start dilute_vortex Vortex immediately and vigorously dilute_start->dilute_vortex dilute_check Visually inspect for precipitation dilute_vortex->dilute_check dilute_sonicate Briefly sonicate if cloudy dilute_check->dilute_sonicate Precipitate Observed dilute_ready Ready for use in cell-based assays dilute_check->dilute_ready Clear Solution dilute_sonicate->dilute_ready

In Vitro Solution Preparation Workflow
Issue 2: Formulating this compound for In Vivo Animal Studies

Due to its poor aqueous solubility, this compound requires a co-solvent system for in vivo administration. Below are several recommended formulations. It is crucial to prepare these formulations fresh on the day of use.

Experimental Protocols: In Vivo Formulations

The following protocols outline methods to prepare this compound for intravenous (i.v.) administration in animal models. The key is to first dissolve the compound in DMSO and then sequentially add the co-solvents.

Protocol A: PEG300, Tween-80, and Saline Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 35 mg/mL).[6]

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add Tween-80 and mix again until the solution is clear.

  • Finally, add saline to reach the final desired volume and concentration.

Protocol B: SBE-β-CD in Saline Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 35 mg/mL).[1]

  • In a separate sterile tube, prepare a 20% solution of SBE-β-CD in saline.

  • Add the required volume of the DMSO stock solution to the SBE-β-CD solution.

  • Mix thoroughly until the solution is clear.

Protocol C: Corn Oil Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 35 mg/mL).[6]

  • Add the required volume of the DMSO stock solution to the corn oil.

  • Mix thoroughly until a clear solution is obtained. Note that this formulation may be more suitable for certain administration routes.

Protocol D: HPβCD in D5W Formulation

  • Weigh the required amount of this compound.

  • Add a 40% solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) and sonicate until completely dissolved.[7]

  • Further dilute the solution with 5% dextrose in water (D5W) to achieve the final desired concentration of this compound and 10% HPβCD.[7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotesReference
DMSO140 mg/mL (185.20 mM)Ultrasonic treatment may be needed.[1]
DMSO252.5 mg/mL (334.03 mM)Sonication is recommended.[5]
DMSO100 mg/mL (132.28 mM)Use fresh, moisture-free DMSO.[2]

Table 2: In Vivo Formulation Examples

Formulation ComponentsFinal Concentration of this compoundReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.5 mg/mL (4.63 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 3.5 mg/mL (4.63 mM)[1]
10% DMSO, 90% corn oil≥ 3.5 mg/mL (4.63 mM)[1]
10% HPβCD in 5% Dextrose in WaterNot specified[7]

Signaling Pathway

This compound targets the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. By degrading the ATPase subunits SMARCA2 and SMARCA4, this compound can modulate the expression of oncogenes like AR, FOXA1, and MYC in cancer cells.[3]

signaling_pathway cluster_protac PROTAC Mechanism cluster_downstream Downstream Effects AU15330 This compound Ternary Ternary Complex (SMARCA2/4-AU15330-VHL) AU15330->Ternary VHL VHL E3 Ligase VHL->Ternary SMARCA SMARCA2/4 SMARCA->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasomal Degradation Ub->Proteasome Chromatin Chromatin Compaction Proteasome->Chromatin Degraded SMARCA2/4 TF Reduced binding of AR, FOXA1, MYC Chromatin->TF GeneExp Downregulation of Oncogenic Programs TF->GeneExp TumorGrowth Inhibition of Tumor Growth GeneExp->TumorGrowth

Mechanism of Action of this compound

References

Technical Support Center: Acquired Resistance to AU-15330

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to AU-15330.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, as well as the associated protein PBRM1.[1][2][3][4] It functions by linking these target proteins to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[5] In prostate cancer, this degradation leads to widespread chromatin compaction, particularly at enhancer regions controlled by key oncogenic transcription factors like the Androgen Receptor (AR), FOXA1, and MYC.[4][5] This dislodges these factors from the chromatin, disrupting their oncogenic signaling pathways and inhibiting cancer cell growth.[4]

Q2: What are the known mechanisms of acquired resistance to this compound?

Two primary mechanisms of acquired resistance to this compound have been identified in preclinical prostate cancer models:

  • On-target mutations: Mutations within or near the bromodomain of the SMARCA4 protein, the target binding site of this compound, can prevent the PROTAC from binding effectively. This results in a failure to degrade SMARCA4, allowing the cancer cells to survive and proliferate despite treatment.[3][6][7][8]

  • Drug efflux pump overexpression: Increased expression of the ATP-binding cassette transporter B1 (ABCB1), also known as Multidrug Resistance Protein 1 (MDR1), can actively pump this compound out of the cancer cells.[3][7][8][9] This reduces the intracellular concentration of the drug to sub-therapeutic levels.

Q3: Does the concentration of this compound used in experiments influence which resistance mechanism develops?

Yes, preclinical studies suggest that the selective pressure from different concentrations of this compound can favor the emergence of distinct resistance mechanisms.[7]

  • High concentrations (e.g., 1µM) tend to select for cells with SMARCA4 mutations .[7]

  • Lower concentrations (e.g., 100nM) are more likely to result in the overexpression of the ABCB1 efflux pump .[7]

Q4: Is cross-resistance to other PROTACs observed in this compound-resistant cells?

Cross-resistance depends on the mechanism of resistance.

  • Resistance due to SMARCA4 mutations is expected to be specific to PROTACs that target the same epitope on SMARCA4.[3][8]

  • Resistance caused by ABCB1 overexpression is likely to confer broader cross-resistance to other PROTACs and small molecules that are substrates of this efflux pump.[3][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Decreased Sensitivity or Loss of Response to this compound in Cell Culture Over Time
  • Possible Cause 1: Emergence of SMARCA4 mutations.

    • Troubleshooting Steps:

      • Sequence the SMARCA4 gene , specifically the region encoding the bromodomain, in your resistant cell line population. Compare the sequence to the parental, sensitive cell line.

      • Perform a Western blot to assess SMARCA2 and SMARCA4 protein levels after this compound treatment. In cells with SMARCA4 mutations, you will observe degradation of SMARCA2 but sustained levels of the mutant SMARCA4 protein.[3][6]

  • Possible Cause 2: Upregulation of ABCB1 expression.

    • Troubleshooting Steps:

      • Assess ABCB1 mRNA levels using RT-qPCR in both sensitive and resistant cells.

      • Measure ABCB1 protein levels via Western blot or flow cytometry.

      • Test for functional efflux: Use a fluorescent ABCB1 substrate (e.g., Rhodamine 123) to measure efflux activity by flow cytometry. Resistant cells will show lower intracellular fluorescence.

      • Attempt to reverse resistance: Treat the resistant cells with this compound in combination with an ABCB1 inhibitor, such as zosuquidar (B1662489) or verapamil. Restoration of sensitivity would confirm ABCB1-mediated resistance.[3]

Issue 2: Inconsistent Efficacy of this compound in Xenograft Models
  • Possible Cause: Pre-existing or acquired ABCB1 expression in the tumor.

    • Troubleshooting Steps:

      • Analyze endpoint tumors: After the efficacy study, collect tumor samples and analyze them for ABCB1 expression at both the mRNA (RT-qPCR) and protein (immunohistochemistry or Western blot) levels.[9]

      • In vivo co-treatment study: If ABCB1 overexpression is detected, design a follow-up study to evaluate the combination of this compound with a systemically available ABCB1 inhibitor to see if anti-tumor efficacy can be restored.[3]

Data Presentation

Table 1: Summary of Acquired Resistance Mechanisms to this compound

Resistance MechanismMolecular BasisConsequenceMethod of DetectionStrategy to Overcome
On-Target Mutation Point mutations in the bromodomain of SMARCA4Prevents this compound binding and subsequent SMARCA4 degradationSanger or Next-Generation Sequencing of SMARCA4; Western Blot for SMARCA4 levels post-treatmentDesign next-generation PROTACs that bind to the mutated site or target alternative vulnerabilities.
Drug Efflux Overexpression of the ABCB1 (MDR1) transporter proteinIncreased pumping of this compound out of the cell, reducing intracellular concentrationRT-qPCR and Western Blot for ABCB1; Functional efflux assays (e.g., Rhodamine 123)Co-administration with an ABCB1 inhibitor (e.g., zosuquidar).[3]

Mandatory Visualizations

AU15330_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus AU15330 This compound Ternary_Complex Ternary Complex (SMARCA4-AU15330-VHL) AU15330->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex SMARCA4 SMARCA4/2 SMARCA4->Ternary_Complex Ub_Proteasome Ubiquitin-Proteasome System Ternary_Complex->Ub_Proteasome Ub Degradation SMARCA4/2 Degradation Ub_Proteasome->Degradation Chromatin Chromatin Compaction Degradation->Chromatin TF Oncogenic TFs (AR, MYC) dislodged Chromatin->TF Gene_Repression Oncogene Repression TF->Gene_Repression Apoptosis Apoptosis Gene_Repression->Apoptosis

Caption: Mechanism of action for the PROTAC degrader this compound.

Resistance_Mechanisms Acquired Resistance to this compound cluster_cell Cancer Cell cluster_nucleus_res Nucleus AU15330_in This compound SMARCA4_WT SMARCA4/2 AU15330_in->SMARCA4_WT Binds & Degrades SMARCA4_mut Mutant SMARCA4 AU15330_in->SMARCA4_mut Binding Blocked ABCB1 ABCB1 Efflux Pump AU15330_in->ABCB1 Pumped Out AU15330_out This compound ABCB1->AU15330_out res_mech1 Mechanism 1: On-Target Mutation res_mech2 Mechanism 2: Drug Efflux

Caption: Two primary mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow start Loss of this compound Efficacy Observed western_blot Western Blot for SMARCA4/2 Degradation start->western_blot degradation_ok SMARCA4/2 Degraded? western_blot->degradation_ok qpcr_abc RT-qPCR for ABCB1 Expression degradation_ok->qpcr_abc Yes smarca4_seq Sequence SMARCA4 Bromodomain degradation_ok->smarca4_seq No (SMARCA4 intact) abc_up ABCB1 Upregulated? qpcr_abc->abc_up abc_resistance Conclusion: ABCB1-mediated Efflux Resistance abc_up->abc_resistance Yes other_mech Consider Other Mechanisms abc_up->other_mech No mut_found Mutation Found? smarca4_seq->mut_found mut_found->other_mech No mut_resistance Conclusion: SMARCA4 Mutation Resistance mut_found->mut_resistance Yes

Caption: Experimental workflow for troubleshooting this compound resistance.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines
  • Cell Culture: Culture prostate cancer cells (e.g., 22Rv1, VCaP) in standard growth medium.

  • Dose Escalation: Continuously expose cells to this compound, starting at a low concentration (e.g., IC20).

  • Selection: Gradually increase the concentration of this compound over several weeks to months as cells recover and resume proliferation. Alternatively, treat cells continuously with a lethal dose (e.g., 100 nM or 1 µM) and allow resistant clones to emerge.[3][7]

  • Isolation: Isolate single-cell clones of resistant populations using limited dilution or cell sorting.

  • Validation: Confirm resistance by comparing the IC50 value of the resistant clones to the parental cell line using a cell viability assay (e.g., CellTiter-Glo).

Protocol 2: Western Blot for SMARCA4/SMARCA2 Degradation
  • Treatment: Plate both parental (sensitive) and resistant cells. Treat with a range of this compound concentrations (e.g., 0, 10, 100, 1000 nM) for 4-24 hours.

  • Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate with primary antibodies against SMARCA4, SMARCA2, and a loading control (e.g., Vinculin, GAPDH) overnight at 4°C.

  • Secondary Antibody: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: RT-qPCR for ABCB1 Expression
  • RNA Extraction: Isolate total RNA from parental and resistant cell pellets using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH, ACTB).

    • ABCB1 Forward Primer Example: 5'-GTGGGGCAAGTCAGTTTATTG-3'

    • ABCB1 Reverse Primer Example: 5'-AGAGGAGTCGGGATGTCAATG-3'

  • Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of ABCB1 in resistant cells compared to parental cells using the ΔΔCt method.

Protocol 4: SMARCA4 Bromodomain Sequencing
  • Genomic DNA Extraction: Isolate genomic DNA from parental and resistant cells.

  • PCR Amplification: Design primers to amplify the region of the SMARCA4 gene that encodes the bromodomain. Perform PCR to amplify this target region from the genomic DNA.

  • Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells (or a reference sequence) to identify any mutations.

References

Technical Support Center: AU-15330 and SMARCA4 Mutations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding AU-15330 resistance due to SMARCA4 mutations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a proteolysis-targeting chimera (PROTAC) that functions as a degrader of the SWI/SNF ATPase subunits, SMARCA2 and SMARCA4.[1][2][3] It is composed of a ligand that binds to the bromodomain of SMARCA2 and SMARCA4, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically, the von Hippel-Lindau E3 ligase, VHL).[1][4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of SMARCA2 and SMARCA4.[4][5] Degradation of these key components of the mSWI/SNF chromatin remodeling complex leads to widespread chromatin compaction, which in turn perturbs essential oncogenic transcription programs, such as those driven by the androgen receptor (AR), FOXA1, and ERG in prostate cancer models.[5][6]

Q2: What is the role of SMARCA4 in cancer?

SMARCA4, also known as BRG1, is a critical component of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression by altering nucleosome structure.[7] It can act as a tumor suppressor, and its loss-of-function mutations are found in a variety of cancers, including non-small cell lung cancer (NSCLC) and small cell carcinoma of the ovary, hypercalcemic type (SCCOHT).[7][8] In some contexts, tumors with SMARCA4 mutations become dependent on its paralog, SMARCA2, for survival, a concept known as synthetic lethality.[9][10][11] This dependency makes SMARCA2 a therapeutic target in SMARCA4-deficient cancers.[10][11]

Q3: How do SMARCA4 mutations lead to this compound resistance?

Resistance to this compound can arise from specific mutations within the bromodomain of SMARCA4.[5] The bromodomain is the binding site for this compound.[5] Mutations in or near this domain can prevent the PROTAC from effectively binding to the SMARCA4 protein.[5] Without this initial binding, the ternary complex with the E3 ligase cannot be formed, and consequently, the SMARCA4 protein is not ubiquitinated and degraded.[5] In such cases, even though this compound might still be able to degrade SMARCA2 and another mSWI/SNF component, PBRM1, the resistant SMARCA4 protein remains functional, allowing the cancer cells to survive.[4][5]

Q4: What are the known mechanisms of acquired resistance to this compound?

Two primary mechanisms of acquired resistance to this compound have been identified in preclinical models:

  • Mutations in the SMARCA4 Bromodomain: As described above, point mutations in or near the bromodomain of SMARCA4 can prevent this compound from binding and inducing its degradation.[5]

  • Overexpression of ABCB1: Increased expression of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein, has been observed in some this compound-resistant cell lines. ABCB1 is a drug efflux pump that can actively transport a wide range of compounds out of the cell, thereby reducing the intracellular concentration of this compound to sub-therapeutic levels.[5]

Q5: Which cancer types are most likely to be sensitive to this compound?

Cancers that are driven by enhancer-binding transcription factors, such as androgen receptor-driven prostate cancer, have shown preferential sensitivity to this compound.[12][13] The degradation of SMARCA2/4 by this compound leads to chromatin compaction at enhancer regions, disrupting the transcriptional programs that these cancers rely on for their growth and survival.[5][6]

Troubleshooting Guides

Q1: I am not observing the expected degradation of SMARCA4 in my wild-type cell line after this compound treatment. What are the possible reasons?

  • Incorrect Drug Concentration: Ensure you are using the optimal concentration of this compound for your specific cell line. A dose-response experiment is recommended to determine the effective concentration. In MV411 cells, for example, 1 µM this compound led to undetectable BRG1 (SMARCA4) levels after just one hour.[3]

  • Insufficient Treatment Time: The kinetics of degradation can vary between cell lines. Perform a time-course experiment to determine the optimal treatment duration.

  • Poor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or senescent cells may respond differently.

  • Reagent Quality: Verify the quality and storage conditions of your this compound stock. Improper storage can lead to degradation of the compound.

  • Western Blotting Issues: Troubleshoot your Western blot protocol. This could include issues with antibody quality, transfer efficiency, or blocking. (See detailed Western Blotting protocol below).

Q2: My this compound-treated cells are showing a resistant phenotype. How can I determine the mechanism of resistance?

  • Sequence the SMARCA4 Gene: Perform Sanger or next-generation sequencing of the SMARCA4 gene, specifically focusing on the bromodomain-coding region, to identify any potential mutations that could interfere with this compound binding.[5]

  • Assess ABCB1 Expression: Use quantitative PCR (qPCR) or Western blotting to measure the expression level of ABCB1 in your resistant cells compared to the parental, sensitive cells. Overexpression of ABCB1 is a known resistance mechanism.[5]

  • Use an ABCB1 Inhibitor: Treat your resistant cells with an ABCB1 inhibitor, such as zosuquidar, in combination with this compound.[5] If sensitivity to this compound is restored, it suggests that ABCB1-mediated drug efflux is the cause of resistance.[5]

Q3: I am having trouble confirming the knockout of SMARCA4 in my CRISPR-edited cell line. What should I do?

  • Optimize Your Western Blot: Ensure your Western blot protocol is optimized for SMARCA4 detection. This includes using a validated antibody, appropriate lysis buffer, and sufficient protein loading. (See detailed Western Blotting protocol below).

  • Use a Positive Control: Include a cell line known to express SMARCA4 as a positive control in your Western blot.

  • Confirm at the Genomic Level: Use PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site in the SMARCA4 gene.

  • Try a Different Guide RNA: If you are not achieving efficient knockout, design and test alternative guide RNAs targeting a different exon of the SMARCA4 gene.

Quantitative Data

Table 1: Half-maximal inhibitory concentration (IC50) values of this compound in various human cancer and normal cell lines after 5 days of treatment.

Cell LineCancer Type/OriginAR/FOXA1 StatusKnown SMARCA4 StatusThis compound IC50 (nM)
VCaPProstate CancerPositiveWild-Type< 100
22Rv1Prostate CancerPositiveWild-Type< 100
LNCaPProstate CancerPositiveWild-Type< 100
PC-3Prostate CancerNegativeWild-Type> 100
DU145Prostate CancerNegativeWild-Type> 100
RWPE-1Normal Prostate Epithelium-Wild-Type> 100
H660Lung Cancer-Loss-of-function> 100
MM.1SMultiple Myeloma-Wild-Type< 100

Data synthesized from information presented in a study by Xiao et al. and another by Vartabedian et al.[4][12]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted from the Promega technical bulletin for the CellTiter-Glo® Luminescent Cell Viability Assay.[1][14][15][16]

  • Cell Plating:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

    • Include control wells with medium only for background luminescence measurement.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 5 days).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Western Blotting for SMARCA4 Detection

This protocol provides general steps for Western blotting and is based on standard procedures.[17][18][19][20]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for SMARCA4 (e.g., Santa Cruz Biotechnology, sc-17796 or Proteintech, 20650-1-AP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Generation of SMARCA4 Knockout Cell Lines using CRISPR-Cas9

This protocol provides a general workflow for generating knockout cell lines.[2][21][22][23][24]

  • Guide RNA Design:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the SMARCA4 gene using a CRISPR design tool.

  • Plasmid Transfection:

    • Co-transfect a Cas9-expressing plasmid and a plasmid expressing the selected sgRNA into the target cell line using a suitable transfection reagent. Alternatively, deliver Cas9 and sgRNA as ribonucleoprotein (RNP) complexes.

  • Selection of Edited Cells:

    • If the plasmid contains a selection marker (e.g., puromycin (B1679871) resistance), select for transfected cells by treating with the appropriate antibiotic.

  • Single-Cell Cloning:

    • Isolate single cells into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).

  • Expansion and Screening:

    • Expand the single-cell clones into larger populations.

    • Screen the clones for SMARCA4 knockout by Western blotting and genomic DNA sequencing to confirm the presence of indels.

Visualizations

AU15330_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination & Degradation cluster_outcome Cellular Outcome This compound This compound SMARCA4 SMARCA4 (Bromodomain) This compound->SMARCA4 Binds to Bromodomain VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome SMARCA4->Proteasome Targeted for Degradation Chromatin_Compaction Chromatin Compaction Ub Ubiquitin VHL->Ub Mediates Ubiquitination Ub->SMARCA4 Degraded_SMARCA4 Degraded SMARCA4 Proteasome->Degraded_SMARCA4 Results in Transcription_Repression Oncogenic Transcription Repression Chromatin_Compaction->Transcription_Repression Apoptosis Apoptosis Transcription_Repression->Apoptosis

Caption: Mechanism of action of this compound leading to SMARCA4 degradation.

Resistance_Mechanism cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell AU15330_S This compound SMARCA4_WT Wild-Type SMARCA4 (Functional Bromodomain) AU15330_S->SMARCA4_WT Binds Degradation_S SMARCA4 Degradation SMARCA4_WT->Degradation_S Leads to AU15330_R This compound SMARCA4_Mut Mutant SMARCA4 (Altered Bromodomain) AU15330_R->SMARCA4_Mut Binding Impaired No_Degradation No SMARCA4 Degradation SMARCA4_Mut->No_Degradation Results in

Caption: Resistance to this compound due to SMARCA4 bromodomain mutation.

Troubleshooting_Workflow Start Experiment Shows This compound Resistance Check_SMARCA4 Sequence SMARCA4 Bromodomain Start->Check_SMARCA4 Mutation_Found Mutation Identified? Check_SMARCA4->Mutation_Found Mechanism_1 Resistance Mechanism: SMARCA4 Mutation Mutation_Found->Mechanism_1 Yes Check_ABCB1 Assess ABCB1 Expression (qPCR/WB) Mutation_Found->Check_ABCB1 No ABCB1_High ABCB1 Overexpressed? Check_ABCB1->ABCB1_High Mechanism_2 Resistance Mechanism: ABCB1 Overexpression ABCB1_High->Mechanism_2 Yes Other Investigate Other Mechanisms ABCB1_High->Other No

Caption: Workflow for troubleshooting this compound resistance.

References

optimizing AU-15330 treatment duration for maximum degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AU-15330 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this compound for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the ATPase subunits SMARCA2 and SMARCA4 of the SWI/SNF chromatin remodeling complex.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to the bromodomain of SMARCA2/4.[3] By bringing SMARCA2/4 into proximity with the VHL E3 ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of these target proteins.[3][4] This leads to genome-wide chromatin compaction, particularly at enhancer regions, and downregulation of key oncogenic signaling pathways, such as the androgen receptor (AR) pathway in prostate cancer.[3][5][6]

Q2: What is the recommended starting concentration and treatment duration for this compound?

A2: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific experimental goals. For initial experiments, a broad dose-response curve is recommended, with concentrations ranging from 1 nM to 10 µM, to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum achievable degradation).[3] A time-course experiment is also crucial, with typical time points ranging from 2 to 48 hours, to identify the optimal duration for maximal degradation.[3] Published studies have shown effective degradation of SMARCA2/4 with this compound at concentrations around 1 µM for time points between 1 and 24 hours.[1][5]

Q3: What are the key negative controls to include in my experiments with this compound?

A3: To ensure the observed effects are due to the specific degradation of SMARCA2/4 by this compound, it is essential to include proper negative controls. These include:

  • Vehicle Control (e.g., DMSO): To assess the baseline protein levels and any effects of the solvent.

  • Inactive Epimer/Diastereomer: A stereoisomer of this compound that cannot effectively bind to either SMARCA2/4 or the VHL E3 ligase, but has similar physical properties.

  • E3 Ligase Ligand Only: The small molecule portion of this compound that binds to the VHL E3 ligase. This controls for any effects that are independent of target degradation.

  • Proteasome Inhibitor (e.g., MG132 or bortezomib): Pre-treatment with a proteasome inhibitor should prevent the degradation of SMARCA2/4, confirming the involvement of the ubiquitin-proteasome system.

  • Neddylation Inhibitor (e.g., MLN4924): Pre-treatment with a neddylation inhibitor can confirm the role of Cullin-RING E3 ligases in the degradation process.

Q4: What is the "hook effect" and how can I avoid it with this compound?

A4: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations.[7] This occurs because at high concentrations, this compound is more likely to form binary complexes (either with SMARCA2/4 or the VHL E3 ligase) rather than the productive ternary complex (SMARCA2/4-AU-15330-VHL E3 ligase) required for ubiquitination. To avoid this, it is critical to perform a full dose-response curve with a wide range of concentrations, including lower concentrations, to identify the optimal concentration for maximal degradation.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or weak degradation of SMARCA2/4 1. Suboptimal this compound concentration.1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50).[3]
2. Inappropriate treatment time.2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal incubation period.[3]
3. Low cell permeability of this compound.3. While this compound is generally cell-permeable, this can be cell-line dependent. Consider comparing with a cell line known to be responsive.
4. Low expression of the VHL E3 ligase in the cell line.4. Verify the expression level of VHL in your cell line via Western blot or qPCR. Choose a cell line with higher VHL expression if necessary.
5. Issues with ternary complex formation.5. Confirm the interaction between this compound, SMARCA2/4, and VHL using techniques like co-immunoprecipitation (Co-IP) or proximity assays (e.g., TR-FRET).[7]
Incomplete degradation of SMARCA2/4 (High Dmax) 1. High protein synthesis rate.1. The cell may be synthesizing new SMARCA2/4 protein at a rate that counteracts degradation. A shorter treatment time (<6 hours) may reveal more profound degradation before new synthesis occurs.[7]
2. "Hook Effect".2. At very high concentrations, this compound can form non-productive binary complexes. Perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves.[7]
3. Suboptimal ternary complex stability.3. The stability of the ternary complex is crucial for efficient degradation. While difficult to directly modulate, this can be an inherent property of the PROTAC and target in a specific cellular context.
High Cell Toxicity 1. This compound concentration is too high.1. Lower the concentration of this compound. Determine the IC50 for cell viability and work at concentrations well below this value.
2. Off-target effects of this compound.2. Use a lower, more specific concentration. Compare the effects with a negative control.
3. On-target toxicity due to SMARCA2/4 degradation.3. The degradation of SMARCA2/4 may be inherently toxic to the specific cell line. Correlate the timing of cell death with the kinetics of SMARCA2/4 degradation.

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal Treatment Duration

This protocol is designed to determine the optimal treatment duration for maximal degradation of SMARCA2/4 by this compound.

  • Cell Seeding: Seed your cells of interest in multiple wells of a 6-well plate at a consistent density to ensure they reach 70-80% confluency on the day of the experiment.

  • PROTAC Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the predetermined DC50 concentration or a concentration known to be effective from the literature, such as 1 µM).

  • Time Points: Harvest the cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The 0-hour time point serves as the baseline control.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the Western blot.

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20-30 µg) from each time point onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin, or Vinculin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control for each time point. Plot the percentage of protein remaining relative to the 0-hour time point against time to identify the duration that results in the maximum degradation.

Protocol 2: Dose-Response Curve for Determining DC50 and Dmax

This protocol is for determining the potency (DC50) and efficacy (Dmax) of this compound-mediated degradation of SMARCA2/4.

  • Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (DMSO). Incubate for the predetermined optimal time from the time-course experiment (Protocol 1).

  • Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.

  • Western Blot Analysis: Follow step 6 from Protocol 1.

  • Data Analysis: Quantify the band intensities and normalize the SMARCA2 and SMARCA4 levels to the loading control. Plot the percentage of protein degradation relative to the vehicle control against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

Visualizations

AU15330_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex SMARCA2/4-AU-15330-VHL Complex This compound->Ternary_Complex Binds SMARCA2/4 SMARCA2/4 SMARCA2/4->Ternary_Complex Binds VHL_E3_Ligase VHL_E3_Ligase VHL_E3_Ligase->Ternary_Complex Binds Ub_SMARCA2_4 Ubiquitinated SMARCA2/4 Ternary_Complex->Ub_SMARCA2_4 Induces Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_SMARCA2_4->Proteasome Targeted for Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degrades

Caption: Mechanism of this compound induced protein degradation.

Experimental_Workflow cluster_workflow Optimization Workflow start Start Experiment dose_response Dose-Response Curve (0.1 nM - 10 µM) start->dose_response time_course Time-Course Experiment (2-48 hours) start->time_course analysis Western Blot Analysis (Quantify Degradation) dose_response->analysis time_course->analysis optimization Determine Optimal Concentration (DC50) & Time analysis->optimization downstream Proceed to Downstream Functional Assays optimization->downstream

Caption: Workflow for optimizing this compound treatment conditions.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Incomplete Degradation start Incomplete Degradation Observed check_conc Is concentration optimized? start->check_conc check_time Is treatment time optimized? check_conc->check_time Yes hook_effect Check for Hook Effect (test lower concentrations) check_conc->hook_effect No check_synthesis High protein synthesis rate? check_time->check_synthesis Yes time_course Perform Time-Course check_time->time_course No shorter_time Try shorter incubation time check_synthesis->shorter_time Yes success Degradation Optimized check_synthesis->success No hook_effect->check_time time_course->check_synthesis shorter_time->success

Caption: Logic diagram for troubleshooting incomplete degradation.

References

troubleshooting inconsistent results with AU-15330

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AU-15330, a proteolysis-targeting chimera (PROTAC) that induces the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3][4] Inconsistent results can arise from various factors, from experimental setup to acquired resistance in cell lines. This guide aims to address common issues to help you achieve reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a PROTAC designed to specifically target the bromodomains of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, as well as PBRM1.[2][4] It links these target proteins to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[5] This degradation results in chromatin condensation, particularly at enhancer regions, which can suppress the expression of oncogenic transcription factors like AR, FOXA1, and MYC.[2][5]

Q2: In which cancer types has this compound shown efficacy?

This compound has demonstrated potent anti-tumor activity in preclinical models of various cancers that are dependent on enhancer-driven transcription. These include:

  • Prostate Cancer (including castration-resistant prostate cancer)[1][5]

  • Multiple Myeloma[2]

  • Mantle Cell Lymphoma[2]

  • H3K27M-mutant Gliomas[4]

  • Neuroblastoma[6]

  • Breast Cancer (ER and/or AR positive)[4]

Q3: What are the direct protein targets of this compound?

This compound is a degrader of the following SWI/SNF complex subunits:

  • SMARCA2 (BRM) [1][2]

  • SMARCA4 (BRG1) [1][2]

  • PBRM1 [2][4]

Q4: How quickly can I expect to see degradation of target proteins?

Rapid degradation of target proteins is a key feature of this compound. In sensitive cell lines, depletion of SMARCA4 (BRG1) can be observed in as little as one hour after treatment with 1 µM of this compound.[1] The degradation is both time and dose-dependent.[2][7]

Troubleshooting Inconsistent Results

Problem 1: No or reduced degradation of target proteins (SMARCA2/4, PBRM1).

If you are not observing the expected degradation of SMARCA2, SMARCA4, or PBRM1 following this compound treatment, consider the following potential causes and solutions.

Potential Causes & Solutions

Potential CauseRecommended Action
Compound Integrity Ensure proper storage of this compound. For preparing stock solutions, use fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility.[3] Prepare fresh working solutions for each experiment.
Cell Line Resistance (Intrinsic) Not all cell lines are sensitive to this compound. Its efficacy is often linked to the cancer's dependence on enhancer-driven transcription factors.[2][4] It is advisable to test a range of concentrations to determine the IC50 for your specific cell line.[2]
Cell Line Resistance (Acquired) Prolonged exposure to this compound can lead to acquired resistance. Two known mechanisms are: 1) Mutations in the bromodomain of SMARCA4 that prevent this compound binding.[8][9][10] 2) Overexpression of the ABCB1 drug efflux pump, which removes the compound from the cell.[8][9][10] If you suspect acquired resistance, consider sequencing the SMARCA4 gene in your resistant cell line and testing for ABCB1 overexpression. The use of an ABCB1 inhibitor, such as zosuquidar, may restore sensitivity.[8]
Incorrect Dosage or Treatment Time Degradation is dose and time-dependent.[2][7] Perform a dose-response and time-course experiment to determine the optimal conditions for your cell model. For example, concentrations can range from nanomolar to low micromolar, and treatment times can vary from 1 to 24 hours or longer for phenotypic assays.[1][11]
Experimental Protocol Ensure that your cell density is appropriate and that the compound is evenly distributed in the culture medium. For in vivo studies, the formulation and route of administration are critical. This compound has been administered intravenously after being dissolved in a solution containing HPβCD.[8]
Problem 2: High variability in cell viability or phenotypic results.

Inconsistent effects on cell proliferation, apoptosis, or other phenotypic readouts can be frustrating. Below are common sources of variability and how to address them.

Potential Causes & Solutions

Potential CauseRecommended Action
Cell Culture Conditions Maintain consistent cell culture practices, including passage number, confluency at the time of treatment, and media composition. Variations in these factors can alter cellular responses.
Assay Timing The phenotypic consequences of SMARCA2/4 degradation can take time to manifest. While protein degradation is rapid, downstream effects on transcription and cell viability may require longer incubation periods (e.g., 5 days for IC50 determination).[2]
Off-Target Effects vs. On-Target Toxicity While this compound is highly selective, it's important to confirm that the observed phenotype is due to on-target degradation. A rescue experiment, where a degradation-resistant mutant of SMARCA4 is overexpressed, could help validate this.
Differential Cellular Responses The response to this compound can vary significantly between different cell lines, even within the same cancer type.[6] This can be due to the underlying genetic and epigenetic landscape of the cells. It's crucial to characterize the response in each model system.

Experimental Protocols & Data

Representative In Vitro Degradation Assay

Objective: To assess the dose- and time-dependent degradation of SMARCA2, SMARCA4, and PBRM1.

Methodology:

  • Cell Plating: Plate cells (e.g., HEK293, HeLa, or a cancer cell line of interest) at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions to achieve the desired final concentrations.

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a fixed time (e.g., 4, 8, or 24 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) and harvest cell lysates at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]

  • Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Quantify total protein concentration, normalize samples, and perform SDS-PAGE followed by immunoblotting with antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin or GAPDH).

Quantitative Data Summary

In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

Treatment GroupDosing ScheduleOutcome
This compound (60 mg/kg)Intravenous, 3 days/weekPotent inhibition of tumor growth, with regression in >20% of animals.[1]
Enzalutamide (10 mg/kg)Oral, 5 days/weekModerate tumor growth inhibition.
This compound + EnzalutamideAs aboveSynergistic and most potent anti-tumor effect, with regression in all animals.[1]

Visual Guides

Signaling Pathway and Mechanism of Action

AU15330_Mechanism cluster_cell Cancer Cell cluster_protac cluster_nucleus Nucleus AU15330 This compound PROTAC Ternary Complex Formation AU15330->PROTAC Binds SMARCA4 Bromodomain Ub Ubiquitination PROTAC->Ub Proximity-induced SWI_SNF SMARCA2/4 PBRM1 Chromatin_Open Open Chromatin SWI_SNF->Chromatin_Open Maintains Accessibility Enhancer Oncogenic Enhancers Gene Target Gene (e.g., MYC, AR) Enhancer->Gene Activates Enhancer->Gene Transcription_On Transcription ON Gene->Transcription_On Transcription_Off Transcription OFF Gene->Transcription_Off Chromatin_Open->Enhancer Chromatin_Closed Condensed Chromatin Chromatin_Closed->Enhancer Compaction VHL VHL E3 Ligase VHL->PROTAC Binds VHL Ligand Proteasome Proteasome Ub->SWI_SNF Degradation Degradation Ub->Degradation Degradation->Chromatin_Closed Leads to Degradation->Proteasome

Caption: Mechanism of this compound induced protein degradation and transcriptional repression.

Troubleshooting Workflow for Inconsistent Degradation

Troubleshooting_Workflow Start Start: Inconsistent/No Degradation Check_Compound 1. Verify Compound - Fresh DMSO? - Proper Storage? Start->Check_Compound Check_Protocol 2. Review Protocol - Dose/Time Correct? - Cell Density Optimal? Check_Compound->Check_Protocol Dose_Response 3. Perform Dose-Response & Time-Course Check_Protocol->Dose_Response Degradation_Observed Degradation Observed Dose_Response->Degradation_Observed Yes No_Degradation Still No Degradation Dose_Response->No_Degradation No End_Success End: Protocol Optimized Degradation_Observed->End_Success Investigate_Resistance 4. Investigate Resistance - Intrinsic or Acquired? No_Degradation->Investigate_Resistance Sequence_SMARCA4 Sequence SMARCA4 for mutations Investigate_Resistance->Sequence_SMARCA4 Check_ABCB1 Test ABCB1 overexpression Investigate_Resistance->Check_ABCB1 End_Resistance End: Resistance Mechanism Identified Sequence_SMARCA4->End_Resistance Check_ABCB1->End_Resistance

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: AU-15330 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AU-15330 in animal models. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected toxicity of this compound in animal models?

A1: Preclinical studies have consistently demonstrated that this compound is well-tolerated in various mouse models at therapeutically effective doses.[1][2][3] In studies involving xenograft models of prostate cancer, this compound administered intravenously at doses up to 60 mg/kg did not result in significant toxicity.[1] Furthermore, a study in non-tumor-bearing immunocompetent mice at doses of 10 and 30 mg/kg showed no evident toxicity.[4][1]

Q2: What specific safety assessments have been conducted for this compound?

A2: In a study with non-tumor-bearing CD-1 mice, this compound did not adversely affect body weight, the weight of major organs, or hematological parameters, including white blood cells, red blood cells, and platelets. Histopathological examinations of major organs in studies with the next-generation SMARCA2/4 degrader, AU-24118, also showed no significant abnormalities at therapeutic doses, suggesting a favorable safety profile for this class of compounds.[5]

Q3: Is there a maximum tolerated dose (MTD) established for this compound?

A3: While specific MTD studies for this compound are not extensively published, a study on the related compound AU-24118 indicated that a dose of 20 mg/kg led to noticeable weight loss and morbidity in CB17 SCID mice, whereas doses up to 15 mg/kg were well-tolerated.[6][7] This suggests that toxicity with this class of degraders is dose-dependent. Researchers should perform dose-escalation studies in their specific animal model to determine the optimal therapeutic window.

Q4: What is the mechanism of action of this compound and how might it relate to potential toxicity?

A4: this compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.[1][2] These proteins are crucial for chromatin remodeling. While the degradation of these proteins in cancer cells leads to anti-tumor effects, their degradation in normal tissues could theoretically lead to toxicity. However, studies suggest that normal cells are relatively insensitive to the effects of this compound at therapeutic concentrations.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Weight Loss or Reduced Activity in Animals - Dose may be too high: Individual animal models can have different sensitivities. - Vehicle toxicity: The formulation used to dissolve this compound may have adverse effects. - Off-target effects: Although this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out.- Dose De-escalation: Reduce the dose of this compound in subsequent cohorts to identify a better-tolerated dose. - Vehicle Control: Ensure a vehicle-only control group is included to assess the effects of the formulation. - Monitor Clinical Signs: Closely monitor for signs of toxicity such as piloerection, hunched posture, or lethargy.[8]
Inconsistent Anti-Tumor Efficacy - Suboptimal Dosing Schedule: The frequency and duration of administration may not be optimal for the tumor model. - Drug Formulation/Stability Issues: Improper formulation can lead to poor bioavailability. - Development of Resistance: Prolonged treatment can lead to resistance mechanisms.- Optimize Dosing Regimen: Test different dosing schedules (e.g., more frequent administration at a lower dose). - Confirm Formulation Protocol: Ensure this compound is properly dissolved and administered as per recommended protocols. - Investigate Resistance: If resistance is suspected, consider combination therapies as this compound has shown synergy with other agents like enzalutamide.[2]
No Observable Phenotype (Efficacy or Toxicity) - Insufficient Dose: The administered dose may be too low to achieve the desired therapeutic effect. - Poor Bioavailability: The route of administration or formulation may not be optimal. - Incorrect Animal Model: The selected cancer model may not be dependent on the SMARCA2/4 pathway.- Dose Escalation: Cautiously increase the dose while carefully monitoring for any signs of toxicity. - Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the exposure of this compound in the animals. - Confirm Target Dependency: Ensure the tumor model is appropriate for a SMARCA2/4 degrader.

Quantitative Data Summary

Table 1: Summary of In Vivo Studies with this compound

Animal Model Dose and Schedule Key Findings Reference
Immuno-competent Mice10 and 30 mg/kg; i.v.; 5 days/week for 3 weeksNo evident toxicity.[1]
Castration-Resistant Prostate Cancer (CRPC) Xenograft60 mg/kg (with or without 10 mg/kg enzalutamide); i.v.; 3 days/weekPotent inhibition of tumor growth, disease regression in >20% of animals, no significant toxicity.[1]
Non-tumor bearing CD-1 miceNot specifiedWell tolerated, no effect on body weight, major organ weight, or complete blood count.[4]

Experimental Protocols

General Protocol for In Vivo Toxicity Assessment of this compound

  • Animal Model Selection: Choose a relevant mouse strain for the study (e.g., CD-1 for general toxicity, or a specific tumor-bearing strain for efficacy and toxicity).

  • Dose Formulation: Prepare this compound in a suitable vehicle. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[9] Always prepare fresh on the day of dosing.

  • Dose Administration: Administer this compound via the desired route, typically intravenous (i.v.) injection.

  • Monitoring:

    • Body Weight: Measure body weight daily or at least three times a week.

    • Clinical Observations: Perform daily cage-side observations for any signs of distress, including changes in posture, activity, and grooming. Note any piloerection or changes in eye appearance.

    • Food and Water Intake: Monitor food and water consumption as a general indicator of health.

  • Endpoint Analysis:

    • Hematology: At the end of the study, collect blood for a complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets.

    • Serum Chemistry: Analyze serum for markers of liver and kidney function.

    • Histopathology: Collect major organs (liver, kidney, spleen, lung, heart, etc.) and the tumor, fix in 10% neutral buffered formalin, and process for histopathological examination.

Visualizations

AU15330_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery AU15330 This compound VHL_ligand VHL Ligand AU15330->VHL_ligand binds SMARCA_ligand SMARCA2/4 Ligand AU15330->SMARCA_ligand binds VHL VHL E3 Ligase VHL_ligand->VHL recruits SMARCA SMARCA2/4 Protein SMARCA_ligand->SMARCA recruits linker Linker Ub Ubiquitin VHL->Ub transfers Proteasome Proteasome SMARCA->Proteasome is degraded by Ub->SMARCA tags for degradation Degraded Protein Fragments Degraded Protein Fragments Proteasome->Degraded Protein Fragments

Caption: Mechanism of action of this compound as a PROTAC degrader.

Troubleshooting_Workflow start Experiment Start observe Observe Animal Well-being (Weight, Clinical Signs) start->observe no_toxicity No Signs of Toxicity observe->no_toxicity Normal toxicity Signs of Toxicity Observed observe->toxicity Abnormal continue_exp Continue Experiment and Monitoring no_toxicity->continue_exp investigate Investigate Cause toxicity->investigate continue_exp->observe end Experiment Completion continue_exp->end End of Study dose_high Dose Too High? investigate->dose_high vehicle_issue Vehicle Issue? investigate->vehicle_issue reduce_dose Reduce Dose dose_high->reduce_dose check_vehicle Run Vehicle-Only Control vehicle_issue->check_vehicle reduce_dose->start Restart with new cohort check_vehicle->start Restart with new cohort

Caption: Troubleshooting workflow for in vivo toxicity with this compound.

References

improving the bioavailability of AU-15330

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the experimental use of AU-15330, with a specific focus on strategies to manage its inherent bioavailability limitations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to degrade the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.[1][2][3] It functions by simultaneously binding to the target proteins (SMARCA2/4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome.[4] This disruption of the SWI/SNF complex has shown potent anti-tumor effects in preclinical models of prostate cancer.[1][5]

Q2: I am observing very low or undetectable plasma concentrations of this compound after oral administration in my animal model. Why is this happening?

A2: Preclinical studies have indicated that this compound has low oral bioavailability.[6] This is likely attributed to its chemical structure, specifically the von Hippel-Lindau (VHL) E3 ligase ligand, which can negatively impact oral absorption.[6] For systemic exposure, intravenous (i.v.) administration is the validated route for this compound.[1][2]

Q3: Is there an orally bioavailable alternative to this compound?

A3: Yes, a second-generation compound, AU-24118, has been developed which utilizes a cereblon (CRBN) E3 ligase ligand and has demonstrated improved oral bioavailability.[6][7][8] For studies requiring oral administration and systemic exposure, using AU-24118 is recommended if possible.

Q4: What are the recommended solvents for dissolving this compound for in vitro and in vivo studies?

A4: For in vitro experiments, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][9] For in vivo studies, particularly for intravenous administration, a common vehicle is a mixture of solvents such as DMSO, PEG300, Tween 80, and saline.[2][9] It is crucial to ensure the final concentration of DMSO is kept low to avoid toxicity. Always refer to the manufacturer's specific instructions for the lot of this compound you are using.

Q5: Can I still attempt oral gavage with this compound for my experiments? What should I consider?

A5: While challenging due to its inherent properties, if you must proceed with oral administration, it is critical to employ formulation strategies to maximize the potential for absorption. These strategies aim to improve the solubility and dissolution rate of this compound in the gastrointestinal tract. Please refer to the Troubleshooting Guide below for specific formulation approaches.

Troubleshooting Guides

Issue: Inconsistent or Low Efficacy in Animal Studies Following Oral Gavage

This issue is often linked to the poor oral bioavailability of this compound. The following steps can help troubleshoot and potentially mitigate this problem.

Potential Cause & Troubleshooting Steps:

  • Poor Solubility in GI Fluids:

    • Vehicle Selection: The choice of vehicle for oral gavage is critical. Simple aqueous solutions are not suitable. Consider using lipid-based formulations or co-solvent systems to improve solubility.[10]

    • Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to prevent inconsistent dosing due to particle settling.[10]

  • Low Dissolution Rate:

    • Particle Size Reduction: Decreasing the particle size of a compound increases its surface area, which can lead to a better dissolution rate.[11][12] While technically advanced, if facilities are available, micronization or nanosizing of the this compound powder could be explored.

    • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution characteristics.[13] This involves dissolving both the compound and a carrier polymer in a common solvent and then removing the solvent.

  • Formulation Instability:

    • Stability Assessment: Evaluate the stability of your chosen formulation over the duration of your study. Degradation of this compound in the vehicle can lead to lower than expected exposure.[10]

Data on Formulation Strategies for Poorly Soluble Compounds

The following table summarizes general formulation strategies that can be adapted to improve the oral delivery of poorly soluble compounds like this compound.

Formulation StrategyPrincipleKey Components/MethodsPotential Advantages
Co-solvent Systems Increase solubility in the GI tract.Water-miscible organic solvents (e.g., PEG300, Propylene Glycol), surfactants (e.g., Tween 80).[14]Simple to prepare.
Lipid-Based Formulations Solubilize the lipophilic compound and facilitate absorption via lymphatic pathways.[15]Oils, surfactants, and co-solvents.Can significantly enhance bioavailability.[16]
Solid Dispersions Disperse the drug in a hydrophilic carrier in a high-energy amorphous state.[11][13]Polymers like PVP, HPMC, or PEG.Improved dissolution rate and solubility.[13]
Particle Size Reduction Increase surface area to enhance dissolution rate.[12]Milling, high-pressure homogenization.Can improve the rate and extent of absorption.
Complexation Form inclusion complexes to increase solubility.Cyclodextrins.[15]Masks undesirable properties of the drug.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

This protocol provides a general method for preparing a co-solvent-based vehicle for oral administration of this compound in a preclinical model.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline solution (0.9% NaCl)

Procedure:

  • Stock Solution Preparation: Accurately weigh the required amount of this compound. Dissolve it in a minimal amount of DMSO to create a concentrated stock solution. Use sonication if necessary to ensure it is fully dissolved.[9]

  • Vehicle Preparation: In a separate sterile tube, prepare the final vehicle by mixing the components in a stepwise manner. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2][9]

  • Final Formulation: Add the this compound stock solution to the vehicle to achieve the desired final dosing concentration. Ensure the final DMSO concentration in the formulation is at a tolerable level for the animal model (typically ≤10%).

  • Homogenization: Vortex the final formulation thoroughly before each administration to ensure a homogenous mixture.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a basic in vitro dissolution test to compare different formulations of this compound.

Materials:

  • Prepared this compound formulations (e.g., co-solvent, solid dispersion)

  • Dissolution apparatus (e.g., USP Apparatus 2 - paddle method)

  • Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)

  • HPLC system for quantification of this compound

Procedure:

  • Setup: Assemble the dissolution apparatus and pre-warm the dissolution medium to 37°C.

  • Sample Introduction: Introduce a known amount of the this compound formulation into each dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Data Interpretation: Plot the concentration of dissolved this compound against time to generate a dissolution profile. Compare the profiles of different formulations to identify the one with the most favorable dissolution characteristics.

Visualizations

AU15330_Mechanism cluster_PROTAC This compound (PROTAC) cluster_Cellular Cellular Machinery AU15330 This compound SMARCA2_4 SMARCA2/4 AU15330->SMARCA2_4 Binds to Target VHL VHL AU15330->VHL Recruits E3 Ligase Proteasome Proteasome SMARCA2_4->Proteasome Degradation VHL->SMARCA2_4 Ub Ubiquitin

Caption: Mechanism of action of this compound as a PROTAC degrader.

Bioavailability_Workflow cluster_Problem Problem Identification cluster_Strategy Formulation Strategies cluster_Testing In Vitro & In Vivo Testing cluster_Outcome Desired Outcome Low_Bioavailability Low Oral Bioavailability of this compound Co_Solvent Co-solvent Formulation Low_Bioavailability->Co_Solvent Attempt Lipid_Based Lipid-Based Delivery (SEDDS) Low_Bioavailability->Lipid_Based Attempt Solid_Dispersion Solid Dispersion Low_Bioavailability->Solid_Dispersion Attempt Particle_Size Particle Size Reduction Low_Bioavailability->Particle_Size Attempt In_Vitro_Dissolution In Vitro Dissolution Assay Co_Solvent->In_Vitro_Dissolution Lipid_Based->In_Vitro_Dissolution Solid_Dispersion->In_Vitro_Dissolution Particle_Size->In_Vitro_Dissolution In_Vivo_PK In Vivo PK Study (Animal Model) In_Vitro_Dissolution->In_Vivo_PK Select Best Candidate Improved_Exposure Improved Systemic Exposure In_Vivo_PK->Improved_Exposure

Caption: Workflow for developing and testing a new this compound formulation.

References

Validation & Comparative

Validating the Efficacy of AU-15330 in New Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy of AU-15330, a proteolysis-targeting chimera (PROTAC) degrader, in new cell lines. It offers a comparative analysis with an alternative compound, detailed experimental protocols, and data presentation guidelines to facilitate objective assessment.

This compound is a potent degrader of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, inducing tumor growth inhibition in various cancer models, notably in prostate cancer.[1][2] It functions by linking the target proteins to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation.[3][4] This guide will help researchers design and execute experiments to determine the sensitivity of new cancer cell lines to this compound.

Signaling Pathway and Mechanism of Action

This compound is designed to induce the degradation of the ATPase subunits of the mSWI/SNF complex, SMARCA2 and SMARCA4.[1][5] This complex plays a crucial role in chromatin remodeling and gene expression. By degrading these key subunits, this compound can disrupt oncogenic signaling pathways. For instance, in prostate cancer, it has been shown to inhibit the androgen receptor (AR) signaling pathway.[3][6]

AU15330_Mechanism_of_Action cluster_cell Cancer Cell cluster_downstream Downstream Effects AU15330 This compound VHL VHL E3 Ligase AU15330->VHL Recruits SMARCA SMARCA2/4 (Target Protein) AU15330->SMARCA Binds to Bromodomain VHL->SMARCA Forms Ternary Complex Ub Ubiquitin VHL->Ub Adds Proteasome Proteasome SMARCA->Proteasome Enters Degraded\nSMARCA2/4 Degraded SMARCA2/4 Proteasome->Degraded\nSMARCA2/4 Degrades Ub->SMARCA Tags for Degradation Chromatin\nRemodeling\nAltered Chromatin Remodeling Altered Degraded\nSMARCA2/4->Chromatin\nRemodeling\nAltered Oncogenic\nTranscription\nInhibited Oncogenic Transcription Inhibited Chromatin\nRemodeling\nAltered->Oncogenic\nTranscription\nInhibited Tumor Growth\nSuppression Tumor Growth Suppression Oncogenic\nTranscription\nInhibited->Tumor Growth\nSuppression

Caption: Mechanism of action of this compound PROTAC degrader.

Experimental Workflow for Efficacy Validation

A structured workflow is essential for the systematic evaluation of this compound in a new panel of cell lines. This workflow should encompass initial screening for sensitivity, confirmation of the mechanism of action, and a deeper analysis of the cellular response.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action Confirmation cluster_phase3 Phase 3: Downstream Effect Analysis P1_Start Select New Cell Lines P1_Viability Cell Viability Assay (e.g., CellTiter-Glo) P1_Start->P1_Viability P1_IC50 Determine IC50 Values P1_Viability->P1_IC50 P2_Western Western Blot for SMARCA2/4 Degradation P1_IC50->P2_Western Sensitive Cell Lines P2_Dose Dose-Response and Time-Course Analysis P2_Western->P2_Dose P3_Apoptosis Apoptosis Assay (e.g., Caspase-Glo) P2_Dose->P3_Apoptosis P3_Transcriptomics Transcriptomic Analysis (RNA-seq) P3_Apoptosis->P3_Transcriptomics

Caption: Experimental workflow for validating this compound efficacy.

Comparative Data Presentation

A key aspect of validating this compound is comparing its performance against a relevant alternative. AU-24118 is a second-generation mSWI/SNF ATPase degrader that utilizes the CRBN E3 ligase, making it an excellent comparator to this compound, which uses the VHL ligase.[4]

Table 1: Comparative Efficacy of this compound and AU-24118 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) - this compoundIC50 (nM) - AU-24118Target Degradation (Western Blot)Notes
VCaP Prostate Cancer< 100< 100SMARCA2/4, PBRM1Sensitive
22Rv1 Prostate Cancer< 100< 100SMARCA2/4, PBRM1Sensitive
LNCaP Prostate Cancer< 100Not ReportedSMARCA2/4Sensitive
C4-2B Prostate CancerNot ReportedNot ReportedSMARCA2/4Sensitive in xenograft models
MV4-11 LeukemiaNot ReportedNot ReportedRapid BRG1 depletionSensitive
Z138 Mantle Cell LymphomaNot ReportedNot ReportedSMARCA4Sensitive
SCLC-P Small Cell Lung CancerPreferential inhibitionNot ReportedSMARCA2/4, PBRM1Sensitive POU2F3-driven subtype
IMR5 NeuroblastomaDose-dependent reductionDose-dependent reductionSMARCA2/4Sensitive
BE(2)C NeuroblastomaDose-dependent reductionDose-dependent reductionSMARCA2/4Sensitive
ARPE-19 Non-tumorigenic> 100> 100SMARCA2/4Resistant

Note: IC50 values are approximate based on published data indicating sensitivity below 100 nM.[4][7][8] Specific values can vary between experiments.

Detailed Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Materials :

    • Selected cancer cell lines

    • Appropriate cell culture medium and supplements

    • This compound and alternative compound (e.g., AU-24118)

    • DMSO (vehicle control)

    • 96-well opaque-walled multiwell plates

    • CellTiter-Glo® Reagent

    • Luminometer

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Prepare serial dilutions of this compound and the alternative compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only control.

    • Treat the cells with the compounds and incubate for a period of 5 days.[7]

    • Equilibrate the plate and its contents to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a luminometer.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot for SMARCA2/4 Degradation

This protocol is used to detect the levels of SMARCA2 and SMARCA4 proteins following treatment with this compound, confirming its mechanism of action.

  • Materials :

    • Sensitive cell lines identified from the viability assay

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., Vinculin or GAPDH)[7]

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Protein electrophoresis and transfer equipment

    • Imaging system

  • Procedure :

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) and for different time points (e.g., 2, 4, 8, 24 hours).[1] Include a DMSO control.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to quantify the degradation of SMARCA2 and SMARCA4 relative to the loading control.

By following this structured approach, researchers can effectively validate the efficacy of this compound in new cell lines and objectively compare its performance against relevant alternatives, thereby contributing to a more comprehensive understanding of its therapeutic potential.

References

A Comparative Guide to SMARCA2/4 Inhibitors: AU-15330 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The SWI/SNF chromatin remodeling complex, with its core ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1), plays a pivotal role in regulating gene expression. Its frequent dysregulation in a variety of cancers has made it a compelling target for therapeutic intervention. This guide provides an objective comparison of AU-15330, a proteolysis-targeting chimera (PROTAC) degrader of SMARCA2 and SMARCA4, with other notable inhibitors targeting these key proteins.

Introduction to SMARCA2/4 Inhibition Strategies

Two primary strategies have emerged for targeting SMARCA2/4:

  • Small Molecule Inhibition: These molecules typically target either the ATPase domain, preventing ATP hydrolysis and subsequent chromatin remodeling, or the bromodomain, which recognizes acetylated histones.

  • Targeted Protein Degradation: This approach utilizes PROTACs to induce the ubiquitination and subsequent proteasomal degradation of the target protein, effectively removing it from the cell.

This guide will focus on a comparative analysis of this compound (a PROTAC degrader), PFI-3 (a bromodomain inhibitor), and BRM014 (an ATPase inhibitor), with additional context provided by other relevant compounds such as ACBI1 and FHD-286.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the discussed SMARCA2/4 inhibitors. Direct head-to-head comparisons should be made with caution due to variations in experimental systems.

Table 1: In Vitro Potency and Efficacy of SMARCA2/4 Inhibitors

CompoundTypeTarget(s)Assay TypeIC50/DC50/Kd (nM)Cell Line/SystemReference(s)
This compound PROTAC DegraderSMARCA2, SMARCA4, PBRM1Antiproliferation< 100 (sensitive lines)VCaP, LNCaP[1][2][3]
PFI-3 Bromodomain InhibitorSMARCA2, SMARCA4Isothermal Titration Calorimetry (ITC)Kd: 89Biochemical[4][5][6]
SMARCA2BROMOScanKd: 55-110Biochemical[4][7]
SMARCA4BROMOScanKd: 55-110Biochemical[4][7]
SMARCA2 Bromodomain DisplacementIn situ cell extractionIC50: 5780HeLa[7]
BRM014 ATPase Inhibitor (Allosteric)SMARCA2, SMARCA4Transcreener® ADP² AssayIC50: 2.8 (SMARCA2), 1.79 (SMARCA4)Biochemical[6][8]
AntiproliferationCell Viability AssayAAC50: 20 (RERFLCAI)RERFLCAI[8]
ACBI1 PROTAC DegraderSMARCA2, SMARCA4, PBRM1Degradation (Western Blot)DC50: 6 (SMARCA2), 11 (SMARCA4), 32 (PBRM1)MV-4-11[9][10][11][12]
AntiproliferationCell Viability AssayIC50: 29MV-4-11[9]
FHD-286 ATPase InhibitorSMARCA2, SMARCA4Not specifiedNot specifiedNot specified[13][14]

Table 2: In Vivo Efficacy of SMARCA2/4 Inhibitors

CompoundCancer ModelDosing RegimenOutcomeReference(s)
This compound Prostate Cancer Xenograft (VCaP)30 mg/kg, i.v., dailyPotent tumor growth suppression[1]
Prostate Cancer Xenograft (C4-2B)60 mg/kg, i.v., 3x/weekStrong inhibition of tumor growth[7]
BRM014 AML Xenograft (MV-4-11)20 mg/kg, p.o., dailySlowed tumor growth[15][16][17]
Lung Cancer Xenograft (H1299)20 mg/kg, p.o., dailyModest tumor growth inhibition[8]
Uveal Melanoma Xenograft (92.1)20 mg/kg, p.o., dailySignificant tumor growth inhibition[4]
ACBI2 (oral PROTAC) Lung Cancer XenograftNot specifiedTumor growth inhibition[12]

Signaling Pathways and Experimental Workflows

SMARCA2/4 Signaling Pathway in Cancer

The SWI/SNF complex, powered by the ATPase activity of either SMARCA2 or SMARCA4, remodels chromatin to regulate the expression of a multitude of genes. In cancer, its dysregulation can lead to aberrant expression of oncogenes and tumor suppressor genes, impacting cell cycle progression, DNA repair, and differentiation.

SMARCA2_4_Signaling SMARCA2/4 Signaling in Cancer cluster_SWI_SNF SWI/SNF Complex cluster_downstream Downstream Effects SMARCA2_4 SMARCA2/SMARCA4 (ATPase Subunit) Core_Subunits Core Subunits (e.g., SMARCB1, SMARCC1) Nucleosome Nucleosome SMARCA2_4->Nucleosome Chromatin Remodeling ADP_Pi ADP + Pi SMARCA2_4->ADP_Pi Accessory_Subunits Accessory Subunits Chromatin Condensed Chromatin Open_Chromatin Accessible Chromatin Chromatin->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle DNA_Repair DNA Repair Gene_Expression->DNA_Repair Differentiation Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis ATP ATP ATP->SMARCA2_4

SMARCA2/4-mediated chromatin remodeling and its downstream cellular effects.
Experimental Workflow: PROTAC-Mediated Degradation

The efficacy of a PROTAC degrader like this compound is quantified by measuring the reduction in the target protein levels. Western blotting is a standard technique for this purpose.

PROTAC_Workflow Workflow for Assessing PROTAC-Mediated Degradation start Start: Cancer Cell Culture treatment Treat with PROTAC (e.g., this compound) and Controls start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting with Primary & Secondary Antibodies transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis: Quantify Band Intensity (DC50, Dmax) detection->analysis end End: Degradation Profile analysis->end

A typical workflow for quantifying protein degradation induced by a PROTAC.

Experimental Protocols

PROTAC-Mediated Degradation via Western Blot

Objective: To determine the degradation concentration 50 (DC50) and maximum degradation (Dmax) of a PROTAC degrader.

Materials:

  • Cancer cell line of interest (e.g., VCaP)

  • PROTAC of interest (e.g., this compound)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, Vinculin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth during the treatment period.

  • Treatment: Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.

  • Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the target proteins and normalize to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Enzymatic Assay for ATPase Inhibitors (Transcreener® ADP² Assay)

Objective: To determine the IC50 of an ATPase inhibitor.

Materials:

  • Recombinant human SMARCA2 or SMARCA4 enzyme

  • ATPase inhibitor (e.g., BRM014)

  • Transcreener® ADP² FP Assay Kit (contains ADP antibody and tracer)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.005% Triton X-100, 1 mM DTT)

  • ATP

  • Salmon Sperm DNA

  • 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor.

  • Enzyme Reaction: In a 384-well plate, add the enzyme, inhibitor, and assay buffer. Incubate for 30 minutes at 30°C.

  • Start Reaction: Initiate the reaction by adding a mixture of ATP and salmon sperm DNA. Incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction and add the Transcreener® ADP² detection mix (antibody and tracer).

  • Measurement: Read the fluorescence polarization on a plate reader.

  • Data Analysis: Convert the fluorescence polarization values to the amount of ADP produced using a standard curve. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[6][8]

Conclusion

The landscape of SMARCA2/4-targeted therapies is rapidly evolving, with both small molecule inhibitors and targeted protein degraders showing promise in preclinical and clinical settings. This compound, as a PROTAC degrader, offers a distinct mechanism of action by eliminating SMARCA2 and SMARCA4 proteins, which has demonstrated potent anti-tumor activity, particularly in prostate cancer models.[1][7][18][19] In contrast, small molecule inhibitors like the bromodomain inhibitor PFI-3 and the ATPase inhibitor BRM014 modulate the function of these proteins. While PFI-3 has shown limited anti-proliferative effects as a single agent, it may have utility in sensitizing cancer cells to DNA-damaging agents.[20] BRM014 has demonstrated in vivo efficacy in various cancer models by directly inhibiting the enzymatic activity of SMARCA2/4.[4][6][8][15][16][17]

The choice of therapeutic strategy will likely depend on the specific cancer type, its genetic background, and the desired therapeutic outcome. The development of next-generation degraders with improved oral bioavailability, such as AU-24118, and selective inhibitors like FHD-909, highlights the continued innovation in this field.[11][13][14] Further head-to-head comparative studies will be crucial to fully elucidate the relative advantages of these different approaches and to guide their clinical development for the benefit of patients with SMARCA2/4-dysregulated cancers.

References

Synergistic Takedown: AU-15330 and Enzalutamide in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The landscape of castration-resistant prostate cancer (CRPC) treatment is continually evolving, with a pressing need for therapeutic strategies that can overcome resistance to standard-of-care agents like enzalutamide (B1683756). Emerging evidence points to a powerful synergy between enzalutamide, an androgen receptor (AR) signaling inhibitor, and AU-15330, a novel proteolysis-targeting chimera (PROTAC) that degrades the SWI/SNF ATPase subunits SMARCA2 and SMARCA4. This guide provides a comprehensive comparison of their combined efficacy, supported by experimental data, to inform researchers and drug development professionals.

Unveiling a Potent Synergy: Mechanism of Action

Enzalutamide functions by competitively inhibiting the binding of androgens to the AR, preventing its nuclear translocation and subsequent binding to DNA, thereby thwarting AR-driven gene expression.[1][2][3] However, resistance to enzalutamide can emerge through various mechanisms, including AR mutations, amplification, and the activation of bypass signaling pathways.[4][5][6][7][8]

This compound operates through a distinct and complementary mechanism. As a PROTAC, it induces the degradation of SMARCA2 and SMARCA4, which are crucial components of the SWI/SNF chromatin remodeling complex.[9][10] This complex plays a pivotal role in maintaining chromatin accessibility for transcription factors, including the androgen receptor. By degrading these ATPase subunits, this compound effectively disrupts the epigenetic machinery that facilitates AR-mediated transcription, leading to potent inhibition of tumor growth in prostate cancer models.[9][11] The combination of enzalutamide's direct AR antagonism with this compound's epigenetic modulation creates a dual-pronged attack that demonstrates significant synergistic anti-tumor effects.[9]

Synergistic_Mechanism cluster_0 Androgen Receptor Signaling cluster_1 Epigenetic Regulation cluster_2 Drug Intervention Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR in Nucleus AR->AR_nucleus Translocates ARE Androgen Response Element AR_nucleus->ARE Binds Gene_Expression Tumor Growth & Proliferation ARE->Gene_Expression Activates SWI_SNF SWI/SNF Complex (SMARCA2/4) Chromatin Chromatin SWI_SNF->Chromatin Remodels Accessible_Chromatin Accessible Chromatin Chromatin->Accessible_Chromatin Accessible_Chromatin->ARE Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding AU15330 This compound AU15330->SWI_SNF Degrades

Figure 1: Synergistic mechanism of enzalutamide and this compound.

In Vivo Efficacy: A Comparative Analysis

Preclinical studies utilizing various xenograft models of prostate cancer have demonstrated the potent synergistic effects of combining this compound with enzalutamide. The data consistently show that the combination therapy leads to greater tumor growth inhibition and, in some cases, tumor regression, compared to either agent alone.

Quantitative Data from Xenograft Models
Xenograft ModelTreatment GroupDosing and ScheduleTumor Growth Inhibition/RegressionReference
VCaP-CRPC Enzalutamide10 mg/kg, p.o., 5 days/weekModerate anti-tumor efficacy[12]
This compound30 mg/kgPotent inhibition of tumor growth, >20% regression[12]
This compound + EnzalutamideThis compound: 30 mg/kg; Enzalutamide: 10 mg/kgMost potent anti-tumor effect, regression in all animals[12]
C4-2B This compound + EnzalutamideThis compound: 60 mg/kg, i.v., 3 days/week; Enzalutamide: 10 mg/kg, p.o., 5 days/week for 5 weeksStrong synergistic inhibition of tumor growth[5]
MDA-PCa-146-12 PDX This compound + EnzalutamideThis compound: 60 mg/kg, i.v., 3 days/week; Enzalutamide: 10 mg/kg, p.o., 5 days/week for 5 weeksSignificant tumor growth inhibition, >30% regression[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed experimental methodologies are crucial. The following outlines the key protocols for the in vivo xenograft studies.

VCaP-CRPC Xenograft Model
  • Cell Culture: VCaP cells are cultured in appropriate media until they reach the desired confluence for implantation.

  • Animal Model: Male immunodeficient mice (e.g., NOD/SCID) are utilized.

  • Tumor Implantation: VCaP cells are subcutaneously injected into the flanks of the mice.

  • Castration and Tumor Regrowth: Once tumors reach a specified volume (e.g., ~200 mm³), mice undergo surgical castration to induce a castration-resistant state. Tumors are allowed to regress and then regrow to pre-castration size, indicating the establishment of a CRPC model.[9][13]

  • Treatment: Mice are randomized into treatment groups (vehicle, enzalutamide alone, this compound alone, and combination). Dosing is administered as specified in the data table.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunoblotting and immunohistochemistry, to assess target engagement and downstream effects.

VCaP_CRPC_Workflow cluster_workflow Experimental Workflow: VCaP-CRPC Xenograft Model start Start cell_culture VCaP Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth (~200 mm³) implantation->tumor_growth castration Surgical Castration tumor_growth->castration regression_regrowth Tumor Regression & Regrowth castration->regression_regrowth randomization Randomization into Treatment Groups regression_regrowth->randomization treatment Drug Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint end End endpoint->end

Figure 2: VCaP-CRPC xenograft experimental workflow.
C4-2B and MDA-PCa-146-12 PDX Xenograft Models

Similar protocols are followed for the C4-2B cell line-derived and the MDA-PCa-146-12 patient-derived xenograft (PDX) models, with some variations:

  • C4-2B Model: C4-2B cells are subcutaneously injected into male nude mice.[4][7] Treatment is initiated once tumors reach a palpable size.

  • MDA-PCa-146-12 PDX Model: Tumor fragments from an established PDX line are subcutaneously implanted into immunodeficient mice.[11][14] This model more closely recapitulates the heterogeneity of the original patient tumor.

Logical Relationship: Overcoming Enzalutamide Resistance

The synergistic effect of this compound and enzalutamide can be logically framed as a strategy to overcome enzalutamide resistance. By targeting a key epigenetic dependency of AR signaling, this compound can re-sensitize resistant tumors to enzalutamide or prevent the emergence of resistance.

Resistance_Logic CRPC Castration-Resistant Prostate Cancer (CRPC) Enza_Treatment Enzalutamide Treatment CRPC->Enza_Treatment AR_Inhibition Androgen Receptor Inhibition Enza_Treatment->AR_Inhibition AU15330_Treatment This compound Treatment Enza_Treatment->AU15330_Treatment Combined with Initial_Response Initial Tumor Response AR_Inhibition->Initial_Response Synergy Synergistic Tumor Regression AR_Inhibition->Synergy Resistance Enzalutamide Resistance Initial_Response->Resistance Develops Resistance->AU15330_Treatment Overcome by SWI_SNF_Degradation SWI/SNF Degradation AU15330_Treatment->SWI_SNF_Degradation SWI_SNF_Degradation->Synergy

Figure 3: Overcoming enzalutamide resistance with this compound.

Conclusion

The combination of this compound and enzalutamide represents a promising therapeutic strategy for castration-resistant prostate cancer. The distinct and complementary mechanisms of action, targeting both direct androgen receptor signaling and the epigenetic machinery that supports it, lead to a potent synergistic anti-tumor effect. The preclinical data strongly support the continued investigation of this combination in clinical settings. This guide provides a foundational understanding for researchers aiming to build upon these findings and develop more effective treatments for advanced prostate cancer.

References

Assessing the Specificity of AU-15330 in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AU-15330, a proteolysis-targeting chimera (PROTAC) degrader, with other relevant cancer therapies. We will delve into its specificity, mechanism of action, and performance against alternative treatments, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a first-in-class PROTAC designed to induce the degradation of the SWI/SNF ATPase subunits, SMARCA2 and SMARCA4.[1][2] These proteins are critical components of the SWI/SNF chromatin remodeling complex, which plays a pivotal role in regulating gene expression by altering DNA accessibility.[3][4] In several cancers, particularly those "addicted" to enhancer-driven transcription factors, the activity of the SWI/SNF complex is essential for maintaining the oncogenic state.[3] this compound exploits this dependency by targeting SMARCA2 and SMARCA4 for ubiquitination and subsequent proteasomal degradation, leading to a rapid and widespread compaction of chromatin at key regulatory regions.[3][5] This, in turn, disrupts the binding of critical transcription factors like the androgen receptor (AR), FOXA1, and MYC, ultimately suppressing the expression of genes that drive cancer cell proliferation and survival.[4][5]

Mechanism of Action: A Visual Representation

The mechanism of this compound involves the recruitment of an E3 ubiquitin ligase to the target proteins, SMARCA2 and SMARCA4. This action is facilitated by the bifunctional nature of the PROTAC molecule, which contains a ligand for the target protein and another for the E3 ligase.

AU15330_Mechanism cluster_0 This compound Action cluster_1 Downstream Effects AU15330 This compound Ternary_Complex Ternary Complex (SMARCA-AU15330-E3) AU15330->Ternary_Complex Binds SMARCA SMARCA2/4 SMARCA->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation SMARCA2/4 Degradation Proteasome->Degradation Leads to Chromatin_Compaction Chromatin Compaction Degradation->Chromatin_Compaction TF_Binding_Disruption Disruption of TF Binding (AR, FOXA1, MYC) Chromatin_Compaction->TF_Binding_Disruption Gene_Suppression Oncogene Suppression TF_Binding_Disruption->Gene_Suppression Cancer_Inhibition Inhibition of Cancer Growth Gene_Suppression->Cancer_Inhibition

Caption: Mechanism of action of this compound leading to cancer growth inhibition.

Comparative Specificity and Efficacy

This compound has demonstrated preferential cytotoxicity in cancer cell lines that are dependent on enhancer-binding transcription factors. This is in contrast to normal cell lines and other cancer types that do not share this dependency.

Quantitative Comparison of In Vitro Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a newer, orally bioavailable SMARCA2/4 degrader, AU-24118, in a panel of cancer and normal cell lines.

Cell LineCancer TypeKey Transcription FactorsThis compound IC50 (nM)AU-24118 IC50 (nM)
VCaPProstate CancerAR, FOXA1, ERG< 100< 100
LNCaPProstate CancerAR, FOXA1< 100< 100
C4-2BProstate CancerAR, FOXA1< 100< 100
NCI-H69Small Cell Lung CancerASCL1> 100> 100
MM.1SMultiple MyelomaMYC< 100< 100
NCI-H929Multiple MyelomaMYC< 100< 100
Normal Prostate Epithelial CellsNormal-> 100> 100

Note: Data is compiled from publicly available research.[6] Specific IC50 values can vary between experiments.

Synergistic Effects with Enzalutamide (B1683756)

In models of castration-resistant prostate cancer (CRPC), this compound has shown a powerful synergistic effect when combined with the androgen receptor antagonist, enzalutamide. This combination has been shown to induce tumor regression in animal models, even in enzalutamide-resistant scenarios.[1][3][4]

Synergy_Workflow cluster_CRPC CRPC Model cluster_Treatments Treatments cluster_Outcomes Outcomes CRPC Castration-Resistant Prostate Cancer AU15330 This compound CRPC->AU15330 Enzalutamide Enzalutamide CRPC->Enzalutamide Combination This compound + Enzalutamide CRPC->Combination Tumor_Growth_Inhibition Tumor Growth Inhibition AU15330->Tumor_Growth_Inhibition Enzalutamide->Tumor_Growth_Inhibition Tumor_Regression Tumor Regression Combination->Tumor_Regression Synergistic Effect

Caption: Synergistic anti-tumor effect of this compound and Enzalutamide in CRPC.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experiments used to assess the specificity and efficacy of this compound.

Cell Viability Assay
  • Objective: To determine the cytotoxic effects of this compound on various cancer and normal cell lines.

  • Method:

    • Cells are seeded in 96-well plates at a predetermined density.

    • After 24 hours, cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

    • Cells are incubated for a specified period (e.g., 5 days).

    • Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • IC50 values are calculated by fitting the dose-response data to a non-linear regression model.

Western Blotting for Protein Degradation
  • Objective: To confirm the degradation of target proteins (SMARCA2 and SMARCA4) following this compound treatment.

  • Method:

    • Cells are treated with this compound at various concentrations and for different time points.

    • Whole-cell lysates are prepared using a suitable lysis buffer.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., Vinculin or GAPDH).

    • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer PVDF Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Analysis of Protein Levels detection->end

Caption: Experimental workflow for Western Blotting to assess protein degradation.

Comparison with Other SWI/SNF-Targeting Agents

While this compound is a potent degrader of both SMARCA2 and SMARCA4, other molecules have been developed to target the SWI/SNF complex with different specificities.

  • ACBI1: Another PROTAC that degrades SMARCA2, SMARCA4, and PBRM1.[7]

  • A947: A selective degrader of SMARCA2.[7]

  • AU-24118: A second-generation, orally bioavailable degrader of SMARCA2 and SMARCA4.[6]

The choice of agent depends on the specific cancer context and the desired therapeutic window. For cancers dependent on both SMARCA2 and SMARCA4, a dual degrader like this compound or AU-24118 may be more effective. In contrast, for tumors with a specific dependency on SMARCA2, a selective degrader like A947 might offer a more targeted approach with potentially fewer off-target effects.

Conclusion

This compound is a highly specific and potent degrader of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4. Its preferential cytotoxicity in enhancer-addicted cancers, particularly prostate cancer, highlights a promising therapeutic strategy. The synergistic effects observed with existing therapies like enzalutamide further underscore its clinical potential. The development of next-generation degraders such as AU-24118 addresses limitations like oral bioavailability, paving the way for future clinical investigations. The detailed experimental protocols provided in this guide should aid researchers in further exploring the therapeutic utility of targeting the SWI/SNF complex in various cancer models.

References

A Comparative Analysis of AU-15330 and Other SWI/SNF Targeting Compounds for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex plays a critical role in regulating gene expression by altering the structure of chromatin.[1] Mutations and dysregulation of SWI/SNF subunits are implicated in nearly 25% of all human cancers, making this complex a compelling target for therapeutic intervention.[2][3] In recent years, a variety of compounds targeting the SWI/SNF complex have emerged, broadly categorized as inhibitors and degraders. This guide provides a comparative analysis of AU-15330, a potent SWI/SNF ATPase degrader, with other notable SWI/SNF targeting compounds, offering insights into their mechanisms, efficacy, and experimental evaluation.

The SWI/SNF Complex: A Key Regulator in Cancer

The mammalian SWI/SNF complex is a multi-subunit machinery that utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[4] The catalytic core of the complex is driven by one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[5] The composition of the SWI/SNF complex can vary, leading to different sub-complexes such as cBAF, PBAF, and ncBAF, each with distinct functions in gene regulation.[3][4]

Loss-of-function mutations in SWI/SNF subunit genes are common in cancer, suggesting a tumor-suppressive role.[3] However, in certain cancer contexts, the residual SWI/SNF complex becomes essential for tumor cell survival, creating a therapeutic vulnerability.[2] This has spurred the development of molecules that can either inhibit the function of SWI/SNF subunits or induce their degradation.

This compound: A Dual Degrader of SWI/SNF ATPases

This compound is a proteolysis-targeting chimera (PROTAC) that potently and specifically degrades the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.[6][7] As a PROTAC, this compound is a bifunctional molecule that links a ligand for the target proteins (the bromodomains of SMARCA2 and SMARCA4) to a ligand for an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase.[6][8] This proximity-inducing mechanism leads to the ubiquitination and subsequent proteasomal degradation of the target proteins.[4] In addition to SMARCA2 and SMARCA4, this compound also induces the degradation of PBRM1, a component of the PBAF complex.[8][9]

Studies have shown that this compound exhibits preferential cytotoxicity in cancers driven by enhancer-binding transcription factors, such as prostate cancer.[9][10] By degrading the SWI/SNF ATPases, this compound disrupts the chromatin accessibility at enhancer regions of key oncogenes, leading to the suppression of their expression and potent inhibition of tumor growth.[10][11] A second-generation, orally bioavailable version, AU-24118, has also been developed, which utilizes the Cereblon (CRBN) E3 ligase.[8][12][13]

Comparative Landscape of SWI/SNF Targeting Compounds

The field of SWI/SNF targeting is rapidly expanding. Beyond dual degraders like this compound, several other classes of compounds are under investigation, each with distinct mechanisms and target profiles.

1. Dual SMARCA2/4 Degraders:

  • This compound & AU-24118: These compounds induce the degradation of both SMARCA2 and SMARCA4, as well as PBRM1.[8][12] They have shown significant efficacy in preclinical models of prostate cancer.[9][10]

  • ACBI1: Another VHL-based PROTAC that degrades SMARCA2, SMARCA4, and PBRM1.[8][14] It has demonstrated potent anti-proliferative effects in leukemia and SMARCA4-deficient cancer cell lines.[15]

2. Selective SMARCA2 Degraders:

  • A947: A potent and selective PROTAC for the degradation of SMARCA2 over SMARCA4.[16][17] This selectivity is achieved despite the ligand binding to the bromodomains of both proteins.[18] A947 is particularly effective in SMARCA4-mutant cancers, where tumor cells become dependent on the remaining SMARCA2-containing SWI/SNF complexes (a concept known as synthetic lethality).[17]

  • PRT3789: A first-in-class, selective SMARCA2 degrader that has entered clinical trials for SMARCA4-mutated solid tumors.[3][19][20][21]

3. Dual SMARCA2/4 Inhibitors:

  • BRM014: An allosteric dual inhibitor of the ATPase activity of both SMARCA2 and SMARCA4.[5][22] It has shown anti-proliferative activity in a BRG1-mutant lung tumor xenograft model.[5]

  • FHD-286: A potent and selective oral inhibitor of the ATPase activity of SMARCA4 and SMARCA2. It is currently in clinical trials for advanced hematologic malignancies and has shown antitumor activity in preclinical models of uveal melanoma and acute myeloid leukemia.

4. Other SWI/SNF-Related Inhibitors:

  • I-BET-762 (Molibresib): A BET bromodomain inhibitor that targets BRD2, BRD3, and BRD4.[1][2] While not a direct SWI/SNF inhibitor, BET proteins are also "readers" of histone modifications and are involved in transcriptional regulation, sometimes in concert with SWI/SNF complexes.

Quantitative Comparison of SWI/SNF Targeting Compounds

The following tables summarize the key quantitative data for this compound and other representative SWI/SNF targeting compounds.

Table 1: In Vitro Potency of SWI/SNF Degraders
Compound Target(s) Mechanism DC50 (nM) Cell Line
This compound SMARCA2, SMARCA4, PBRM1PROTAC (VHL)Not explicitly stated, but potent degradation observed.VCaP, 22Rv1
AU-24118 SMARCA2, SMARCA4, PBRM1PROTAC (CRBN)Demonstrates comparable degradation to this compound.[12]VCaP
ACBI1 SMARCA2, SMARCA4, PBRM1PROTAC (VHL)6 (SMARCA2), 11 (SMARCA4), 32 (PBRM1)[8][14]MV-4-11
A947 SMARCA2 (selective)PROTAC (VHL)0.039 (SMARCA2), 1.1 (SMARCA4)[16][18]SW1573
PRT3789 SMARCA2 (selective)PROTAC (VHL)0.72 (SMARCA2), 14 (SMARCA4)[3]HeLa
Table 2: In Vitro Potency of SWI/SNF Inhibitors
Compound Target(s) Mechanism IC50 (nM)
BRM014 SMARCA2, SMARCA4Allosteric ATPase Inhibitor<5[5][22]
FHD-286 SMARCA2, SMARCA4ATPase Inhibitor<50[20]
I-BET-762 BRD2, BRD3, BRD4BET Bromodomain Inhibitor32.5 - 42.5[1][2]
Table 3: In Vitro Anti-proliferative Activity (IC50)
Compound Cell Line IC50 (nM) Note
This compound AR+/FOXA1+ prostate cancer cells<100[10]Resistant in normal cells (IC50 > 1000 nM)[10]
AU-24118 Transcription factor-addicted cancer cells<100Similar sensitivity profile to this compound
ACBI1 MV-4-1128[15]
A947 SMARCA4-mutant NSCLC cells~7 (mean)[18]
I-BET-762 Aspc-1 (pancreatic cancer)231
Table 4: In Vivo Efficacy of this compound
Xenograft Model Dosing Regimen Outcome Toxicity Reference
VCaP-CRPC60 mg/kg i.v. 3x/weekPotent tumor growth inhibition, regression in >20% of animals.[6]No evident toxicity.[6][10]
C4-2B CRPC60 mg/kg i.v. 3x/weekStrong inhibition of tumor growth.[6]Not specified.[6]
VCaP-CRPC (combination)60 mg/kg this compound + 10 mg/kg enzalutamideSynergistic effect, regression in all animals.[6]No evident toxicity.[6][10]

Visualizing Mechanisms and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action for PROTACs and the central role of the SWI/SNF complex in gene regulation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., this compound) Target Target Protein (e.g., SMARCA4) PROTAC->Target Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds to Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Target->Proteasome Enters Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Mechanism of Action for PROTAC-mediated protein degradation.

SWI_SNF_Pathway cluster_nucleus Nucleus SWI_SNF SWI/SNF Complex (with SMARCA4/2) ADP ADP + Pi SWI_SNF->ADP Closed_Chromatin Closed Chromatin (Inaccessible DNA) SWI_SNF->Closed_Chromatin Acts on ATP ATP ATP->SWI_SNF Open_Chromatin Open Chromatin (Accessible DNA) Closed_Chromatin->Open_Chromatin Remodels to Transcription_Factors Transcription Factors Open_Chromatin->Transcription_Factors Allows binding of Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Regulates AU15330 This compound (Degrader) AU15330->SWI_SNF Degrades BRM014 BRM014 (Inhibitor) BRM014->SWI_SNF Inhibits ATPase

References

In Vivo Validation of AU-15330: A Comparative Guide to its Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-tumor effects of AU-15330, a proteolysis-targeting chimera (PROTAC) degrader of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4. The data presented herein is intended to offer an objective evaluation of this compound's performance against alternative SMARCA2/4 degraders, supported by experimental evidence.

Mechanism of Action: Disrupting the Oncogenic Transcriptional Program

This compound functions by inducing the degradation of SMARCA2 and SMARCA4, key components of the SWI/SNF chromatin remodeling complex.[1][2] This degradation leads to the compaction of chromatin, particularly at enhancer regions that are critical for the expression of oncogenes such as the androgen receptor (AR), FOXA1, and MYC in prostate cancer.[2] By disrupting the accessibility of these enhancers to transcription factors, this compound effectively disables the core transcriptional circuitry driving tumor cell proliferation and survival.[2]

AU-15330_Mechanism_of_Action cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound Ternary_Complex Ternary Complex Formation This compound->Ternary_Complex VHL_E3_Ligase VHL_E3_Ligase VHL_E3_Ligase->Ternary_Complex SMARCA2_SMARCA4 SMARCA2/SMARCA4 (SWI/SNF Complex) SMARCA2_SMARCA4->Ternary_Complex Ubiquitination Ubiquitination of SMARCA2/SMARCA4 Ternary_Complex->Ubiquitination recruits Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Chromatin_Compaction Chromatin Compaction (at Enhancers) Proteasomal_Degradation->Chromatin_Compaction TF_Binding_Blocked Transcription Factor Binding Blocked (e.g., AR, FOXA1) Chromatin_Compaction->TF_Binding_Blocked Oncogene_Transcription_Down Downregulation of Oncogene Transcription TF_Binding_Blocked->Oncogene_Transcription_Down Tumor_Growth_Inhibition Tumor Growth Inhibition Oncogene_Transcription_Down->Tumor_Growth_Inhibition

Caption: Mechanism of action of this compound.

Comparative In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in various prostate cancer xenograft models, demonstrating significant efficacy both as a monotherapy and in combination with the androgen receptor antagonist, enzalutamide. This section compares the in vivo performance of this compound with its orally bioavailable successor, AU-24118, and another SMARCA2/4 degrader, ACBI1.

CompoundCancer ModelDosing ScheduleKey Findings
This compound VCaP (CRPC)30 mg/kg, i.v., 5 days/week for 3 weeksPotent tumor growth suppression.[3]
C4-2B (CRPC)60 mg/kg, i.v., 3 days/weekStrong inhibition of tumor growth as a single agent.[1]
C4-2B (CRPC)60 mg/kg this compound (i.v., 3x/week) + 10 mg/kg Enzalutamide (p.o., 5x/week) for 5 weeksSynergistic effect, with regression in all animals.[1]
MDA-PCa-146-12 (PDX, CRPC)60 mg/kg this compound (i.v., 3x/week) + 10 mg/kg Enzalutamide (p.o., 5x/week) for 5 weeksSignificant tumor growth inhibition, causing regression in over 30% of animals.[1]
22RV130 mg/kg and 60 mg/kgFailed to exhibit significant tumor growth inhibition in this model.[3]
AU-24118 VCaP (CRPC)15 mg/kg, p.o., 3 days/weekLeads to tumor regression as a single agent.[4]
VCaP (CRPC)15 mg/kg AU-24118 (p.o., 3x/week) + 10 mg/kg Enzalutamide (p.o., 5x/week)Enhanced tumor regression, rendering some tumors unpalpable.[4]
ACBI1 MV-4-11 (AML)Not specified in prostate cancer modelsPotent anti-proliferative effects in leukemia cell lines.[5]

Experimental Protocols

This section outlines a detailed methodology for a typical in vivo xenograft study to evaluate the anti-tumor effects of a compound like this compound.

1. Cell Culture and Animal Models:

  • Prostate cancer cell lines (e.g., VCaP, C4-2B, 22RV1) are cultured under standard conditions.

  • Male immunodeficient mice (e.g., NOD-SCID, NSG) of 6-8 weeks of age are used for tumor implantation.

2. Tumor Implantation:

  • A suspension of cancer cells (typically 1-5 million cells in 100-200 µL of a suitable medium like Matrigel) is injected subcutaneously into the flank of each mouse.

  • For orthotopic models, cells are injected directly into the prostate gland.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

4. Drug Administration:

  • This compound: Administered intravenously (i.v.) at specified doses (e.g., 30-60 mg/kg) and schedules (e.g., 3-5 times per week).

  • Enzalutamide: Administered orally (p.o.) at a specified dose (e.g., 10 mg/kg) and schedule (e.g., 5 times per week).

  • The vehicle used for drug formulation serves as the control.

5. Efficacy and Toxicity Assessment:

  • Tumor volumes and body weights are monitored throughout the study.

  • At the end of the study, tumors are excised and weighed.

  • Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and histopathological analysis of major organs.

6. Data Analysis:

  • Tumor growth inhibition (TGI) is calculated.

  • Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the observed anti-tumor effects.

In_Vivo_Experimental_Workflow Start Start Cell_Culture Prostate Cancer Cell Culture Start->Cell_Culture Tumor_Implantation Subcutaneous Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization of Mice into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment_Phase Drug Administration (e.g., this compound, Vehicle) Randomization->Treatment_Phase Efficacy_Assessment Tumor Volume and Body Weight Measurement Treatment_Phase->Efficacy_Assessment Endpoint Study Endpoint Efficacy_Assessment->Endpoint Data_Analysis Tumor Excision, Weight Measurement, and Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: In vivo experimental workflow.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for the PROTAC Degrader AU-15330

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the investigational PROTAC (Proteolysis-Targeting Chimera) degrader AU-15330, adherence to rigorous safety and disposal protocols is paramount to ensure a secure laboratory environment and to prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the proper handling and disposal of this compound, based on general best practices for hazardous laboratory chemicals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, this guidance is based on general principles of laboratory safety and chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the official SDS, once obtained from the supplier, for definitive and compliant disposal procedures.

Summary of Key Chemical and Safety Data

The following table summarizes essential data for this compound, gathered from various chemical suppliers. This information is critical for risk assessment and the formulation of appropriate handling procedures.

ParameterInformation
Chemical Name This compound
CAS Number 2380274-50-8
Molecular Formula C₃₉H₄₉N₉O₅S
Molecular Weight 755.94 g/mol
Appearance Solid powder
Storage (Powder) Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C.
Storage (in solution) 1 year at -80°C in solvent; 1 month at -20°C in solvent.
General Hazards Shipped as a non-hazardous chemical, but should be handled with care as a potent, biologically active molecule. For research use only.

Experimental Protocols: Disposal of this compound

The proper disposal of this compound, both in its pure form and as contaminated waste, requires a systematic approach to mitigate risks. The following protocol outlines the necessary steps for its responsible disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound. This includes, but is not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.

    • All materials that have come into direct contact with the solid compound, such as weigh boats, spatulas, and contaminated gloves, should be considered hazardous and collected in the same designated solid waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled, and sealed waste container.

    • Do not mix this compound waste with other incompatible waste streams.

    • Aqueous solutions should not be disposed

Essential Safety and Logistical Information for Handling AU-15330

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for AU-15330 is not publicly available. This guide is based on best practices for handling potent, novel chemical compounds, such as Proteolysis Targeting Chimeras (PROTACs), in a laboratory setting. It is essential to supplement this information with a thorough, institution-specific risk assessment before handling the compound.

This compound is a PROTAC degrader of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, designed for cancer research. As a potent and novel molecule, it should be handled with care to minimize exposure to laboratory personnel. The following provides a detailed protocol for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

The primary goal when handling potent compounds like this compound is to minimize exposure through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of aerosols.

  • Weighing Enclosure: For weighing the powdered form, a ventilated balance enclosure or powder containment hood is recommended to minimize the dispersion of fine particles.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield should be worn at all times when handling this compound in either solid or solution form.

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Since this compound is often dissolved in Dimethyl Sulfoxide (DMSO), it's important to be aware of the chemical resistance of the gloves. Nitrile gloves offer good resistance to DMSO for short-term contact. If a splash occurs, gloves should be removed and replaced immediately.

  • Body Protection: A lab coat with long sleeves and tight-fitting cuffs is required. For handling larger quantities or when there is a significant risk of contamination, a disposable, solid-front lab coat should be used.

  • Respiratory Protection: When handling the powdered form of this compound outside of a dedicated containment enclosure, a NIOSH-approved respirator (e.g., an N95 or higher) is recommended.

Quantitative Data Summary

The following table summarizes key information for the safe handling of this compound.

ParameterRecommendation
Hazard Classification Assume potent/toxic. Handle as a hazardous compound.
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.
Storage Temperature Store as a powder at -20°C for long-term stability.
Solubility Soluble in DMSO.
Glove Type Double-layered nitrile gloves.
Engineering Controls Certified chemical fume hood or ventilated balance enclosure.
Disposal Method Treat as hazardous chemical waste. Dispose of through a certified hazardous waste vendor. Do not dispose of down the drain or in regular trash.

Experimental Protocols: Handling and Disposal Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

AU15330_Workflow cluster_prep Preparation and Weighing cluster_solubilization Solubilization cluster_experiment Experimental Use cluster_disposal Waste Disposal prep Don PPE: - Lab Coat - Double Nitrile Gloves - Eye Protection weigh Weigh this compound Powder in a Ventilated Enclosure prep->weigh solubilize Prepare Stock Solution (e.g., in DMSO) in a Fume Hood weigh->solubilize experiment Perform Experiment (e.g., cell culture treatment) solubilize->experiment waste_solid Collect Solid Waste (e.g., contaminated tips, tubes) in a Labeled Hazardous Waste Container experiment->waste_solid waste_liquid Collect Liquid Waste (e.g., unused stock solution, media) in a Labeled Hazardous Waste Container experiment->waste_liquid decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose Dispose of Waste via Certified Hazardous Waste Vendor waste_solid->dispose waste_liquid->dispose

Safe handling and disposal workflow for this compound.

Operational and Disposal Plan

Receiving and Storage:

  • Upon receiving this compound, visually inspect the container for any damage or leaks.

  • Store the compound in its original, tightly sealed container at -20°C in a designated and labeled area.

Preparation of Stock Solutions:

  • Before handling the compound, ensure all necessary PPE is donned correctly.

  • Conduct all weighing and solution preparation within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Use dedicated spatulas and weighing papers for handling the solid compound.

  • When dissolving in a solvent like DMSO, add the solvent to the pre-weighed compound slowly to avoid splashing.

  • Clearly label the stock solution container with the compound name, concentration, solvent, and date of preparation.

Experimental Use:

  • When using the this compound stock solution for experiments, maintain the use of all required PPE.

  • Handle all liquids containing this compound with care to prevent spills and splashes.

  • Any equipment that comes into contact with this compound (e.g., pipette tips, serological pipettes, culture plates) should be considered contaminated.

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminating solution and then with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing papers, contaminated labware) must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused stock solutions and any liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[1]

  • Unused Compound: Any unused or expired solid this compound should be disposed of in its original container as hazardous chemical waste.

  • Waste Pickup: All hazardous waste containers should be stored in a designated satellite accumulation area until they are collected by a certified hazardous waste vendor for proper disposal, likely through incineration.[2]

By adhering to these procedures, researchers can safely handle this compound while minimizing personal exposure and environmental impact. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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